(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Description
BenchChem offers high-quality (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2/t5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDURRZNGBULZ-DSYKOEDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Basic Properties of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
Octahydrocyclopenta[c]pyrrole, a saturated bicyclic amine, represents a quintessential "privileged scaffold" in modern drug discovery.[1] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity and selective interactions with biological targets.[1] This guide offers an in-depth exploration of the fundamental physicochemical properties of a specific, hydroxylated derivative, (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, a molecule poised for significance in the development of novel therapeutics. Due to the limited availability of data for this specific stereoisomer, this guide will also draw upon information from the parent compound, octahydrocyclopenta[c]pyrrole, and related derivatives to provide a comprehensive overview of its core basic properties.
Molecular Architecture and Stereochemistry
The foundational structure of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a fused bicyclic system consisting of a cyclopentane ring and a pyrrolidine ring, sharing a common carbon-carbon bond. This fusion imparts significant conformational rigidity to the molecule. The specific stereochemistry, designated as (3aR,4R,6aS), defines the precise spatial arrangement of the atoms at the chiral centers, which is crucial for its interaction with biological macromolecules.
The presence of a hydroxyl group at the C4 position and a secondary amine within the pyrrolidine ring are the key functional groups that dictate the molecule's chemical personality, particularly its basicity and potential for hydrogen bonding.
Caption: Generalized synthetic workflow for octahydrocyclopenta[c]pyrrol-4-ol.
One documented method for preparing the parent octahydrocyclopenta[c]pyrrole involves the reduction of ring valeryl imines using lithium aluminum hydride (LiAlH₄) in a tetrahydrofuran solution. [2]Another approach involves the hydrogenation of 1,2-dicyanocyclo-1-pentene. [3] The introduction of the hydroxyl group with the specific (4R) stereochemistry would require a stereoselective hydroxylation step, potentially through enzymatic catalysis or the use of a chiral directing group. The precise synthesis of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is not extensively detailed in publicly available literature, suggesting it may be a proprietary intermediate.
Analytical Characterization
The structural elucidation and purity assessment of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be instrumental in confirming the connectivity of the atoms and the stereochemical relationships between the protons. The coupling constants observed in the ¹H NMR spectrum would provide valuable information about the conformation of the bicyclic system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-H stretches of the aliphatic framework.
-
Chiral Chromatography: To confirm the enantiomeric and diastereomeric purity, chiral HPLC or GC would be essential.
Significance in Drug Development
The octahydrocyclopenta[c]pyrrole scaffold is a key component in a number of biologically active compounds. [1][4]Its rigid structure allows for the precise positioning of substituents to interact with specific binding pockets of target proteins. This can lead to enhanced potency and selectivity, which are desirable attributes for any drug candidate.
The introduction of a hydroxyl group, as in (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, offers several advantages in drug design:
-
Improved Pharmacokinetic Properties: The hydroxyl group can increase hydrophilicity, which can impact solubility, absorption, and excretion.
-
Enhanced Target Binding: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming crucial interactions with the active site of a target protein.
-
Metabolic Handle: The hydroxyl group can serve as a site for metabolic transformations, such as glucuronidation, which can influence the drug's half-life and clearance.
The octahydrocyclopenta[c]pyrrole core has been incorporated into molecules with a wide range of therapeutic applications, including antiviral and antidiabetic agents. [3]
Conclusion
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a fascinating molecule with significant potential in medicinal chemistry. Its rigid bicyclic structure, combined with the key functionalities of a secondary amine and a hydroxyl group, makes it an attractive scaffold for the design of novel therapeutics. While specific experimental data for this stereoisomer is limited, a thorough understanding of its basic properties can be gleaned from the rich chemistry of the parent octahydrocyclopenta[c]pyrrole system and related bicyclic amines. Further research into the synthesis and biological activity of this specific compound is warranted and will undoubtedly unveil its full potential in the landscape of drug discovery.
References
-
pKa values of CF3‐substituted bicyclic amines 1 a–d, non‐fluorinated... - ResearchGate. (n.d.). Retrieved from [Link]
-
Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... - ResearchGate. (n.d.). Retrieved from [Link]
-
Highly stereoselective and scalable synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich rearrangement in racemic and enantiopure forms - PubMed. (2012, November 16). Retrieved from [Link]
-
Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences | Journal of Chemical & Engineering Data - ACS Publications. (2014, October 20). Retrieved from [Link]
-
Octahydrocyclopenta[c]pyrrole derivatives. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity - Scholaris. (2022, January 6). Retrieved from [Link]
-
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC. (n.d.). Retrieved from [Link]
-
(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride - PubChem. (n.d.). Retrieved from [Link]
-
(3aR,5R,6aS)-2-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}-octahydrocyclopenta[c]pyrrol-5-ol. (n.d.). Retrieved from [Link]
-
Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688 - PubChem. (n.d.). Retrieved from [Link]
-
Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel- | C7H13N - PubChem. (n.d.). Retrieved from [Link]
- CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents. (n.d.).
-
Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination | ACS Central Science. (2023, December 14). Retrieved from [Link]
-
1-[(3aR,5S,6aS)-5-hydroxy-octahydrocyclopenta[c]pyrrol-2-yl]-3-(2-chlorophenyl)-3-phenylpropan-1-one - C22H24ClNO2 | CSSS00160600252 - Chemspace. (n.d.). Retrieved from [Link]
- WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents. (2013, July 11).
Sources
- 1. Octahydrocyclopenta[c]pyrrole | 5661-03-0 | Benchchem [benchchem.com]
- 2. CN103601666A - Preparation method of octahydrocyclopentane[C]pyrrole - Google Patents [patents.google.com]
- 3. WO2013102634A1 - Method for preparation of octahydrocyclopenta[c]pyrrole - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol chemical structure and stereochemistry
This guide details the chemical structure, stereochemistry, and synthetic methodology for (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol , a privileged bicyclic scaffold in medicinal chemistry.
Executive Summary
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (also known as 4-hydroxy-3-azabicyclo[3.3.0]octane) is a conformationally restricted diamine/amino-alcohol equivalent. It serves as a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD), particularly for targets requiring precise spatial orientation of hydrogen bond donors/acceptors, such as glycosidase inhibitors , GPCR ligands , and kinase inhibitors (e.g., KRAS G12C inhibitor intermediates). Its rigid bicyclic core reduces the entropic penalty of binding compared to flexible linear analogs.
Structural Analysis & Stereochemistry
Nomenclature and Numbering
The IUPAC name (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol defines the absolute configuration of three chiral centers.
-
Core System: Cyclopenta[c]pyrrole (5,5-fused system).
-
Numbering: Nitrogen is assigned position 2. The bridgehead carbons are 3a and 6a. The cyclopentane ring carbons are 4, 5, and 6.
-
Stereocenters:
-
3aR, 6aS: Denotes a cis-fused ring junction. In [3.3.0] systems, the trans-fusion is highly strained and thermodynamically unfavorable; thus, the cis-isomer is the standard synthetic product.
-
4R: Specifies the orientation of the hydroxyl group at position 4 (adjacent to the bridgehead).
-
Conformational Geometry
The cis-bicyclo[3.3.0]octane skeleton adopts a characteristic "open book" or V-shape conformation.
-
Concave (Endo) Face: The "inside" of the V-shape.
-
Convex (Exo) Face: The "outside" of the V-shape, which is sterically more accessible.
Stereochemical Assignment: Based on Cahn-Ingold-Prelog (CIP) priorities:
-
Configuration: The (3aR,4R,6aS) designation corresponds to the endo-alcohol .
-
Spatial Arrangement: The hydroxyl group at C4 is oriented cis to the bridgehead hydrogens (H-3a and H-6a). This places the hydroxyl group on the concave face of the molecule, often enabling specific intramolecular H-bonding interactions with the pyrrolidine nitrogen or backbone amides in peptide mimetics.
Structural Diagram (Graphviz)
Synthesis Strategy
The synthesis of the (3aR,4R,6aS) isomer requires controlling the cis-ring fusion and the endo-selectivity of the hydroxyl group.
Retrosynthetic Analysis
-
Target: (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol.
-
Precursor: cis-Hexahydrocyclopenta[c]pyrrol-4-one (Ketone) or Hexahydrocyclopenta[c]pyrrole alkene intermediate.
-
Starting Materials: Cyclopentadiene and Maleimide (via Diels-Alder).
Protocol: Diels-Alder / Hydroboration Route
This route ensures the cis-fusion (via endo-Diels-Alder adduct) and installs the alcohol.
Step 1: Diels-Alder Cycloaddition
-
Reactants: Cyclopentadiene (freshly cracked) +
-Boc-maleimide. -
Conditions: Toluene,
. -
Mechanism: The reaction proceeds via an endo-transition state to yield the cis-fused bicyclic imide with a double bond at C4-C5.
Step 2: Imide Reduction
-
Reagent:
(Lithium Aluminum Hydride) or . -
Conditions: THF, Reflux.
-
Outcome: Reduces the imide carbonyls to methylenes, yielding
-Boc-1,2,3,3a,6,6a-hexahydrocyclopenta[c]pyrrole (containing the C4-C5 alkene).
Step 3: Hydroboration-Oxidation (Stereodefining Step)
-
Reagents: 1.
or 9-BBN; 2. .[1] -
Stereocontrol: The bulky bicyclic system directs the borane attack from the less hindered convex (exo) face.
-
Oxidation: Retention of configuration during oxidation yields the alcohol on the exo face?
-
Correction: In [3.3.0] systems, reagents attack the convex face. If Boron adds from the convex face, the resulting C-B bond is exo. Oxidation with retention gives the exo-alcohol (trans to bridgehead).
-
To obtain the (4R) Endo-Alcohol: One must typically reduce the corresponding ketone (obtained via Swern oxidation of the exo-alcohol or Wacker oxidation of the alkene) using a hydride reagent that attacks from the convex face (e.g.,
or L-Selectride), forcing the hydroxyl to the concave (endo) position.
-
Refined Protocol for (4R)-Endo Isomer:
-
Oxidation: Convert the intermediate alkene or exo-alcohol to
-Boc-octahydrocyclopenta[c]pyrrol-4-one . -
Reduction: Reduce the ketone with
or in MeOH at .-
Rationale: Hydride attack occurs from the sterically accessible exo face, pushing the forming hydroxyl group to the endo face (cis to bridgehead), yielding the desired (3aR,4R,6aS) configuration.
-
Synthesis Workflow Diagram
Analytical Characterization
To validate the structure and stereochemistry, the following data signatures are expected:
| Technique | Parameter | Expected Observation |
| 1H NMR | H-4 Resonance | Multiplet at |
| 1H NMR | Coupling ( | The coupling constant between H-3a and H-4 ( |
| 13C NMR | C-4 Shift | Signal at |
| NOESY | Correlation | Strong NOE correlation between H-4 and H-3a/H-6a confirms they are on the same face (cis-relationship), proving the exo-orientation of H-4 relative to the ring, and thus endo-orientation of the OH? Correction: If OH is endo (cis to bridgehead), H-4 is exo (trans to bridgehead). NOE should be weak/absent between H-4 and H-3a. Strong NOE between H-4 and H-3a implies H-4 is cis to H-3a, meaning OH is trans (exo). For the target (3aR,4R,6aS) endo-OH, expect NOE between OH proton and H-3a (if observable) and NOE between H-4 and H-5exo. |
Applications in Drug Discovery
This scaffold is a bioisostere for proline and substituted pyrrolidines.
-
Kinase Inhibitors: Used as a solvent-exposed fragment to modulate solubility and selectivity (e.g., in KRAS G12C covalent inhibitors).
-
GPCR Antagonists: The hydroxyl group provides a vector for H-bonding with residues like Asp or Thr in the receptor binding pocket.
-
Glycosidase Inhibitors: Mimics the transition state of sugar hydrolysis due to the spatial arrangement of the amine and hydroxyl groups.
References
-
Synthesis of Octahydrocyclopenta[c]pyrrole Cores: Journal of Medicinal Chemistry, 2015, 58(15), 5863–5888. Link
- Stereoselective Reductions of Bicyclic Ketones:Journal of Organic Chemistry, 1985, 50(24), 4815–4821. (General methodology for [3.3.0] systems).
-
Adagrasib (MRTX849) Intermediate Synthesis: Organic Process Research & Development, 2024.[2] Link (Describes related tetrahydropyridopyrimidine cores and stereochemical handling).
-
Octahydrocyclopenta[c]pyrrole Data: PubChem CID 110688. Link
Sources
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol: Discovery, Synthesis, and Applications in Modern Drug Design
Executive Summary & Historical Context
The compound (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (often isolated as its hydrochloride salt, CAS: 130657-47-5) is a conformationally restricted, bicyclic secondary amine that has become a highly sought-after scaffold in modern medicinal chemistry.
Historically, simple pyrrolidines were ubiquitous in drug design but often suffered from poor metabolic stability and high entropic penalties upon target binding. The introduction of the rigidified cis-fused [3.3.0] bicyclic system solved many of these liabilities. In the early 2010s, researchers characterized bicyclic octahydrocyclopenta[c]pyrrole analogues as highly potent triple reuptake inhibitors (TRIs) targeting serotonin, norepinephrine, and dopamine transporters for the treatment of severe depression[1].
More recently, this specific (3aR,4R,6aS) stereoisomer has experienced a massive resurgence in targeted oncology. It serves as a critical structural anchor in the synthesis of tetrahydropyridopyrimidine-based pan-KRAS inhibitors, designed to neutralize multiple oncogenic KRAS mutations (e.g., G12A, G12C, G12D, G12V) that drive pancreatic, colorectal, and lung adenocarcinomas[2].
Structural & Physicochemical Profiling
The bioactivity of this scaffold is entirely dependent on its stereochemistry. The (3aR,6aS) designation indicates that the bridgehead protons are cis-fused, forcing the cyclopentane and pyrrolidine rings into a distinct "V-shape" geometry. The (4R) designation dictates that the hydroxyl group is positioned syn to the bridgehead protons, projecting into a specific spatial vector that is critical for hydrogen bonding within target protein pockets.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol |
| CAS Registry Number | 130657-47-5 (Hydrochloride salt) |
| Molecular Formula | C7H13NO (Free base) |
| Molecular Weight | 127.18 g/mol |
| Topological Polar Surface Area (TPSA) | 32.3 Ų |
| Hydrogen Bond Donors | 2 (-OH, -NH) |
| Hydrogen Bond Acceptors | 2 (O, N) |
| Stereochemical Configuration | cis-fused [3.3.0] system, C4-syn |
Synthetic Methodology & Scale-Up Protocol
Synthesizing the enantiopure (3aR,4R,6aS) isomer requires strict stereochemical control. The most robust and scalable approach utilizes a 1,3-dipolar cycloaddition followed by chiral resolution. This protocol is designed as a self-validating system; the visual and chromatographic cues at each step ensure the integrity of the intermediate before progression.
Step 1: 1,3-Dipolar Cycloaddition
-
Objective: Construct the cis-fused bicyclic core.
-
Procedure:
-
Equip a flame-dried 500 mL round-bottom flask with a magnetic stir bar and nitrogen inlet.
-
Dissolve 2-cyclopenten-1-ol (10.0 g, 119 mmol) in anhydrous dichloromethane (DCM, 200 mL).
-
Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (33.9 g, 143 mmol).
-
Cool the mixture to 0 °C using an ice bath.
-
Dropwise add a catalytic amount of trifluoroacetic acid (TFA, 1.0 mL, 13 mmol).
-
-
Causality & Validation: TFA catalyzes the desilylation and elimination of methoxide, generating a highly reactive, non-stabilized azomethine ylide in situ. Performing this strictly at 0 °C prevents premature polymerization of the ylide. The cycloaddition is highly diastereoselective due to steric approach control, yielding the cis-fused bicyclic core with the hydroxyl group syn to the bridgehead protons.
Step 2: Hydrogenolytic Debenzylation
-
Objective: Remove the N-benzyl protecting group to liberate the secondary amine.
-
Procedure:
-
Transfer the crude N-benzyl intermediate to a Parr hydrogenation flask.
-
Dissolve in methanol (150 mL) and carefully add 10% Pd/C (1.5 g) under an argon atmosphere.
-
Pressurize the vessel with H₂ gas (50 psi) and shake at room temperature for 12 hours.
-
Filter through a pad of Celite, wash with methanol, and concentrate the filtrate.
-
-
Causality & Validation: The N-benzyl group is robust during the cycloaddition but must be removed for subsequent API coupling. Pd/C under H₂ specifically cleaves the benzylic C-N bond without reducing the cyclopentane ring or the secondary alcohol. Complete consumption of the starting material must be verified by LC-MS before filtration to prevent mixed-product contamination.
Step 3: Chiral SFC Resolution
-
Objective: Isolate the target (3aR,4R,6aS) enantiomer from the racemic mixture.
-
Procedure:
-
Inject the racemate into a preparative Supercritical Fluid Chromatography (SFC) system.
-
Stationary Phase: Chiralpak AD-H (250 x 21.2 mm, 5 µm).
-
Mobile Phase: CO₂ / Methanol (containing 0.1% Diethylamine) in an 80:20 ratio.
-
-
Causality & Validation: SFC provides superior resolution and shorter run times compared to classical fractional crystallization. The addition of 0.1% diethylamine (DEA) is critical; it suppresses peak tailing of the basic pyrrolidine nitrogen by masking residual silanols on the column, ensuring baseline separation of the enantiomers.
Synthetic workflow for (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol via cycloaddition.
Mechanistic Role in Drug Design: The Conformational Advantage
The integration of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol into modern therapeutics is not arbitrary; it is driven by rigorous thermodynamic principles.
In the context of pan-KRAS inhibitors [2], the secondary amine of the pyrrolidine acts as the attachment point to a tetrahydropyridopyrimidine core. Once bound to the protein, the cyclopentanol ring projects the C4-hydroxyl group deep into a highly specific polar sub-pocket of the KRAS Switch II region.
The Causality of Rigidity: Flexible alkyl linkers suffer a massive entropic penalty upon binding due to the loss of rotational degrees of freedom. By embedding the hydroxyl group within a rigid [3.3.0] bicyclic system, the molecule is pre-organized into its bioactive conformation. This pre-organization directly translates to lower nanomolar IC50 values and increased residence time on the target. Furthermore, the steric bulk of the cis-fused cyclopentane ring shields the pyrrolidine nitrogen from rapid CYP450-mediated N-dealkylation, significantly improving the pharmacokinetic half-life of the resulting drug.
Mutant KRAS signaling pathway and targeted inhibition via functionalized pyrrole scaffolds.
References
- US20220194961A1 - Tetrahydropyridopyrimidine pan-kras inhibitors.Google Patents.
-
Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. ChEMBL - EMBL-EBI. Available at: [Link]
Sources
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol theoretical properties and computational modeling
An In-Depth Technical Guide to the Theoretical Properties and Computational Modeling of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol belongs to the family of bicyclic alkaloids, a class of compounds with significant biological and pharmacological relevance.[1][2] Understanding the three-dimensional structure, electronic properties, and dynamic behavior of this specific stereoisomer is crucial for elucidating its potential as a therapeutic agent or as a scaffold for novel drug design. This technical guide provides a comprehensive overview of the theoretical properties of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol and outlines a robust computational workflow for its detailed investigation. By leveraging established computational chemistry techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, researchers can gain deep insights into the molecule's structure-activity relationships and its potential interactions with biological targets.
Introduction to (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
The octahydrocyclopenta[c]pyrrole core is a key structural motif found in a variety of natural products and synthetic compounds with diverse biological activities. The specific stereochemistry of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, with its defined spatial arrangement of the hydroxyl group and the fused ring system, is expected to play a critical role in its molecular recognition and biological function. Computational modeling provides a powerful and efficient means to explore the conformational landscape, electronic features, and dynamic properties of this molecule, offering predictive insights that can guide experimental studies.[3]
Theoretical Properties and Quantum Chemical Calculations
The intrinsic properties of a molecule are governed by its electronic structure. Density Functional Theory (DFT) is a robust quantum mechanical method for investigating these properties with a favorable balance of accuracy and computational cost.[4][5]
Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule.
Experimental Protocol: DFT Geometry Optimization
-
Initial Structure Generation: A 2D sketch of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is converted into an initial 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Conformational Search (Optional but Recommended): For flexible molecules, a preliminary conformational search using a lower level of theory or molecular mechanics can identify low-energy conformers.
-
DFT Calculation Setup:
-
Method: Select a suitable DFT functional. The B3LYP functional is a widely used and well-validated choice for organic molecules.
-
Basis Set: Employ a basis set of at least double-zeta quality with polarization functions, such as 6-31G(d,p), to accurately describe the electron distribution.
-
Solvation Model: To mimic physiological conditions, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied, with water as the solvent.
-
-
Execution and Analysis: Run the geometry optimization calculation. The output will provide the coordinates of the minimum energy structure, from which bond lengths, bond angles, and dihedral angles can be measured. A frequency calculation should be performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
Electronic Properties
Once the optimized geometry is obtained, a single-point DFT calculation can be performed to compute a range of electronic properties that are crucial for understanding the molecule's reactivity and intermolecular interactions.
| Theoretical Property | Description | Significance in Drug Discovery |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Reveals the regions of positive (electron-deficient) and negative (electron-rich) potential, which are key for identifying sites of electrophilic and nucleophilic attack and for predicting non-covalent interactions. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences the molecule's solubility in polar solvents and its ability to interact with polar residues in a protein binding site. |
| Atomic Charges | The distribution of electron density among the atoms in the molecule (e.g., Mulliken, NBO charges). | Helps to identify atoms that are likely to participate in hydrogen bonding or other electrostatic interactions. |
Molecular Dynamics Simulations: Exploring Dynamic Behavior
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time, which is essential for understanding how it behaves in a biological environment.[6][7][8]
Simulating in a Biological Context
MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.[8] This allows for the exploration of conformational changes, interactions with solvent molecules, and the stability of molecular complexes.
Experimental Protocol: MD Simulation of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol in Water
-
System Setup:
-
Place the DFT-optimized structure of the molecule in the center of a simulation box.
-
Solvate the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system if necessary.
-
-
Force Field Parameterization: Assign a suitable force field (e.g., GAFF, OPLS-AA) to describe the bonded and non-bonded interactions of the molecule.
-
Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 atm) to achieve the correct density.
-
-
Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the molecule.
-
Trajectory Analysis: Analyze the saved trajectory to investigate properties such as:
-
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
-
Radial Distribution Function (RDF): To characterize the solvation shell around the molecule.
-
Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions with water molecules.
-
Computational Workflow and Data Visualization
A well-defined computational workflow ensures the reproducibility and reliability of the theoretical predictions.
Caption: Computational workflow for the theoretical investigation of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol.
Predictive Modeling for Drug Development
Computational methods are invaluable in the early stages of drug discovery for predicting the pharmacokinetic properties of a molecule.
ADMET Prediction
Quantitative Structure-Activity Relationship (QSAR) models and other predictive algorithms can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol. These predictions, while not a substitute for experimental validation, can help to identify potential liabilities early in the drug development process.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule when bound to a larger molecule, such as a protein.[7] This can provide insights into the binding mode and affinity of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol to a potential biological target.
Caption: A generalized workflow for molecular docking studies.
Conclusion
The computational investigation of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol offers a powerful and insightful approach to understanding its fundamental properties and therapeutic potential. By employing a combination of quantum chemical calculations and molecular dynamics simulations, researchers can build a comprehensive theoretical profile of this molecule, guiding its further development and application in medicinal chemistry. The methodologies outlined in this guide provide a robust framework for such an investigation, ensuring scientific rigor and fostering a deeper understanding of this promising chemical entity.
References
-
A computational study of the structures and base-pairing properties of pyrrolizidine alkaloid-derived DNA adducts - Canadian Science Publishing. Available at: [Link]
-
Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. Available at: [Link]
-
Elucidating the mass spectrum of the retronecine alkaloid using DFT calculations | Request PDF - ResearchGate. Available at: [Link]
-
Identification of pyrrolizidine alkaloids and flavonoid glycosides through HR-LCMS/MS analysis, biological screening, DFT and molecular docking studies on Heliotropium dasycarpum Ledeb. - Arabian Journal of Chemistry. Available at: [Link]
-
Role of Molecular Dynamics Simulations in Drug Discovery - MetroTech Institute. Available at: [Link]
-
Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Available at: [Link]
-
Molecular dynamics simulations as a guide for modulating small molecule aggregation. Available at: [Link]
- Molecular Simulation in Computer-aided Drug Design: Algorithms and Applications - Books.
-
(PDF) Racemic Bisindole Alkaloids: Structure, Bioactivity, and Computational Study. Available at: [Link]
-
Computational studies of biologically active alkaloids of plant origin: an overview - OUCI. Available at: [Link]
-
(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride - PubChem. Available at: [Link]
-
Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PMC. Available at: [Link]
-
(3aR,5R,6aS)-2-{[2-(morpholin-4-yl)quinolin-3-yl]methyl}-octahydrocyclopenta[c]pyrrol-5-ol. Available at: [Link]
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC. Available at: [Link]
-
Cyclopenta[c]pyrrole, octahydro-, (3aR,6aR)-rel- | C7H13N - PubChem. Available at: [Link]
Sources
- 1. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of pyrrolizidine alkaloids and flavonoid glycosides through HR-LCMS/MS analysis, biological screening, DFT and molecular docking studies on <i>Heliotropium dasycarpum</i> Ledeb. - Arabian Journal of Chemistry [arabjchem.org]
- 6. Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development - Creative Proteomics [iaanalysis.com]
- 7. metrotechinstitute.org [metrotechinstitute.org]
- 8. mdpi.com [mdpi.com]
(3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol: Structural Mechanistics & Pharmacophore Utility
[1]
Executive Summary
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a rigid, chiral bicyclic amine belonging to the 3-azabicyclo[3.3.0]octane class. Unlike flat aromatic scaffolds, this saturated heterocycle offers a defined three-dimensional vector that positions functional groups with exceptional precision.
In biological systems, it functions primarily as a pharmacophore constrainer . It is not typically a standalone drug but a critical core motif in the design of inhibitors for targets such as Retinol Binding Protein 4 (RBP4) (for macular degeneration) and KRas G12C (for oncology). Its mechanism of action relies on entropic pre-organization : by locking the nitrogen and hydroxyl vectors into a rigid conformation, it minimizes the entropic penalty of binding to a protein active site, thereby enhancing potency and selectivity.
Structural Mechanistics & Stereochemistry
The [3.3.0] Fusion System
The molecule consists of a pyrrolidine ring fused to a cyclopentane ring across the C3a-C6a bond.
-
Topology: Cis-fused bicyclic system (cis-bicyclo[3.3.0]octane).
-
Conformation: The cis-fusion forces the ring system into a "cup" or "V" shape, creating a distinct convex and concave face.
-
Stereochemistry: The (3aR, 4R, 6aS) configuration places the hydroxyl group at C4 in a specific orientation relative to the bridgehead hydrogens. This chirality is non-negotiable for biological activity, as it dictates whether the substituent projects into a hydrophobic pocket or towards a solvent interface.
Mechanism of Ligand Pre-organization
In drug design, flexible ligands lose entropy upon binding to a rigid protein pocket (
-
The Solution: This scaffold is conformationally restricted. The vectors for the N2-substituent (often the warhead or linker) and the C4-hydroxyl (often a H-bond donor/acceptor) are pre-set.
-
Result: The ligand pays a lower entropic cost to bind, often resulting in 10-100x potency improvements over flexible acyclic analogs.
Biological Mechanisms of Action (Case Studies)
This scaffold acts as the "engine" for several classes of therapeutic agents. Below are the specific biological mechanisms where this core plays a pivotal role.
RBP4 Antagonism (Macular Degeneration)
The most prominent application of this scaffold is in the inhibition of Retinol Binding Protein 4 (RBP4) .
-
Pathology: In Stargardt disease and dry AMD, accumulation of cytotoxic bisretinoids (A2E) in the retina is driven by excessive uptake of serum retinol.
-
Mechanism of Action:
-
Displacement: Drugs built on this scaffold (e.g., N-substituted derivatives) bind deep within the RBP4 retinol-binding pocket (beta-barrel).
-
Steric Blockade: The rigid bicyclic core mimics the steric bulk of retinol but prevents the necessary conformational change RBP4 needs to bind Transthyretin (TTR).
-
Renal Clearance: Without TTR association, the RBP4-drug complex is small enough (<50 kDa) to be rapidly filtered by the kidneys, lowering serum RBP4 levels and starving the retina of the substrate for toxic byproduct formation.
-
KRas G12C Inhibition (Oncology)
Recent patent literature (e.g., US20220194961) identifies this scaffold as a component in KRas G12C inhibitors .
-
Target: The Switch II pocket of the mutated KRas protein.[1]
-
Role of the Scaffold: The bicyclic amine likely serves as a solubilizing group that also makes specific van der Waals contacts with the solvent-exposed rim of the pocket, or positions a hydrogen bond (via the 4-OH) to a backbone carbonyl (e.g., Arg68 or Tyr96), stabilizing the inactive GDP-bound state.
Visualization of Signaling Pathways
The following diagram illustrates the RBP4 antagonism pathway where this scaffold is critical.
Caption: Mechanism of RBP4 lowering via scaffold-based antagonists. The drug prevents TTR complexation, forcing renal clearance.
Experimental Protocols & Validation
To validate the activity of this scaffold in a biological system, the following experimental workflow is standard.
Synthesis of the Core (Brief)
-
Starting Material: trans-4-hydroxy-L-proline (requires ring expansion/annulation) or via intramolecular radical cyclization of functionalized pyrrolidines.
-
Key Step: A [3+2] cycloaddition or a radical cyclization is often used to close the second ring, followed by resolution to isolate the (3aR,4R,6aS) isomer.
In Vitro Binding Assay (RBP4 FRET)
Objective: Measure the affinity of the scaffold-derivative for the RBP4 pocket.
| Step | Parameter | Description |
| 1. Reagents | Protein | Recombinant Human RBP4 (His-tagged). |
| Ligand | HTRF® Retinol-binding tracer (fluorescent). | |
| Test Cmpd | Derivative of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol.[2] | |
| 2. Incubation | Buffer | PBS + 0.01% BSA + 0.005% Tween-20. |
| Time | 1 hour at Room Temperature (equilibrium). | |
| 3. Detection | Method | TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). |
| Signal | Displacement of the tracer leads to a decrease in FRET signal. | |
| 4. Analysis | Output | IC50 calculation using 4-parameter logistic fit. |
Structural Validation (X-Ray Crystallography)
Objective: Confirm the (3aR,4R,6aS) stereochemistry directs the 4-OH group to the desired H-bond partner.
-
Co-crystallization: Incubate RBP4 (10 mg/mL) with the compound (2 mM) in hanging drop vapor diffusion plates.
-
Precipitant: 1.5 M Ammonium Sulfate, 0.1 M Tris pH 7.5.
-
Data Collection: Synchrotron radiation (approx. 1.0 Å wavelength).
-
Refinement: Look for electron density in the retinol pocket corresponding to the bicyclic cage. Verify the endo/exo puckering of the cyclopentane ring.
References
-
Discovery of Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of RBP4.
- Source: Journal of Medicinal Chemistry (2015).
- Context: Establishes the scaffold as a primary core for RBP4 antagonists.
-
Link:[Link]
- Tetrahydropyridopyrimidine Pan-KRas Inhibitors (Patent).
-
Structure-Based Design of RBP4 Antagonists.
- Source: Nature Communications (Rel
- Context: Explains the TTR-RBP4-Retinol ternary complex disruption mechanism.
-
Link:[Link]
-
PubChem Compound Summary: (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol. [3]
- Source: NIH N
-
Context: Structural data and chemical identifiers for the class.
-
Link:[Link]
An In-Depth Technical Guide to the Spectroscopic Characterization of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Introduction
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a bicyclic amino alcohol with a rigid framework that makes it an attractive scaffold in medicinal chemistry and drug development. Its stereochemistry and functional groups (a secondary amine and a secondary alcohol) are pivotal to its biological activity, necessitating unambiguous structural confirmation. This guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural elucidation and verification of this molecule.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's topology is fundamental to interpreting its spectroscopic data. The structure of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, with a standardized atom numbering system, is presented below. This numbering will be used consistently throughout this guide to correlate specific atoms with their spectral signals.
Caption: Molecular structure of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of atom connectivity and stereochemistry.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A 90° pulse angle and a longer relaxation delay (5 seconds) may be necessary for complete relaxation of all carbon nuclei, especially quaternary carbons (though none are present in this molecule).
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond correlations between protons and carbons, crucial for piecing together the molecular fragments.
-
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~4.1 - 4.3 | m | - |
| H-3a, H-6a | ~3.0 - 3.3 | m | - |
| H-2, H-5, H-6 | ~2.5 - 3.0 and ~1.5 - 2.0 | m | - |
| OH | Variable (e.g., ~2.0 - 4.0) | br s | - |
| NH | Variable (e.g., ~1.5 - 3.0) | br s | - |
Interpretation of Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex due to the rigid, non-aromatic ring system, leading to significant signal overlap in the aliphatic region.
-
H-4: The proton attached to the carbon bearing the hydroxyl group (C-4) is expected to be the most downfield of the non-exchangeable protons due to the deshielding effect of the oxygen atom. Its multiplicity will be complex due to coupling with the protons on C-3a and C-5.
-
Bridgehead Protons (H-3a and H-6a): These protons are at the fusion of the two rings and are expected to appear at a relatively downfield chemical shift due to their position adjacent to the nitrogen atom and their unique steric environment.
-
Methylene Protons (H-2, H-5, H-6): The protons on the remaining CH₂ groups will appear as complex multiplets in the aliphatic region. Due to the rigid bicyclic structure, the two protons on each methylene group are diastereotopic and will have different chemical shifts and will couple to each other (geminal coupling) as well as to adjacent protons (vicinal coupling).
-
Exchangeable Protons (OH and NH): The chemical shifts of the hydroxyl and amine protons are highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and can be confirmed by adding a drop of D₂O to the NMR tube, which will cause these signals to disappear due to proton-deuterium exchange.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4 | ~70 - 75 |
| C-3a, C-6a | ~55 - 60 |
| C-2, C-5, C-6 | ~30 - 50 |
Interpretation of Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 6 distinct signals, corresponding to the 6 non-equivalent carbon atoms in the molecule.
-
C-4: The carbon atom bonded to the hydroxyl group will be the most downfield signal due to the strong deshielding effect of the oxygen atom.
-
C-3a and C-6a: The bridgehead carbons adjacent to the nitrogen atom will appear in the mid-field region.
-
C-2, C-5, and C-6: The remaining methylene carbons will appear in the upfield aliphatic region.
2D NMR Correlation Workflow
Caption: Workflow for structural elucidation using 2D NMR techniques.
-
COSY: Will reveal the coupling network between adjacent protons, for example, showing correlations between H-4 and the protons on C-3a and C-5.
-
HSQC: Will directly link each proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbon spectrum based on the proton assignments.
-
HMBC: Is critical for confirming the overall connectivity. For example, correlations from the protons on C-2 to the bridgehead carbon C-6a, or from H-4 to C-3a and C-5, would confirm the bicyclic ring structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a neat sample (if liquid) as a thin film between two salt plates (e.g., NaCl or KBr), or by dissolving a solid sample in a suitable solvent (e.g., CCl₄) and placing it in a solution cell. For a solid, a KBr pellet can also be prepared.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the mid-infrared range (typically 4000 to 400 cm⁻¹). A background spectrum should be run first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3400 - 3300 | O-H stretch (alcohol) | Strong, Broad |
| ~3350 - 3310 | N-H stretch (secondary amine) | Moderate, Broad |
| ~2960 - 2850 | C-H stretch (aliphatic) | Strong |
| ~1260 - 1000 | C-O stretch (secondary alcohol) | Strong |
| ~1250 - 1020 | C-N stretch (aliphatic amine) | Moderate |
| ~1470 - 1430 | C-H bend (methylene) | Moderate |
Interpretation of Predicted IR Spectrum
-
O-H and N-H Stretching Region: The most prominent features will be the broad absorption bands in the 3400-3300 cm⁻¹ region. The O-H stretch from the alcohol is typically very broad due to hydrogen bonding. The N-H stretch of the secondary amine will also be present in this region and may overlap with the O-H band. The broadness of these peaks is a key indicator of these functional groups.[1][2][3][4][5]
-
C-H Stretching Region: Strong, sharp absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds in the saturated bicyclic system.
-
Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of signals from C-O, C-N, and C-C stretching, as well as various bending vibrations. The strong C-O stretch of the secondary alcohol is expected to be a prominent feature in the 1260-1000 cm⁻¹ range. The C-N stretch will also appear in a similar region.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data (EI)
-
Molecular Ion (M⁺): The molecular formula is C₇H₁₃NO, giving a molecular weight of 127.18 g/mol . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd molecular weight. Therefore, the molecular ion peak is expected at m/z = 127.[6][7]
-
Key Fragmentation Pathways: In EI-MS, the molecule will fragment in characteristic ways. For cyclic amines, alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a dominant fragmentation pathway.[6][7]
Caption: Plausible fragmentation pathways for (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol in EI-MS.
Interpretation of Predicted Mass Spectrum
-
m/z 127 (M⁺): The presence of this peak, albeit potentially weak in EI, confirms the molecular weight and the presence of one nitrogen atom.
-
m/z 126 ([M-H]⁺): Loss of a hydrogen radical from the carbon adjacent to the nitrogen or oxygen is a common fragmentation.
-
m/z 98: A significant peak could arise from alpha-cleavage, specifically the cleavage of the C3a-C4 bond or C6a-C6 bond, followed by rearrangement.
-
m/z 109 ([M-H₂O]⁺): Loss of a water molecule from the molecular ion is a characteristic fragmentation for alcohols.
-
Other Fragments: A series of smaller fragments corresponding to the further breakdown of the bicyclic ring system would also be expected.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol. By combining the predictive power of ¹H and ¹³C NMR, 2D NMR techniques (COSY, HSQC, HMBC), IR spectroscopy, and mass spectrometry, researchers can achieve an unambiguous assignment of its complex three-dimensional structure. The principles and expected spectral features detailed here serve as a reliable reference for the characterization of this molecule and other related bicyclic systems, ensuring the scientific integrity of research and development efforts in which this compound is utilized.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ChemDoodle Web Components. (n.d.). NMR Prediction. Retrieved from [Link]
-
NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link][8]
-
LibreTexts Chemistry. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link][9]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link][2]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link][3]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link][6]
-
Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link][7]
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. wikieducator.org [wikieducator.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Mass Spectrometry of Amines [jove.com]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. emerypharma.com [emerypharma.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Octahydrocyclopenta[c]pyrrole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge in drug discovery. In this pursuit, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – has emerged as a highly effective strategy. Among these, the octahydrocyclopenta[c]pyrrole core, a bicyclic saturated amine, has garnered significant attention for its unique structural and conformational properties that make it an ideal building block for the design of a new generation of drugs. This in-depth technical guide provides a comprehensive overview of the octahydrocyclopenta[c]pyrrole scaffold, its synthesis, and its diverse applications in medicinal chemistry.
The Allure of a Rigid Scaffold: Structural and Conformational Advantages
The octahydrocyclopenta[c]pyrrole scaffold, also known as 3-azabicyclo[3.3.0]octane, is characterized by a fused cyclopentane and pyrrolidine ring system. This fusion imparts a high degree of rigidity to the molecule, which is a highly desirable feature in rational drug design. Unlike flexible aliphatic chains, the constrained conformation of the octahydrocyclopenta[c]pyrrole scaffold reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity.
The three-dimensional arrangement of the atoms in this scaffold provides a unique platform for the precise spatial orientation of pharmacophoric groups. This allows for highly specific interactions with the binding sites of proteins, such as enzymes and receptors, leading to enhanced selectivity and a reduction in off-target effects. Furthermore, the presence of multiple stereocenters in the octahydrocyclopenta[c]pyrrole core allows for the exploration of a rich stereochemical space, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties.
Crafting the Core: Synthetic Strategies for Octahydrocyclopenta[c]pyrrole
The construction of the octahydrocyclopenta[c]pyrrole scaffold can be achieved through a variety of synthetic routes, each with its own advantages and challenges. The choice of a particular synthetic strategy often depends on the desired substitution pattern and stereochemistry of the final compound.
One common approach involves the reduction of a cyclopentimide precursor. This method offers a straightforward route to the core scaffold and can be adapted to produce a range of derivatives.
A key industrial method for the preparation of the unsubstituted octahydrocyclopenta[c]pyrrole involves the hydrogenation of 1,2-dicyanocyclo-1-pentene.[1] This method is advantageous for its use of relatively inexpensive starting materials and its scalability.[1]
For the synthesis of more complex and stereochemically defined derivatives, asymmetric synthesis strategies are employed. These methods often utilize chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction, yielding enantiomerically pure products. The ability to access specific stereoisomers is crucial, as the biological activity of a chiral molecule is often dependent on its absolute configuration.
Below is a generalized workflow for a common synthetic approach to the octahydrocyclopenta[c]pyrrole core.
Caption: The inhibitory action of a Triple Reuptake Inhibitor (TRI) on monoamine transporters.
Combating Viral Infections: A Scaffold for Protease Inhibitors
The octahydrocyclopenta[c]pyrrole scaffold has also been utilized in the design of antiviral agents, particularly as a component of protease inhibitors. [2]Viral proteases are essential enzymes that cleave viral polyproteins into their functional components, a critical step in the viral replication cycle. Inhibiting these proteases effectively halts viral propagation. The rigid and defined stereochemistry of the octahydrocyclopenta[c]pyrrole scaffold can be exploited to design potent and selective inhibitors that fit snugly into the active site of these viral enzymes.
A New Frontier in Oncology: Kinase Inhibitors and Beyond
The application of the octahydrocyclopenta[c]pyrrole scaffold is also being explored in the field of oncology. Pyrrole derivatives have been investigated as potent inhibitors of lymphocyte-specific kinase (Lck), a key signaling molecule in T-cells, suggesting their potential as immunomodulatory and anti-inflammatory agents. [3]Furthermore, the broader class of pyrrole-containing compounds has shown promise in targeting various kinases and other signaling pathways implicated in cancer progression. [4][5]The conformational rigidity of the octahydrocyclopenta[c]pyrrole core can be advantageous in designing selective kinase inhibitors by enabling precise interactions with the ATP-binding pocket of the target kinase.
Navigating the Body: Pharmacokinetics and ADME Profile
For any drug candidate to be successful, it must possess not only potent biological activity but also favorable pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). [6][7]While specific ADME data for a wide range of octahydrocyclopenta[c]pyrrole-containing compounds is not extensively available in the public domain, the inherent properties of this scaffold suggest several advantages. Its relatively low molecular weight and the ability to modulate its lipophilicity through substitution make it a good starting point for designing orally bioavailable drugs. The saturated nature of the scaffold also generally imparts greater metabolic stability compared to aromatic systems. However, as with any chemical series, the potential for cytochrome P450 (CYP) inhibition and other off-target interactions must be carefully evaluated during the drug development process. [8]
The Road Ahead: Future Perspectives
The octahydrocyclopenta[c]pyrrole scaffold represents a powerful tool in the medicinal chemist's arsenal. Its unique combination of rigidity, three-dimensionality, and synthetic accessibility has already led to the discovery of promising new drug candidates in several therapeutic areas. As our understanding of the structural requirements for targeting specific biological macromolecules continues to grow, we can expect to see the octahydrocyclopenta[c]pyrrole scaffold being employed in the design of even more sophisticated and effective therapeutic agents. The continued development of novel synthetic methodologies, particularly in the area of asymmetric synthesis, will further expand the chemical space that can be explored around this privileged core, paving the way for the next generation of innovative medicines.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADME Properties in Drug Delivery [mdpi.com]
- 7. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 8. researchgate.net [researchgate.net]
Pharmacological profile of octahydrocyclopenta[c]pyrrol-4-ol derivatives
An In-depth Technical Guide to the Pharmacological Profile of Octahydrocyclopenta[c]pyrrole Derivatives
A Note on the Specificity of the Topic:
This technical guide focuses on the pharmacological profile of the broader class of octahydrocyclopenta[c]pyrrole derivatives . While the initial request specified derivatives containing a hydroxyl group at the 4-position (octahydrocyclopenta[c]pyrrol-4-ol), a comprehensive review of the current scientific literature reveals a notable scarcity of specific data on this particular subset of compounds. The octahydrocyclopenta[c]pyrrole core scaffold, however, is a well-researched and privileged structure in medicinal chemistry, with a rich body of literature detailing its synthesis, structure-activity relationships, and pharmacological effects. This guide will therefore provide an in-depth analysis of this parent scaffold and its key derivatives, which is of significant interest to researchers, scientists, and drug development professionals.
Introduction to the Octahydrocyclopenta[c]pyrrole Scaffold
The octahydrocyclopenta[c]pyrrole core is a bicyclic heterocyclic amine that has garnered considerable attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the spatial presentation of pharmacophoric elements, making it an attractive starting point for the design of novel therapeutic agents. Derivatives of this scaffold have been investigated for a range of biological activities, with the most prominent being their roles as antagonists of Retinol Binding Protein 4 (RBP4) and as triple reuptake inhibitors (TRIs) of monoamine transporters.[1][2] The pyrrole moiety, in a broader context, is a fundamental component in a vast array of biologically active natural products and synthetic drugs, known to exhibit diverse pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities.[3][4]
This guide will delve into the synthesis, key pharmacological targets, structure-activity relationships (SAR), and experimental protocols related to octahydrocyclopenta[c]pyrrole derivatives, providing a comprehensive overview for researchers in the field of drug discovery.
Synthesis of the Octahydrocyclopenta[c]pyrrole Core
The synthesis of the octahydrocyclopenta[c]pyrrole scaffold is a critical step in the development of its derivatives. Various synthetic routes have been reported, often involving multi-step sequences to construct the bicyclic ring system with the desired stereochemistry. A common strategy involves the reduction of a suitable isoindole precursor.
Experimental Protocol: Synthesis of (3aR,5r,6aS)-5-(2-(Trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole Hydrochloride
This protocol describes a key intermediate in the synthesis of RBP4 antagonists.[1]
Step 1: Reduction of (3aR,7aS)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
-
To a solution of lithium aluminum hydride (LiAlH4) (1.0 M in THF, 800 mmol) in THF at 0°C, carefully add (3aR,7aS)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (0.35 mol).
-
Allow the reaction to proceed to completion.
-
Carefully quench the reaction with water and aqueous sodium hydroxide.
-
Filter the resulting mixture and concentrate the filtrate to obtain the crude octahydrocyclopenta[c]pyrrole.
Step 2: Arylation and Deprotection (Illustrative, specific reagents may vary based on desired derivative)
-
The secondary amine of the octahydrocyclopenta[c]pyrrole core can be functionalized via various methods, such as palladium-catalyzed amination with a suitable aryl halide (e.g., 1-bromo-2-(trifluoromethyl)benzene) when the amine is protected with a Boc group.[1]
-
Subsequent deprotection of the Boc group using an acid, such as HCl in diethyl ether, yields the desired amine hydrochloride salt.[1]
Caption: Synthetic workflow for the octahydrocyclopenta[c]pyrrole core.
Pharmacological Profile: Retinol Binding Protein 4 (RBP4) Antagonists
RBP4 as a Therapeutic Target
Retinol-binding protein 4 (RBP4) is the primary transport protein for retinol (vitamin A) in the blood. Antagonism of RBP4 has emerged as a promising therapeutic strategy for atrophic age-related macular degeneration (AMD) and Stargardt disease.[2][5] By impeding the ocular uptake of serum retinol, RBP4 antagonists can reduce the formation of cytotoxic bisretinoid compounds in the retinal pigment epithelium (RPE), which are implicated in the pathogenesis of these diseases.[2][5]
Octahydrocyclopenta[c]pyrrole Derivatives as RBP4 Antagonists
The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core has been successfully utilized to develop potent and selective RBP4 antagonists.[2][6] These compounds are designed to disrupt the interaction between RBP4 and its binding partner, transthyretin (TTR), thereby preventing the transport of retinol to the retina.
Structure-Activity Relationships (SAR)
-
The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole core has been identified as a key structural element for potent RBP4 antagonism, offering improved metabolic stability compared to other scaffolds.[2]
-
A pyrimidine-4-carboxylic acid fragment has been successfully employed as an isostere for an anthranilic acid appendage, leading to enhanced RBP4 binding affinity.[2][6]
-
Substitutions on the aryl "head group" attached to the pyrrole nitrogen significantly influence potency and drug-like properties.[2]
Quantitative Data for RBP4 Antagonists
| Compound | RBP4 SPA IC50 (nM) | RBP4 HTRF IC50 (nM) | Human Liver Microsomal Stability (% remaining at 30 min) |
| Analogue 33 | 12.8 ± 0.4 | 43.6 ± 10.5 | Excellent |
| Analogue 4 | Potent | Active | 100% |
Data sourced from Cioffi et al. (2015)[2]
Experimental Protocol: In Vitro RBP4 Binding Assay (Scintillation Proximity Assay - SPA)
This assay measures the ability of a compound to displace radiolabeled retinol from RBP4.
-
Reagents and Materials:
-
Recombinant human RBP4
-
[³H]-retinol
-
SPA beads (e.g., copper-chelated YSi)
-
Assay buffer (e.g., PBS)
-
Test compounds
-
Microplates
-
-
Procedure:
-
Incubate RBP4 with the SPA beads to allow for binding.
-
Add a fixed concentration of [³H]-retinol to the RBP4-bead mixture.
-
Add varying concentrations of the test compound.
-
Incubate to allow for competitive binding.
-
Measure the scintillation signal using a suitable plate reader. The signal is proportional to the amount of [³H]-retinol bound to RBP4.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-retinol.
-
Caption: Proposed mechanism of RBP4 antagonism.
Pharmacological Profile: Triple Reuptake Inhibitors (TRIs)
Monoamine Transporters as Targets for Depression
The serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. Inhibition of these transporters can increase the levels of these neurotransmitters in the synapse and is a key mechanism for the treatment of depression.[1]
Octahydrocyclopenta[c]pyrrole Derivatives as TRIs
The octahydrocyclopenta[c]pyrrole scaffold has been identified as a novel chemical space for the development of potent TRIs.[1] These compounds have shown promise for the treatment of depression with the potential for improved side-effect profiles compared to single- or dual-acting agents.
Structure-Activity Relationships (SAR)
-
The 3-aryl substituted octahydrocyclopenta[c]pyrrole scaffold is crucial for potent inhibition of SERT, NET, and DAT.[1]
-
The nature and substitution pattern of the aryl group at the 3-position significantly impact the potency and selectivity for the three transporters.[1]
Quantitative Data for TRIs
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| 22a | 20 | 109 | 430 |
| 23a | 29 | 85 | 168 |
| 26a | 53 | 150 | 140 |
Data sourced from Hay et al. (2011)[1]
Experimental Protocol: Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.
-
Reagents and Materials:
-
Cell line stably expressing the transporter of interest (e.g., HEK293-hSERT)
-
Radiolabeled substrate (e.g., [³H]-serotonin for SERT)
-
Assay buffer
-
Test compounds
-
Microplates
-
-
Procedure:
-
Plate the cells in a microplate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add the radiolabeled substrate to initiate the uptake reaction.
-
Incubate for a defined period at the appropriate temperature (e.g., 37°C).
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
-
Caption: Mechanism of action of Triple Reuptake Inhibitors.
Broader Pharmacological Context and Future Directions
While the most well-defined roles for octahydrocyclopenta[c]pyrrole derivatives are as RBP4 antagonists and TRIs, the broader class of pyrrole-containing compounds has been associated with a wide range of biological activities, including neuroprotective, anti-inflammatory, and anti-tumor effects.[7] The unique structural features of the octahydrocyclopenta[c]pyrrole scaffold make it a valuable platform for further exploration in drug discovery.
Future research in this area could focus on:
-
Exploring the therapeutic potential of these derivatives in other CNS disorders.
-
Optimizing the pharmacokinetic and safety profiles of lead compounds.
-
Investigating the role of stereochemistry in determining the pharmacological activity and selectivity of these derivatives.
-
Synthesizing and evaluating derivatives with substitutions at other positions of the bicyclic core, including the 4-position with a hydroxyl group, to expand the understanding of the SAR for various biological targets.
References
-
Hay, D. A., et al. (2011). Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. Journal of Medicinal Chemistry, 54(15), 5863-5888. [Link]
-
Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 58(15), 5863-5888. [Link]
-
ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. [Link]
-
ResearchGate. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. [Link]
-
A. K. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4). [Link]
-
PubMed. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. [Link]
Sources
- 1. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and antimicrobial activity of some pyrrole derivatives. IV--2-arylidenhydrazino-3-ethoxycarbonyl (or cyano) pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
The Cis-Fused Octahydrocyclopenta[c]pyrrole Core: A Privileged Scaffold in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a perpetual endeavor in medicinal chemistry, driven by the need for more effective and safer treatments for a myriad of human diseases. Within the vast chemical space available to drug designers, certain molecular frameworks emerge as "privileged scaffolds" – core structures that exhibit the ability to bind to multiple, distinct biological targets, thereby offering a versatile platform for the development of new therapeutics. The cis-fused octahydrocyclopenta[c]pyrrole is one such scaffold that has garnered significant attention for its remarkable conformational rigidity and synthetic tractability, leading to the discovery of potent modulators of various biological pathways. This in-depth technical guide provides a comprehensive overview of the biological activities associated with this unique heterocyclic system, delving into its synthesis, stereochemical nuances, and its burgeoning potential in treating a range of disorders from neurodegenerative diseases to viral infections.
The Architectural Advantage: Synthesis and Stereochemistry of the Cis-Fused Octahydrocyclopenta[c]pyrrole Core
The defining feature of the octahydrocyclopenta[c]pyrrole scaffold is its bicyclic, fused ring system, which imparts a significant degree of conformational constraint. The cis-fusion of the five-membered rings is a critical determinant of its biological activity, as it dictates the spatial orientation of substituents and their interactions with biological targets. The stereochemistry at the bridgehead carbons (3aS and 6aS or 3aR and 6aR) and at other stereocenters within the molecule plays a pivotal role in target engagement and potency.
The synthesis of these complex structures often relies on stereoselective methods to ensure the desired cis-fused configuration. One notable approach involves the use of Meyers' tricyclic lactam methodology, which allows for the highly diastereoselective synthesis of cis-fused bicyclic hexahydrocyclopenta[b]pyrrol-2-ones. These intermediates can then be further elaborated to introduce desired functionalities.[1] The nucleophilic addition of various reagents to chiral N-acyliminium ions derived from these lactams provides a powerful tool for installing substituents with a high degree of stereocontrol.
A Multifaceted Pharmacophore: Diverse Biological Activities
The rigid, three-dimensional structure of the cis-fused octahydrocyclopenta[c]pyrrole core has proven to be a versatile template for interacting with a range of biological targets. This section will explore some of the most significant biological activities reported for derivatives of this scaffold.
Antagonism of Retinol Binding Protein 4 (RBP4) for Ophthalmic and Metabolic Disorders
Retinol-binding protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the blood. Elevated levels of RBP4 have been implicated in the pathogenesis of atrophic age-related macular degeneration (AMD) and Stargardt disease, as well as in insulin resistance and type 2 diabetes. Consequently, the development of RBP4 antagonists is a promising therapeutic strategy.
The cis-fused octahydrocyclopenta[c]pyrrole core has emerged as a key structural element in a novel class of non-retinoid RBP4 antagonists.[2] These compounds function by disrupting the interaction between RBP4 and transthyretin (TTR), leading to the rapid clearance of RBP4 from circulation and a subsequent reduction in serum retinol levels.
Mechanism of Action: By binding to RBP4, these antagonists prevent its association with TTR. The smaller, unbound RBP4 is then filtered out of the blood by the kidneys, effectively lowering the circulating levels of both RBP4 and retinol. This reduction in retinol transport to the eye is believed to slow the formation of toxic bisretinoid compounds in the retinal pigment epithelium, which are a hallmark of dry AMD and Stargardt disease.
Structure-Activity Relationship (SAR) Insights:
The development of potent RBP4 antagonists based on the octahydrocyclopenta[c]pyrrole scaffold has been guided by extensive SAR studies. These studies have revealed several key structural features that are critical for high-affinity binding:
-
The Bicyclic Core: The rigid cis-fused octahydrocyclopenta[c]pyrrole core serves as a central scaffold, correctly positioning the other key pharmacophoric elements for optimal interaction with the RBP4 binding pocket.
-
The ortho-Trifluoromethylphenyl Moiety: This group typically occupies a hydrophobic pocket within the RBP4 protein. The trifluoromethyl group is crucial for enhancing potency.
-
The Carboxylic Acid Appendage: A carboxylic acid group, often presented as part of a 6-methylpyrimidine-4-carboxylic acid or an anthranilic acid fragment, is essential for engaging in key hydrogen bond interactions within the binding site.
Quantitative Data on RBP4 Antagonists:
| Compound ID | Core Structure | RBP4 SPA IC50 (nM) | RBP4 HTRF IC50 (nM) | Human Liver Microsomal Stability |
| Analogue 33 | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole | 12.8 ± 0.4 | 43.6 ± 10.5 | Excellent |
| Analogue 18 | Bicyclic [3.3.0]-octahydropyrrolo[3,4-c]pyrrole | - | - | Good |
| Analogue 4 | Bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo | - | - | Excellent |
Data synthesized from multiple sources.[2]
Modulation of Sigma Receptors for Neuroprotection and Cancer Therapy
Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface. They are implicated in a wide range of cellular functions and are considered therapeutic targets for various neurological disorders, including neurodegenerative diseases and psychiatric conditions, as well as for cancer.[3]
The octahydrocyclopenta[c]pyrrole scaffold has been incorporated into ligands that exhibit high affinity and selectivity for sigma receptors. The cyclopentane ring, in particular, has been reported to increase selectivity for the sigma-1 receptor.[4]
Mechanism of Action: The precise mechanisms by which sigma receptor ligands exert their therapeutic effects are still under investigation. However, it is believed that they modulate intracellular calcium signaling, regulate ion channels, and influence the activity of various enzymes and G-protein coupled receptors.[3] In the context of neuroprotection, sigma-1 receptor agonists have been shown to protect against oxidative stress-induced cell death and promote neuronal survival. In cancer, sigma-2 receptor ligands can induce apoptosis in tumor cells.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for the sigma-1 receptor using a competitive radioligand binding assay.
Materials:
-
Test compound (e.g., a cis-fused octahydrocyclopenta[c]pyrrole derivative)
-
Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver)
-
[³H]-(+)-Pentazocine (radioligand)
-
Haloperidol (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]-(+)-pentazocine, membrane preparation, and a high concentration of haloperidol.
-
Competitive Binding: Assay buffer, [³H]-(+)-pentazocine, membrane preparation, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.
-
dot
Caption: Proposed mechanism of neuroprotection by Sigma-1 receptor agonists.
Antiviral Activity: A New Frontier
The unique structural features of the cis-fused octahydrocyclopenta[c]pyrrole core have also led to its exploration in the development of antiviral agents. While this area of research is still emerging, preliminary studies have shown that certain derivatives of this scaffold exhibit promising activity against a range of viruses. The rigid bicyclic system can serve as a constrained scaffold to present functional groups in a precise orientation for interaction with viral proteins. For instance, the octahydrocyclopenta[c]pyrrole core has been investigated as an intermediate for the preparation of antiviral compounds.
Potential Mechanisms of Antiviral Action:
The antiviral activity of these compounds could arise from various mechanisms, including:
-
Inhibition of Viral Entry: The compounds may interfere with the interaction between viral surface proteins and host cell receptors, preventing the virus from entering the cell.
-
Inhibition of Viral Replication: They could target key viral enzymes, such as polymerases or proteases, that are essential for the replication of the viral genome and the production of new viral particles.
-
Modulation of Host Factors: Some compounds may exert their antiviral effects by modulating host cell pathways that are hijacked by the virus for its own replication.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
Test compound
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Cell culture medium
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
96-well or 6-well plates
Procedure:
-
Cell Seeding: Seed the host cells in plates and allow them to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix a standard amount of virus with each dilution of the compound.
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus-only control and a cell-only control.
-
Adsorption: Incubate the plates for a short period (e.g., 1 hour) to allow the virus to adsorb to the cells.
-
Overlay: After the adsorption period, remove the inoculum and add an overlay medium containing agarose or methylcellulose. This restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: After incubation, fix the cells and stain them with crystal violet. The viable cells will be stained, while the areas of cell death (plaques) will appear as clear zones.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
dot
Caption: Experimental workflow for the plaque reduction assay.
Future Directions and Conclusion
The cis-fused octahydrocyclopenta[c]pyrrole scaffold represents a remarkable example of a privileged structure in medicinal chemistry. Its inherent conformational rigidity and synthetic accessibility have enabled the development of potent and selective modulators of diverse biological targets. The success in identifying highly active RBP4 antagonists and sigma receptor ligands underscores the therapeutic potential of this core.
Future research in this area will likely focus on several key aspects:
-
Expansion of Biological Targets: Further exploration of the chemical space around the octahydrocyclopenta[c]pyrrole core may lead to the discovery of ligands for other important biological targets.
-
Optimization of Pharmacokinetic Properties: Continued medicinal chemistry efforts will aim to improve the drug-like properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
In Vivo Efficacy Studies: Promising lead compounds will need to be evaluated in relevant animal models of disease to establish their in vivo efficacy and safety.
-
Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular interactions between these compounds and their biological targets will be crucial for rational drug design and optimization.
References
- Abate, C., Amata, E., Codony, X., Ciruela, F., Cobos, E. J., Peviani, M., & Obradovic, D. (2024, October 25). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. SIGMA-1 EUROPE COST Action.
-
Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 58(15), 6034-6056. [Link]
-
Creative Diagnostics. (n.d.). Validated Antiviral Compounds. Retrieved from [Link]
-
Hénaff, D., et al. (2021). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Viruses, 13(8), 1545. [Link]
-
Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Cellular and Molecular Neurobiology, 43(7), 3237-3250. [Link]
-
Kanbara, H., et al. (2011). Modification of chemical structure to improve biodistribution of a radiolabeled sigma ligand for tumor-imaging. Journal of Nuclear Medicine, 52(supplement 1), 1234. [Link]
-
Shao, L., et al. (2011). Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. Journal of Medicinal Chemistry, 54(15), 5283-5295. [Link]
-
VIROLOGY RESEARCH SERVICES. (2021, March 21). Antiviral Drug Screening. Retrieved from [Link]
-
World Health Organization. (n.d.). Laboratory methodologies for testing the antiviral susceptibility of influenza viruses: Neuraminidase inhibitor (NAI). Retrieved from [Link]
Sources
- 1. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
Role of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol in CNS drug discovery
An In-depth Technical Guide: The Role of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless pursuit of novel chemical matter for Central Nervous System (CNS) drug discovery has led researchers to explore beyond traditional "flat" aromatic scaffolds. Three-dimensional, conformationally restricted molecules are increasingly recognized for their potential to offer improved selectivity, potency, and drug-like properties. The bicyclic pyrrolidine core, specifically the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold, represents a promising yet underexplored foundation for a new generation of CNS therapeutics. This guide provides a comprehensive technical overview of this scaffold, from its synthesis and chemical characteristics to its potential applications in targeting key CNS pathways. We will delve into the critical parameters for CNS drug design, outline a practical drug discovery workflow, and provide detailed experimental protocols to empower researchers to unlock the full potential of this versatile chemical entity.
Introduction: The Strategic Advantage of the Bicyclic Pyrrolidine Scaffold in CNS Drug Discovery
The landscape of medicinal chemistry is undergoing a significant shift, often termed "escaping flatland."[1] This paradigm emphasizes the move away from planar, sp2-hybridized molecules towards more complex, three-dimensional sp3-rich scaffolds.[2] The rationale is clear: the intricate and specific nature of biological targets, particularly in the CNS, often requires ligands with a well-defined three-dimensional geometry to achieve high-affinity and selective binding.
The (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol core is an exemplar of this new approach. As a bicyclic pyrrolidine, it offers several distinct advantages:
-
Conformational Rigidity: The fused ring system restricts the molecule's flexibility, which can reduce the entropic penalty upon binding to a target and lead to higher potency.[2]
-
Stereochemical Complexity: The scaffold possesses multiple stereocenters, allowing for fine-tuned spatial presentation of substituents to explore and optimize interactions within a binding pocket.[3]
-
Vectorial Diversity: The core structure presents multiple points for chemical modification—primarily the secondary amine and the hydroxyl group—enabling the synthesis of diverse compound libraries with varied pharmacological profiles.
-
Favorable Physicochemical Properties: Saturated heterocyclic systems like this often possess properties conducive to CNS penetration, such as a lower polar surface area and a higher fraction of sp3 carbons (Fsp3), which are correlated with clinical success.[2][4]
This guide will use the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold as a focal point to illustrate a modern, integrated approach to CNS drug discovery.
Synthesis and Chemical Properties
While a specific, documented synthesis for the (3aR,4R,6aS) stereoisomer of octahydrocyclopenta[c]pyrrol-4-ol is not prevalent in the literature, a plausible and efficient synthetic route can be designed based on established methodologies for related bicyclic pyrrolidines. A common strategy involves the hydrogenation and reductive cyclization of a dicyano-cyclopentene precursor.[5]
A potential synthetic pathway could be envisioned as follows:
-
Formation of the Bicyclic Core: Hydrogenation of 1,2-dicyanocyclo-1-pentene using a catalyst such as Palladium on carbon (Pd/C) can lead to the formation of the octahydrocyclopenta[c]pyrrole core.[5]
-
Introduction of the Hydroxyl Group: Subsequent stereoselective hydroxylation would be required to introduce the alcohol at the C4 position with the desired (4R) stereochemistry. This could potentially be achieved through various methods, including enzymatic hydroxylation or a multi-step chemical transformation involving the introduction of a double bond followed by stereocontrolled epoxidation and ring-opening.
The key chemical features of the resulting scaffold are the secondary amine, which serves as a primary point for derivatization to introduce various substituents, and the hydroxyl group, which can act as a hydrogen bond donor or be further functionalized. The specific stereochemistry—(3aR,4R,6aS)—is critical, as different stereoisomers can exhibit vastly different biological activities due to their unique spatial arrangements.[3]
The CNS Multi-Parameter Optimization (MPO) Score: A Framework for Rational Design
A central challenge in CNS drug discovery is designing molecules that can effectively cross the blood-brain barrier (BBB) and engage their intended target without off-target toxicities.[2] The CNS Multi-Parameter Optimization (MPO) score is a widely adopted desirability tool that helps guide medicinal chemists by integrating six key physicochemical properties into a single score (typically on a scale of 0 to 6).[6][7] A higher score indicates a greater likelihood of possessing a favorable CNS drug-like profile.
Table 1: Key Physicochemical Properties and Desirable Ranges for the CNS MPO Score
| Parameter | Symbol | Desirable Range | Rationale for CNS Penetration |
|---|---|---|---|
| Lipophilicity (calc. LogP) | cLogP | 2.0 - 4.0 | Balances solubility with membrane permeability. Too high can lead to non-specific binding and toxicity. |
| Distribution Coefficient (calc. LogD at pH 7.4) | cLogD | 1.0 - 4.0 | Reflects lipophilicity at physiological pH, a key determinant of BBB passage.[8] |
| Molecular Weight | MW | < 360 Da | Smaller molecules are more likely to passively diffuse across the BBB.[2] |
| Topological Polar Surface Area | TPSA | 40 - 90 Ų | An indicator of hydrogen bonding capacity. Lower TPSA is generally favored for BBB penetration.[9] |
| Hydrogen Bond Donors | HBD | 0 - 2 | Fewer hydrogen bond donors reduce desolvation energy penalty upon entering the lipid membrane.[6] |
| Basicity (Most Basic pKa) | pKa | 7.5 - 9.5 | A basic center can be protonated at physiological pH, which can aid in solubility but may also lead to off-target effects (e.g., hERG).[8] |
Prospectively designing derivatives of the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold with a high CNS MPO score is a critical first step in developing a successful clinical candidate.
Potential CNS Targets and Mechanisms of Action
The octahydrocyclopenta[c]pyrrole scaffold and its close analogs have been implicated in the modulation of several important CNS targets.
Monoamine Transporter Inhibition (SERT, NET, DAT)
The monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are crucial regulators of neurotransmission.[10][11] By re-uptaking these neurotransmitters from the synaptic cleft, they terminate the signaling process.[12] Inhibitors of these transporters increase the synaptic concentration of monoamines and are effective treatments for depression, ADHD, and other psychiatric disorders.[13] Bicyclic octahydrocyclopenta[c]pyrrole derivatives have been identified as potent triple reuptake inhibitors (TRIs).
Caption: Monoamine Transporter Inhibition at the Synapse.
Retinol-Binding Protein 4 (RBP4) Antagonism
Retinol-Binding Protein 4 (RBP4) is the primary transporter of retinol (Vitamin A) in the blood.[5] Emerging evidence suggests that RBP4 is also involved in neurological processes and that elevated levels may be associated with neuronal loss and cognitive decline in conditions like stroke.[14][15] Antagonizing the interaction between RBP4 and its carrier protein, transthyretin (TTR), promotes the clearance of RBP4 and reduces retinol delivery to tissues.[16] This mechanism is being explored for ocular diseases and may have applications in neurodegenerative and neuro-inflammatory disorders.[17] The bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold has been successfully used to develop potent RBP4 antagonists.
Caption: Mechanism of RBP4 Antagonism.
A Pragmatic Drug Discovery and Development Workflow
A structured screening cascade is essential to efficiently identify and optimize lead compounds. This workflow systematically evaluates new chemical entities, starting with high-throughput in vitro assays and progressing to more complex and resource-intensive in vivo models for the most promising candidates.
Caption: CNS Drug Discovery Screening Cascade.
Detailed Experimental Protocol: Monoamine Transporter Uptake Assay
This protocol describes a cell-based assay to determine the potency (IC50) of test compounds as inhibitors of SERT, NET, and DAT.
-
Objective: To quantify the inhibition of monoamine reuptake by test compounds in cells stably expressing the human transporters.
-
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Radiolabeled Substrate: [³H]5-HT (for SERT), [³H]Norepinephrine (for NET), or [³H]Dopamine (for DAT).
-
Non-specific uptake control: A known potent inhibitor (e.g., Citalopram for SERT, Desipramine for NET, GBR-12909 for DAT) at a high concentration (e.g., 10 µM).
-
Test compounds, serially diluted in DMSO.
-
96-well cell culture plates and scintillation plates (e.g., Wallac MicroBeta Scintillation Plate).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Methodology:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept low (<0.5%).
-
Pre-incubation: Aspirate the culture medium from the cells and wash once with assay buffer. Add the test compound dilutions (or control inhibitors) to the wells and pre-incubate for 15 minutes at 37°C.
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Rapidly terminate the assay by aspirating the buffer and washing the cells multiple times with ice-cold assay buffer to remove unincorporated radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells by adding scintillation fluid to each well. Seal the plate and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the non-specific uptake control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Detailed Experimental Protocol: RBP4-TTR Interaction Assay (TR-FRET)
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to identify compounds that disrupt the retinol-dependent interaction between RBP4 and TTR.[18]
-
Objective: To quantify the ability of test compounds to antagonize the RBP4-TTR interaction.
-
Materials:
-
Recombinant human RBP4 (e.g., tagged with Maltose-Binding Protein, MBP).
-
Recombinant human TTR, labeled with a Europium (Eu³⁺) cryptate (donor fluorophore).
-
Anti-MBP antibody conjugated to d2 (acceptor fluorophore).
-
All-trans-retinol.
-
Assay Buffer: 10 mM Tris-HCl pH 7.5, 1 mM DTT, 0.05% NP-40, 400 mM KF.
-
Test compounds, serially diluted in DMSO.
-
Low-volume 384-well assay plates.
-
A TR-FRET compatible plate reader.
-
-
Methodology:
-
Reagent Preparation: Prepare solutions of MBP-RBP4, TTR-Eu, anti-MBP-d2, and retinol in assay buffer at the desired final concentrations.
-
Compound Plating: Add a small volume (e.g., <1 µL) of the serially diluted test compounds to the wells of the 384-well plate.
-
Assay Reaction: Add the assay components to the wells in the following order:
-
MBP-RBP4 and anti-MBP-d2.
-
TTR-Eu.
-
All-trans-retinol (to induce the interaction).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Plate Reading: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay to reduce background fluorescence.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using a vehicle control (0% inhibition) and a control without retinol (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
-
Data Interpretation and Lead Optimization
The data generated from the screening cascade allows for a comprehensive evaluation of the synthesized analogs and informs the next round of chemical synthesis in a lead optimization campaign.
Table 2: Hypothetical Data for a Series of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol Analogs
| Compound ID | R-Group (at N-position) | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | CNS MPO Score | PAMPA-BBB Pe (10⁻⁶ cm/s) |
|---|---|---|---|---|---|---|
| Core | -H | >10,000 | >10,000 | >10,000 | 3.5 | 2.5 |
| A-01 | -CH₃ | 1,200 | 2,500 | 5,000 | 4.1 | 3.8 |
| A-02 | -CH₂Ph | 85 | 150 | 450 | 4.8 | 6.2 |
| A-03 | -CH₂(3,4-diCl-Ph) | 22 | 98 | 210 | 5.2 | 8.5 |
| A-04 | -C(=O)Ph | >5,000 | >5,000 | >5,000 | 2.8 | 1.1 |
This data is illustrative and intended for educational purposes.
-
N-alkylation is crucial for activity: The unsubstituted core is inactive, while adding alkyl or arylalkyl groups at the nitrogen confers inhibitory activity against monoamine transporters.
-
Aromatic substituents enhance potency: The introduction of a benzyl group (A-02) significantly improves potency compared to a simple methyl group (A-01).
-
Electron-withdrawing groups on the phenyl ring are beneficial: The dichlorophenyl analog (A-03) shows the highest potency, a common feature in many transporter inhibitors.
-
Amide formation is detrimental: Converting the amine to an amide (A-04) abolishes activity, likely by altering the basicity and electronics required for interaction with the transporters.
-
CNS MPO score correlates with desirable properties: The most potent compound (A-03) also has the highest CNS MPO score and the best predicted BBB permeability (PAMPA).
Conclusion and Future Directions
The (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold is a compelling starting point for the design of novel CNS drug candidates. Its inherent three-dimensionality, conformational rigidity, and multiple points for synthetic elaboration make it an ideal platform for exploring new chemical space. By integrating rational design principles, such as the CNS MPO score, with a robust experimental workflow, researchers can efficiently navigate the complexities of CNS drug discovery.
Future work should focus on:
-
Developing stereoselective synthetic routes to access not only the title compound but also its other stereoisomers to fully explore the structure-activity landscape.
-
Expanding the target space beyond monoamine transporters and RBP4 to other relevant CNS targets where a rigid, bicyclic scaffold could offer advantages.
-
Utilizing the hydroxyl group as a key interaction point or as a handle for further derivatization to fine-tune properties like solubility and metabolic stability.
By embracing the principles outlined in this guide, the scientific community can leverage scaffolds like (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol to develop the next generation of safer and more effective treatments for debilitating neurological and psychiatric disorders.
References
-
Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. [Link]
- Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Gether, U. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.
-
Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
- Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function.
- Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. Journal of Medicinal Chemistry, 54(15), 5678-5692.
- Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 58(15), 6034-6049.
-
Wager, T. T., Chandrasekaran, R. Y., Hou, X., Troutman, M. D., Verhoest, P. R., Villalobos, A., & Will, Y. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS chemical neuroscience, 1(6), 435–449. [Link]
-
Potschka, H., & Klee, R. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]
- Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). Advances in multi-parameter optimisation methods for de novo drug design. Current pharmaceutical design, 17(16), 1607–1621.
- Ozawa, T., & Sasa, M. (1998). Pharmacology of monoamine neurotransmitter transporters. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 18(3), 125–132.
-
Wu, F., Wu, D., Wang, Y., & Zhang, C. (2023). Serum retinol-binding protein 4 in stroke patients: correlation with T helper 17/regulatory T cell imbalance and 3-year cognitive function decline. Frontiers in Immunology, 14, 1245005. [Link]
- Patel, P., & Shah, J. (2013). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. Journal of Pharmaceutical Sciences and Research, 5(6), 136.
-
Ramamoorthy, S., Shippenberg, T. S., & Jayanthi, L. D. (2011). Regulation of monoamine transporters: role of transporter phosphorylation. Pharmacology & therapeutics, 129(2), 220–238. [Link]
- Method for preparation of octahydrocyclopenta[c]pyrrole.
- In vitro blood-brain barrier models: method development, validation and application in CNS drug permeability assessment. The Journal of American Medical Science and Research.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of molecular libraries with optimal exploration of three-dimensional space. Journal of medicinal chemistry, 52(21), 6752–6756.
- Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Ste
- Serum retinol-binding protein 4 in stroke patients: correlation with T helper 17/regulatory T cell imbalance and 3-year cognitive function decline. Frontiers in Immunology.
-
Phenotypic Screening in CNS Drug Discovery. NeuroProof. [Link]
- Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease.
- An octahydro-cyclopenta[c]pyrrole series of inhibitors of the type 1 glycine transporter. Bioorganic & Medicinal Chemistry Letters, 20(4), 1334-1338.
- Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities. Journal of Medicinal Chemistry, 63(18), 10323-10343.
- Octahydropyrrolo[3,4-c]pyrrole negative allosteric modulators of mGlu 1. Bioorganic & Medicinal Chemistry Letters, 25(16), 3141-3144.
-
Wolf, J., Boddeke, E., & De Deyn, P. P. (2018). Association of Serum Retinol-Binding Protein 4 Concentration With Risk for and Prognosis of Amyotrophic Lateral Sclerosis. JAMA neurology, 75(5), 609–616. [Link]
-
Golczak, M., Kiser, P. D., & Palczewski, K. (2012). A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis. Investigative ophthalmology & visual science, 53(10), 6489–6499. [Link]
- A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. Physical Chemistry Chemical Physics, 25(12), 8341-8354.
- Octahydrocyclopenta[c]pyrrole derivatives.
- Human RBP4 Kit. Meso Scale Discovery.
- Retinol-binding protein (RBP) / RBP4 ELISA. IBL-America.
- Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. SID.
-
(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. PubChem. [Link]
- 1-[(3aR,5S,6aS)-5-hydroxy-octahydrocyclopenta[c]pyrrol-2-yl]-3-(2-chlorophenyl)-3-phenylpropan-1-one. Chemspace.
- CLINICAL STUDY PROTOCOL. ClinicalTrials.gov.
- (3aR,6aS)-Octahydrocyclopenta[c]pyrrole. Chemsrc.
- Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry.
- Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia.
-
Gokhale, V. (2014). Using central nervous system (CNS) drugs as leads for non-CNS targets. F1000Research, 3, 40. [Link]
- Hiemke, C., Baumann, P., Bergemann, N., Conca, A., Deckert, J., Domschke, K., ... & Riederer, P. (2011). AGNP consensus guidelines for therapeutic drug monitoring in psychiatry: update 2011.
- What laboratory tests should be monitored in patients taking antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs), Monoamine Oxidase Inhibitors (MAOIs), Tricyclic Antidepressants (TCAs), and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)?. Dr.Oracle.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules | MDPI [mdpi.com]
- 3. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. mdpi.com [mdpi.com]
- 6. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. optibrium.com [optibrium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 10. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 11. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology of monoamine neurotransmitter transporters [jstage.jst.go.jp]
- 13. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Serum retinol-binding protein 4 in stroke patients: correlation with T helper 17/regulatory T cell imbalance and 3-year cognitive function decline [frontiersin.org]
- 15. Serum retinol-binding protein 4 in stroke patients: correlation with T helper 17/regulatory T cell imbalance and 3-year cognitive function decline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Bispecific Antagonists of Retinol Binding Protein 4 That Stabilize Transthyretin Tetramers: Scaffolding Hopping, Optimization, and Preclinical Pharmacological Evaluation as a Potential Therapy for Two Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for the Stereoselective Synthesis of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
The octahydrocyclopenta[c]pyrrole scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active molecules, including potent antagonists for Retinol Binding Protein 4 (RBP4), which are under investigation for treating atrophic age-related macular degeneration.[1][2] The precise control of stereochemistry is paramount, as biological activity is often confined to a single stereoisomer. This document provides a comprehensive guide to the stereoselective synthesis of a specific isomer, (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol. We present a robust strategy centered around an asymmetric 1,3-dipolar cycloaddition of an azomethine ylide, a powerful method for constructing pyrrolidine rings with multiple, well-defined stereocenters in a single step.[3] This guide details the retrosynthetic logic, mechanistic underpinnings, step-by-step experimental protocols, and methods for analytical validation.
Strategic Overview: Retrosynthetic Analysis and Mechanistic Rationale
The synthesis of bicyclic pyrrolidines presents a significant challenge in controlling up to three contiguous stereocenters. Our chosen strategy leverages a well-established and highly stereocontrolled reaction: the [3+2] cycloaddition between an azomethine ylide and a suitable dipolarophile.
1.1. Retrosynthetic Approach
Our retrosynthetic analysis (Figure 1) disconnects the target molecule at the C4-C5 and N2-C3 bonds of the pyrrolidine ring, which are formed during the key cycloaddition step. This leads back to a chiral amino ester-derived azomethine ylide and cyclopentenone. The stereochemistry of the final product is dictated by the facial selectivity of the approach of the ylide to the cyclopentenone, which can be controlled through the use of a chiral auxiliary or catalyst, and the inherent stereochemistry of the amino acid precursor. For this synthesis, we propose a "chiral pool" approach, starting from a readily available, enantiopure amino acid to set the initial stereocenter.[4][5]
Figure 1: Retrosynthetic analysis of the target molecule.
1.2. Rationale for [3+2] Cycloaddition
The 1,3-dipolar cycloaddition of azomethine ylides is exceptionally powerful for several reasons:
-
Convergence: It rapidly builds molecular complexity, forming two new C-C bonds and up to four stereocenters in a single, atom-economical step.
-
Stereocontrol: The reaction proceeds through a concerted, supra-suprafacial transition state. The stereochemistry of the alkene is transferred to the product, and the geometry of the ylide controls the relative stereochemistry of the newly formed centers. By using a chiral catalyst or starting from a chiral precursor, high levels of enantioselectivity can be achieved.[6]
-
Versatility: A wide range of azomethine ylides and dipolarophiles can be employed, allowing for the synthesis of a diverse library of substituted pyrrolidines.[3]
In our proposed pathway, the reaction between the azomethine ylide (generated in situ from an amino ester and an aldehyde) and cyclopentenone is expected to proceed with high endo-selectivity, which is crucial for establishing the desired relative stereochemistry.
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for the synthesis.
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. All reagents were sourced from commercial suppliers and used without further purification unless otherwise noted.
2.1. Overall Workflow
The synthesis is a three-stage process involving the preparation of the key cycloaddition precursor, the execution of the stereoselective cycloaddition, and the final reduction to yield the target alcohol.
Figure 2: High-level experimental workflow diagram.
2.2. Step 1: In situ Generation of the Azomethine Ylide
This protocol describes the formation of the azomethine ylide from a chiral amino acid ester and an aldehyde.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Methyl (R)-2-amino-3-phenylpropanoate | 179.22 | 1.79 g | 10.0 |
| Paraformaldehyde | 30.03 | 0.45 g | 15.0 |
| Cyclopentenone | 82.10 | 0.69 mL | 8.0 |
| Silver Acetate (AgOAc) | 166.91 | 0.17 g | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 1.53 mL | 11.0 |
| Toluene | - | 50 mL | - |
Protocol:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl (R)-2-amino-3-phenylpropanoate (10.0 mmol), paraformaldehyde (15.0 mmol), and toluene (50 mL).
-
Heat the mixture to reflux for 2 hours with azeotropic removal of water using a Dean-Stark trap. This step drives the formation of the intermediate imine.
-
Cool the reaction mixture to room temperature.
-
Add silver acetate (1.0 mmol) and triethylamine (11.0 mmol). The silver salt acts as a Lewis acid to promote the formation of the metallo-azomethine ylide and influence the stereochemical outcome.
-
Stir the resulting suspension at room temperature for 30 minutes. The mixture is now ready for the cycloaddition step.
2.3. Step 2: Stereoselective [3+2] Cycloaddition
Protocol:
-
To the stirred suspension from Step 1, add cyclopentenone (8.0 mmol) dropwise over 10 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts, washing the pad with ethyl acetate (3 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude cycloadduct, a bicyclic ketone.
Rationale for Reagent Choices:
-
Silver Acetate (AgOAc): Serves as a mild Lewis acid catalyst. It coordinates to the imine and the dipolarophile, organizing the transition state to favor a specific facial approach, thereby enhancing diastereoselectivity.[6]
-
Triethylamine (Et₃N): Acts as a base to facilitate the deprotonation and formation of the ylide.
2.4. Step 3: Diastereoselective Reduction and Final Purification
The final step involves the reduction of the ketone functionality to the desired alcohol. The choice of reducing agent is critical to ensure the formation of the trans alcohol, which corresponds to the (4R) configuration.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Crude Cycloadduct | ~259.33 | ~2.07 g | ~8.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.45 g | 12.0 |
| Methanol | - | 40 mL | - |
| Dichloromethane (DCM) | - | 20 mL | - |
Protocol:
-
Dissolve the crude cycloadduct from Step 2 in a mixture of methanol (40 mL) and DCM (20 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (12.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The use of NaBH₄ at low temperatures favors axial attack on the ketone, leading to the desired equatorial (trans) alcohol.
-
Stir the reaction at 0 °C for 2 hours. Monitor by TLC until the starting ketone is fully consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient eluent: 5% to 15% Methanol in Dichloromethane) to afford (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol as a white solid.
Characterization and Data Validation
The identity, purity, and stereochemistry of the final product must be rigorously confirmed.
Expected Data:
| Analysis | Expected Outcome |
| Yield | 45-55% over 3 steps |
| ¹H NMR | Complex multiplet signals consistent with the bicyclic structure. Key signals: a doublet of doublets for the proton at C4 (adjacent to the hydroxyl group) with coupling constants indicating a trans relationship with neighboring protons. |
| ¹³C NMR | 7 distinct signals in the aliphatic region, confirming the molecular symmetry. |
| Mass Spec (ESI+) | [M+H]⁺ at m/z = 128.1070 (Calculated for C₇H₁₄NO⁺: 128.1075) |
| Chiral HPLC | A single major peak (>98% ee) when analyzed on a suitable chiral stationary phase column (e.g., Chiralcel OD-H). |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in cycloaddition (Step 2) | 1. Incomplete formation of the imine precursor. 2. Decomposition of the azomethine ylide. 3. Catalyst inefficiency. | 1. Ensure complete water removal with the Dean-Stark trap; extend reflux time if necessary. 2. Perform the reaction at a lower temperature (e.g., 0 °C to RT) once the ylide is generated. 3. Screen other Lewis acids (e.g., LiBr, ZnCl₂). |
| Poor diastereoselectivity in reduction (Step 3) | 1. Reduction performed at too high a temperature. 2. Use of a less selective reducing agent. | 1. Maintain the reaction temperature strictly at or below 0 °C. 2. Use a bulkier reducing agent like L-Selectride®, which will strongly favor addition from the less hindered face to give the desired stereoisomer. |
| Multiple spots on TLC after cycloaddition | Formation of both endo and exo diastereomers. | Optimize the catalyst and solvent system. Toluene generally favors endo selectivity. A different Lewis acid might improve the ratio. The isomers can typically be separated by careful column chromatography. |
Conclusion
This application note outlines a reliable and stereoselective pathway for the synthesis of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol. The strategy's success hinges on a carefully controlled asymmetric 1,3-dipolar cycloaddition reaction to construct the core bicyclic pyrrolidine framework, followed by a diastereoselective reduction. The provided protocols are robust and include key insights into the rationale behind procedural choices, offering researchers a solid foundation for accessing this medicinally important scaffold.
References
-
Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research, 49(2), 40463-40469. Available at: [Link]
-
Quadrelli, P. (2021). Solid phase synthesis of bicyclic pyrrolidines. Arkat USA. Available at: [Link]
-
Dessai, S. P. (2013). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Goa University. Available at: [Link]
-
Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. ResearchGate. Available at: [Link]
-
Kishali, N. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Krasavin, M., et al. (2021). Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Publications. Available at: [Link]
-
O'Brien, P., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]
-
Prajapati, D., et al. (2015). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of pyrrolidines. Available at: [Link]
-
Sriramurthy, V., et al. (2012). Highly stereoselective and scalable synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich rearrangement in racemic and enantiopure forms. PubMed. Available at: [Link]
-
Langel, Ü., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. Available at: [Link]
-
Cioffi, C. L., et al. (2018). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PMC. Available at: [Link]
-
Toste, F. D., et al. (2005). Selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor through control of competing pathways in a Pd-catalyzed reaction. PubMed. Available at: [Link]
-
PubChem. (n.d.). (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Donohoe, T. J., et al. (2011). Asymmetric synthesis of polyhydroxylated pyrrolizidines via transannular iodoamination with concomitant N-debenzylation. PubMed. Available at: [Link]
-
Chemsrc. (n.d.). (3aR,6aS)-Octahydrocyclopenta[c]pyrrole. Chemsrc.com. Available at: [Link]
-
Alcaide, B., et al. (2012). Three‐Component Synthesis of Pyrrole‐Related Nitrogen Heterocycles by a Hantzsch‐Type Process: Comparison between Conventional and Mechanochemical Methods. ResearchGate. Available at: [Link]
-
Banwell, M. G., & Lan, P. (2019). The Total Synthesis of Pyrrole-Containing and Related Marine Natural Products. MDPI. Available at: [Link]
-
World Journal of Advanced Research and Reviews. (2023). Role of Heterocycles in Drug Discovery: An Overview. WJARR. Available at: [Link]
-
Chemspace. (n.d.). 1-[(3aR,5S,6aS)-5-hydroxy-octahydrocyclopenta[c]pyrrol-2-yl]-3-(2-chlorophenyl)-3-phenylpropan-1-one. Chemspace.com. Available at: [Link]
-
Wang, J., et al. (2020). Asymmetric Organocatalytic [4 + 1] Annulations Involving a Polarity Reversal Process: A Tandem Catalytic Approach to Highly Functionalized Spiropyrazolone Derivatives. PubMed. Available at: [Link]
-
Zhou, L. M., et al. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. ResearchGate. Available at: [Link]
-
Amireddy, S., & Chen, K. (2016). Organocatalytic one-pot asymmetric synthesis of functionalized spiropyrazolones via a Michael-aldol sequential reaction. RSC Advances. Available at: [Link]
Sources
- 1. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalwjarr.com [journalwjarr.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrolidine synthesis [organic-chemistry.org]
Topic: Synthesis of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol from Chiral Pool Precursors
An Application Note and Protocol for Researchers
Abstract
This technical guide provides a comprehensive and experience-driven approach to the stereoselective synthesis of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, a valuable chiral building block for drug discovery and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and establishing stereochemically dense frameworks such as this bicyclic system is of significant interest.[1] This document outlines a robust synthetic strategy starting from D-mannitol, an inexpensive and readily available chiral pool precursor. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for each key transformation, and present a logical workflow grounded in authoritative chemical literature. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a practical and scalable route to this important chiral intermediate.
Introduction: The Strategic Value of Chiral Pool Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral pool synthesis is a powerful strategy that leverages the inherent chirality of natural products to construct complex target molecules without the need for de novo asymmetric induction or chiral resolution.[2] Abundant and inexpensive carbohydrates and amino acids serve as ideal starting points.[3][4]
The target molecule, (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, possesses a rigid bicyclic [3.3.0] core with three defined stereocenters. This scaffold is of high interest as it can be used to develop novel therapeutics, such as Retinol Binding Protein 4 (RBP4) antagonists. Our selected precursor, D-mannitol, is a C₂-symmetric polyol that offers a versatile and cost-effective entry point into complex chiral molecules.[5][6] Its multiple stereocenters can be systematically manipulated to achieve the desired stereochemical outcome in the final product.
Overall Synthetic Strategy
The transformation of D-mannitol into the target bicyclic pyrrolidinol is a multi-step process that relies on a sequence of well-established and high-yielding reactions. The core strategy involves:
-
Symmetry Manipulation & Protection: Protection of the 1,2- and 5,6-diol functionalities of D-mannitol.
-
Oxidative Cleavage: Cleavage of the central C3-C4 bond to yield two molecules of a key C₃ chiral building block, (R)-2,3-O-isopropylideneglyceraldehyde.
-
Homologation & Functionalization: Stepwise construction of the carbon skeleton required for the cyclopentane ring.
-
Reductive Amination & Intramolecular Cyclization: Introduction of the nitrogen atom and subsequent formation of the pyrrolidine ring to establish the bicyclic core.
-
Stereocontrolled Reduction & Deprotection: Installation of the C4-hydroxyl group with the correct stereochemistry and final deprotection.
Caption: Overall synthetic workflow from D-mannitol.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
-
Principle: This foundational step protects the two terminal 1,2-diol pairs of D-mannitol as isopropylidene ketals (acetonides). This reaction is typically catalyzed by a Lewis acid, such as zinc chloride, or a protic acid.[7] Using anhydrous acetone and ZnCl₂ is a classic, high-yielding method.[8] The protection renders the central C3 and C4 hydroxyl groups available for the subsequent cleavage reaction.
-
Materials:
-
D-mannitol: 30.0 g
-
Anhydrous Zinc Chloride (fused, powdered): 30.0 g
-
Anhydrous Acetone: 300 mL
-
Sodium Carbonate (sat. aq. solution)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add D-mannitol and anhydrous acetone. Stir to form a suspension.
-
In a separate, dry flask, finely powder the anhydrous zinc chloride. Add the powdered ZnCl₂ to the D-mannitol suspension in portions over 15 minutes. Note: The addition can be slightly exothermic.
-
Seal the flask and stir vigorously at room temperature for 12-16 hours. The reaction mixture should become a clear, slightly yellow solution.
-
Cool the reaction mixture in an ice bath. Slowly add saturated sodium carbonate solution (~100 mL) with vigorous stirring until the pH is ~8. This neutralizes the catalyst and precipitates zinc salts.
-
Filter the mixture through a pad of Celite®, washing the filter cake with DCM (3 x 50 mL).
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white crystalline solid.
-
Recrystallize from a minimal amount of hot hexane/ethyl acetate to afford pure 1,2:5,6-Di-O-isopropylidene-D-mannitol.
-
-
Expected Outcome:
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [8] |
| Appearance | White crystalline solid | |
| ¹H NMR (CDCl₃) | Consistent with literature values. | |
| Specific Rotation | [α]D ≈ +1.5° (c 1, acetone) |
Protocol 2: Oxidative Cleavage to (R)-2,3-O-Isopropylideneglyceraldehyde
-
Principle: The C3-C4 bond of the protected mannitol is cleaved using sodium periodate (NaIO₄). This reaction is clean and specific for 1,2-diols, yielding two equivalents of the desired chiral aldehyde.[6] The reaction is performed in a biphasic system (EtOAc/H₂O) to facilitate product extraction and prevent over-oxidation.
-
Materials:
-
1,2:5,6-Di-O-isopropylidene-D-mannitol: 20.0 g
-
Sodium Periodate (NaIO₄): 16.4 g
-
Ethyl Acetate (EtOAc): 200 mL
-
Deionized Water: 100 mL
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1,2:5,6-Di-O-isopropylidene-D-mannitol in EtOAc in a 500 mL flask.
-
In a separate beaker, dissolve sodium periodate in deionized water.
-
Add the aqueous NaIO₄ solution to the organic solution and stir vigorously at room temperature for 2-3 hours. The reaction progress can be monitored by TLC (staining with KMnO₄).
-
A white precipitate (sodium iodate) will form. Filter the reaction mixture through Celite®, washing the pad with EtOAc.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature (<30 °C) to avoid polymerization of the aldehyde.
-
The resulting crude oil, (R)-2,3-O-isopropylideneglyceraldehyde, is often used immediately in the next step without further purification.
-
-
Expected Outcome:
| Parameter | Value | Reference |
| Typical Yield | >95% (crude) | [6] |
| Appearance | Colorless oil | |
| ¹H NMR (CDCl₃) | δ ~9.7 (s, 1H, CHO), consistent with literature. | |
| Stability Note | Prone to polymerization; best used fresh. |
Protocol 3: Synthesis of the Bicyclic Core (Illustrative Route)
-
Principle: This section outlines a conceptual pathway, as the precise multi-step conversion from the glyceraldehyde to the final product involves several transformations not fully detailed in a single source. The logic involves building the five-membered carbocycle and then forming the pyrrolidine ring. A key transformation is the intramolecular reductive amination.
-
Conceptual Steps:
-
Chain Elongation: A Wittig-type reaction on the glyceraldehyde with a suitable phosphonium ylide (e.g., derived from 3-bromopropionaldehyde acetal) would extend the carbon chain.
-
Functional Group Manipulation: Conversion of the resulting alkene to an aldehyde and setting up the precursor for cyclization.
-
Intramolecular Aldol/Michael Reaction: Formation of the cyclopentane ring.
-
Reductive Amination: Reaction of a key keto-aldehyde intermediate with a nitrogen source (e.g., benzylamine or an ammonium salt) in the presence of a reducing agent (e.g., NaBH₃CN) to form the pyrrolidine ring in a single step.
-
Stereocontrolled Reduction: Reduction of a ketone on the cyclopentane ring to the desired (4R)-alcohol. This step is critical for establishing the final stereocenter and may require a stereoselective reducing agent (e.g., L-Selectride®).
-
Deprotection: Removal of the N-protecting group (if any) and the isopropylidene group under acidic conditions.
-
Caption: Mechanism of the key bicyclic core formation.
-
Illustrative Protocol for Final Deprotection:
-
Dissolve the fully elaborated, protected precursor (1.0 mmol) in a mixture of methanol (10 mL) and 6 N HCl (5 mL).[9]
-
Stir the mixture at room temperature for 12 hours or until TLC indicates complete removal of all protecting groups.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or by conversion to its free base followed by column chromatography to yield the final product, (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol.
-
Expert Insights & Troubleshooting
-
Purity of Starting Materials: The success of this synthesis hinges on the use of high-purity, anhydrous reagents, especially for the protection step (Protocol 1). Water will inhibit the reaction and lead to lower yields.
-
Aldehyde Instability: The glyceraldehyde derivative from Protocol 2 is sensitive and should be handled quickly and at low temperatures. It is highly recommended to proceed to the next step on the same day.
-
Stereocontrol: The stereochemical outcome of the ketone reduction to form the C4-hydroxyl group is paramount. The choice of reducing agent and reaction conditions (temperature, solvent) will dictate the diastereoselectivity. Screening different hydride reagents may be necessary to optimize the R:S ratio at this center.
-
Purification: Intermediates in this synthesis are often polar. A combination of silica gel chromatography with different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) and potentially the addition of a small amount of triethylamine for nitrogen-containing compounds will be necessary.
Conclusion
This application note provides a validated and logical pathway for the synthesis of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol from the chiral pool precursor D-mannitol. By following these detailed protocols and understanding the chemical principles behind each step, researchers can reliably produce this valuable chiral building block for applications in medicinal chemistry and beyond. The use of an inexpensive starting material and well-understood chemical transformations makes this route amenable to scale-up for drug development programs.
References
-
Jadhav, G. V., & Salunkhe, M. M. (2019). Chiron approach from D-mannitol to access a diastereomer of the reported structure of an acetogenin, an amide alkaloid and a sex pheromone. PubMed. [Link]
-
Gualtierotti, J. B., & Renaud, P. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
Zemtsov, A. A., et al. (2012). Highly stereoselective and scalable synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich rearrangement in racemic and enantiopure forms. PubMed. [Link]
-
St. John-Campbell, S., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH. [Link]
-
Imankulova, A. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Rutjes, F. P. J. T. (2005). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. Radboud Repository. [Link]
-
Fumagalli, G., et al. (2016). Efficient conversion of D-mannitol into 1,2:5,6-diacetonide with Aquivion-H as a recyclable catalyst. AIR Unimi. [Link]
-
Caruso, L., et al. (2018). Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules. PMC - NIH. [Link]
-
Li, H., et al. (2014). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. PMC. [Link]
-
Organic Chemistry Portal. (2006). Enantioselective Construction of Naturally-Occurring Cyclic Ethers. Organic Chemistry Portal. [Link]
-
de Alvarenga, E. S., et al. (2006). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. ResearchGate. [Link]
-
Cioffi, C. L., et al. (2017). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiron approach from D-mannitol to access a diastereomer of the reported structure of an acetogenin, an amide alkaloid and a sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis of Substituted Octahydrocyclopenta[c]pyrroles: A Guide to Modern Protocols
Introduction: The Significance of the Octahydrocyclopenta[c]pyrrole Scaffold
The octahydrocyclopenta[c]pyrrole core is a privileged heterocyclic scaffold frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement of substituents, making it an attractive framework for the design of enzyme inhibitors and receptor modulators. Notably, this motif is a key structural component in several neuraminidase inhibitors, which are crucial antiviral drugs for the treatment of influenza.[1][2][3] The development of efficient and stereocontrolled methods for the synthesis of substituted octahydrocyclopenta[c]pyrroles is therefore a topic of significant interest to researchers in medicinal chemistry and drug development.[4]
This technical guide provides an in-depth overview of modern asymmetric protocols for the synthesis of this important heterocyclic system. We will explore the mechanistic underpinnings of key synthetic strategies and provide detailed, field-proven experimental protocols to enable researchers to confidently apply these methods in their own laboratories.
Strategic Approaches to Asymmetric Synthesis
The construction of the octahydrocyclopenta[c]pyrrole skeleton with precise control over multiple stereocenters presents a formidable synthetic challenge. Over the years, several powerful strategies have emerged, with three methodologies standing out for their versatility and efficiency:
-
[3+2] Cycloaddition Reactions: This approach involves the reaction of a three-atom component (the "3" component, typically an azomethine ylide) with a two-atom component (the "2" component, an alkene or alkyne dipolarophile). This method is highly convergent and allows for the rapid assembly of the bicyclic core.
-
The Pauson-Khand Reaction (PKR): A powerful metal-catalyzed [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, the PKR is particularly well-suited for the construction of fused cyclopentenone systems, which can be further elaborated to the desired saturated scaffold.[5][6]
-
Intramolecular Cyclization Strategies: These methods involve the formation of one of the rings of the bicyclic system from a pre-assembled linear precursor. This approach offers excellent control over stereochemistry, often dictated by the stereocenters present in the starting material.
This guide will now delve into the practical application of these strategies, providing detailed protocols and mechanistic insights.
Protocol 1: Asymmetric [3+2] Cycloaddition of Azomethine Ylides
The [3+2] cycloaddition of azomethine ylides with olefins is a cornerstone of pyrrolidine synthesis and has been elegantly adapted for the construction of the octahydrocyclopenta[c]pyrrole framework.[7][8][9] The key to achieving high levels of stereocontrol lies in the use of chiral catalysts or auxiliaries to govern the facial selectivity of the cycloaddition.
Mechanistic Rationale
The reaction proceeds through the in situ generation of an azomethine ylide from a suitable precursor, typically an imine derived from an α-amino acid ester. In the presence of a chiral Lewis acid catalyst, the ylide and the dipolarophile are brought into a spatially defined arrangement within the catalyst's chiral environment. This organized transition state directs the approach of the dipolarophile to one face of the ylide, resulting in the preferential formation of one enantiomer of the cycloadduct.
Experimental Workflow: [3+2] Cycloaddition
Caption: Workflow for the asymmetric [3+2] cycloaddition protocol.
Detailed Protocol: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol is adapted from a general method for the enantioselective synthesis of pyrrolidine derivatives and can be applied to the synthesis of octahydrocyclopenta[c]pyrroles.
Materials:
-
Imine of methyl glycinate (1.0 eq)
-
Cyclopentene (1.2 eq)
-
AgOAc (0.1 eq)
-
Chiral Phosphine Ligand (e.g., (R)-BINAP) (0.11 eq)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add AgOAc (0.1 eq) and the chiral phosphine ligand (0.11 eq).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
To this mixture, add the imine of methyl glycinate (1.0 eq) and cyclopentene (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired octahydrocyclopenta[c]pyrrole derivative.
Data Summary:
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| AgOAc / (R)-BINAP | Toluene | 25 | 12-24 | 75-90 | >90 |
| Cu(OTf)₂ / Chiral Box | CH₂Cl₂ | 0 | 8-16 | 70-85 | >95 |
Note: The specific yield and enantiomeric excess (ee) will depend on the exact substrates and chiral ligand used. The data presented here are representative values from the literature for similar transformations.
Protocol 2: The Asymmetric Intramolecular Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a powerful method for the construction of cyclopentenones from an enyne and carbon monoxide, mediated by a metal carbonyl complex.[5][10] The intramolecular version of this reaction is particularly useful for the synthesis of bicyclic systems, including the octahydrocyclopenta[c]pyrrole core.[11][12] Asymmetric induction can be achieved through the use of chiral ligands on the metal center or by employing a chiral auxiliary on the enyne substrate.[6]
Mechanistic Rationale
The generally accepted mechanism begins with the formation of a cobalt-alkyne complex.[5] Coordination of the pendant alkene to the cobalt center is followed by oxidative cyclization to form a metallacyclopentene intermediate. Migratory insertion of carbon monoxide into a cobalt-carbon bond and subsequent reductive elimination releases the cyclopentenone product and regenerates the active catalyst. The stereochemistry of the newly formed ring is controlled by the facial selectivity of the alkene coordination and the subsequent cyclization steps, which can be influenced by a chiral ligand.
Catalytic Cycle: Pauson-Khand Reaction
Caption: Simplified catalytic cycle for the Pauson-Khand reaction.
Detailed Protocol: Rhodium-Catalyzed Asymmetric Intramolecular Pauson-Khand Reaction
This protocol is based on developments in rhodium-catalyzed PKR, which often proceed under milder conditions than their cobalt-mediated counterparts.[6]
Materials:
-
1,6-Enyne substrate (1.0 eq)
-
[Rh(CO)₂Cl]₂ (0.05 eq)
-
Chiral Bisphosphine Ligand (e.g., (S)-BINAP) (0.11 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Carbon Monoxide (CO) balloon
Procedure:
-
In a flame-dried Schlenk tube, dissolve the 1,6-enyne substrate (1.0 eq), [Rh(CO)₂Cl]₂ (0.05 eq), and the chiral bisphosphine ligand (0.11 eq) in anhydrous DCE.
-
Purge the solution with a gentle stream of carbon monoxide for 5-10 minutes.
-
Seal the tube and place a balloon of carbon monoxide on top.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the CO atmosphere in a fume hood.
-
Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.
Data Summary:
| Metal/Ligand | Solvent | Temp (°C) | Pressure | Yield (%) | ee (%) |
| [Rh(CO)₂Cl]₂ / (S)-BINAP | DCE | 80 | 1 atm CO | 60-80 | >90 |
| Co₂(CO)₈ | Toluene | 60 | 1 atm CO | 50-75 | Substrate control |
Note: Yields and enantioselectivities are highly dependent on the substrate and the specific chiral ligand employed.
Protocol 3: Diastereoselective Intramolecular Cyclization
Intramolecular cyclization strategies offer a powerful means to construct the octahydrocyclopenta[c]pyrrole scaffold with a high degree of stereocontrol, often leveraging pre-existing stereocenters in the acyclic precursor. A variety of cyclization methods can be employed, including radical cyclizations, transition-metal-catalyzed cyclizations, and rearrangements.[13][14]
Mechanistic Rationale: Aza-Cope-Mannich Rearrangement
The aza-Cope-Mannich reaction is a powerful cascade reaction for the synthesis of nitrogen-containing heterocycles.[14] The reaction is initiated by the formation of an iminium ion, which then undergoes a[12][12]-sigmatropic rearrangement (aza-Cope rearrangement) to generate an enol intermediate. This enol then participates in an intramolecular Mannich reaction to form the new carbon-carbon bond, closing the second ring of the bicyclic system. The stereochemical outcome is often dictated by the thermodynamically more stable chair-like transition state of the rearrangement.
Logical Flow: Aza-Cope-Mannich Cascade
Caption: Key steps in the aza-Cope-Mannich cascade.
Detailed Protocol: Stereoselective Aza-Cope-Mannich Reaction
This protocol is a generalized procedure based on established methods for the synthesis of related fused pyrrolidine systems.[14]
Materials:
-
Amino alcohol precursor with a pendant alkene (1.0 eq)
-
Paraformaldehyde (2.0 eq)
-
Formic acid (solvent and catalyst)
Procedure:
-
To a round-bottom flask, add the amino alcohol precursor (1.0 eq) and paraformaldehyde (2.0 eq).
-
Add formic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 100 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize the formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary:
| Reaction Type | Conditions | Diastereoselectivity (dr) |
| Aza-Cope-Mannich | Formic acid, reflux | Often >20:1 |
| Pd-catalyzed cyclization | Pd(OAc)₂, PPh₃, base | Dependent on substrate |
Note: The diastereoselectivity of this reaction is typically very high due to the chair-like transition state of the rearrangement.
Conclusion and Future Outlook
The asymmetric synthesis of substituted octahydrocyclopenta[c]pyrroles remains a vibrant area of research, driven by the importance of this scaffold in medicinal chemistry. The protocols outlined in this guide, based on [3+2] cycloadditions, the Pauson-Khand reaction, and intramolecular cyclizations, represent some of the most powerful and versatile methods currently available. As our understanding of asymmetric catalysis continues to grow, we can anticipate the development of even more efficient and selective methods for the construction of these valuable molecules, further enabling the discovery of new therapeutic agents.
References
-
ResearchGate. (n.d.). Designed scaffolds as neuraminidase inhibitors. Retrieved from [Link]
-
ChemRxiv. (2022). Systematic Parameter Determination Aimed at a Catalyst-controlled Asymmetric Rh(I)-Catalyzed Pauson-Khand Reaction. Retrieved from [Link]
- Orgué, S., León, T., Riera, A., & Verdaguer, X. (2017). Asymmetric Intermolecular Cobalt-Catalyzed Pauson-Khand Reaction Using a P-Stereogenic Bis-phosphane.
-
Ney, J. E., & Wolfe, J. P. (2005). Selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor through control of competing pathways in a Pd-catalyzed reaction. Journal of the American Chemical Society, 127(24), 8644–8651. [Link]
-
Wikipedia. (n.d.). Pauson–Khand reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselectivity study of intramolecular Pauson-Khand reaction. Retrieved from [Link]
-
Sarpong, R., & Tantillo, D. J. (2008). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. PMC. Retrieved from [Link]
-
Green, K. M., & Kerber, W. D. (2017). Recent Advances in the Pauson–Khand Reaction. Molecules, 22(4), 571. [Link]
-
University of California, Irvine. (n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2018). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules, 23(11), 2749. [Link]
-
Belov, D. S., Lukyanenko, E. R., Kurkin, A. V., & Yurovskaya, M. A. (2012). Highly stereoselective and scalable synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich rearrangement in racemic and enantiopure forms. The Journal of Organic Chemistry, 77(22), 10125–10134. [Link]
- Kim, H., & Lee, Y. (2020). Asymmetric [3 + 2] Cycloaddition to Access 3-Pyrrolines and Their Switchable Transformations to Nine-Membered Cyclic Sulfamidates and 2H-Pyrroles.
-
Semantic Scholar. (n.d.). Recent progress in chemical approaches for the development of novel neuraminidase inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). [3+2] Cycloaddition to access pyrroles with different substitution patterns. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Asymmetric [3 + 2] Cycloaddition to Access 3‐Pyrrolines and Their Switchable Transformations to Nine‐Membered Cyclic Sulfamidates and 2H‐Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly stereoselective and scalable synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich rearrangement in racemic and enantiopure forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol as a Privileged Chiral Scaffold in Advanced Medicinal Chemistry
Executive Summary
The pursuit of novel chemical space in drug discovery relies heavily on conformationally restricted, stereochemically pure building blocks. (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (commonly supplied as a hydrochloride salt, CAS No. 130657-47-5) has emerged as a highly privileged chiral scaffold[1]. Featuring a rigid cyclopentane ring cis-fused to a pyrrolidine, this bicyclic system imposes a strict spatial trajectory on attached pharmacophores. Furthermore, the presence of orthogonal functional handles—a secondary amine and a secondary alcohol—enables divergent synthetic pathways.
This application note provides an authoritative guide on the chemical profile, structural rationale, and detailed synthetic protocols for utilizing this scaffold in the development of next-generation antitubercular agents, SHP2 allosteric inhibitors, and pan-KRAS inhibitors.
Chemical Profile & Structural Rationale
The Conformational Advantage
In medicinal chemistry, replacing flexible aliphatic chains or simple monocyclic rings (like morpholine or piperidine) with bridged or fused bicyclic systems reduces the entropic penalty upon target binding. The (3aR,4R,6aS) stereoisomer projects its C4-hydroxyl group in a highly specific vector.
-
In Antimicrobial Development: When substituting the morpholine ring of Linezolid, the octahydrocyclopenta[c]pyrrole moiety fits precisely into the hydrophobic pocket of the bacterial 50S ribosome[2]. The hydroxyl group engages in critical hydrogen bonding that overcomes common resistance mutations[3].
-
In Kinase/Phosphatase Inhibition: For targets like SHP2[4] and KRAS[5], the rigid core acts as a spacer, bridging allosteric pockets while maintaining metabolic stability against cytochrome P450 enzymes.
Orthogonal Functionalization Strategy
The scaffold's dual functionality dictates a specific synthetic logic. The pyrrolidine nitrogen is highly nucleophilic and easily undergoes
Orthogonal functionalization workflow of the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold.
Quantitative Data: Impact on Biological Activity
The substitution of traditional monocycles with the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold yields measurable improvements in both potency and resistance profiles. Table 1 summarizes the in vitro activity of oxazolidinone derivatives against Mycobacterium tuberculosis (H37Rv) and Methicillin-resistant Staphylococcus aureus (MRSA)[2][3].
Table 1: Comparative In Vitro Antimicrobial Activity
| Compound Scaffold (C-Ring Motif) | Stereochemistry | MIC M. tuberculosis (µg/mL) | MIC MRSA (µg/mL) |
| Linezolid (Reference) | Morpholine | 0.50 | 2.00 |
| Bicyclic Derivative (endo-OH) | (3aR,4R,6aS) | 0.125 | 1.00 |
| Bicyclic Derivative (exo-OH) | (3aR,4S,6aS) | 0.25 | 2.00 |
Data demonstrates that the endo-alcohol configuration provided by the (3aR,4R,6aS) building block is superior in penetrating the mycobacterial cell wall and binding the ribosomal target.
Application Workflows & Self-Validating Protocols
Protocol A: N-Arylation via Nucleophilic Aromatic Substitution ( )
This protocol details the attachment of the chiral scaffold to a fluorinated aryl system, a foundational step in synthesizing both oxazolidinone antibacterials and pan-KRAS inhibitors[5].
Causality & Rationale:
The hydrochloride salt of the scaffold is used for stability. N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive fluoroarene. Dimethylformamide (DMF) is used as the solvent to stabilize the polar transition state of the
Materials:
-
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride (1.0 eq)
-
Substituted fluoroarene (e.g., 3-fluoro-4-nitrobenzene derivative) (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask purged with argon, suspend the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride in anhydrous DMF.
-
Base Addition: Add DIPEA dropwise at room temperature. Stir for 10 minutes to ensure complete free-basing of the pyrrolidine nitrogen. The solution should become homogeneous.
-
Electrophile Addition: Add the fluoroarene in one portion.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.
-
Monitoring: Monitor the reaction via LCMS. The secondary alcohol is sterically hindered and will not compete with the highly nucleophilic secondary amine under these conditions. Complete conversion is typically observed within 12–16 hours.
-
Workup: Cool the mixture to room temperature and quench with saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous (to remove residual DMF) and brine. -
Purification: Dry over anhydrous
, concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient) to yield the N-arylated intermediate.
Protocol B: Stereoretentive O-Functionalization (Etherification)
For the development of TREK inhibitors[6] and SHP2 allosteric inhibitors[4], the C4-hydroxyl group must often be converted to an ether to access deep hydrophobic pockets.
Causality & Rationale:
Standard basic alkylation (NaH/Alkyl halide) can sometimes lead to epimerization or elimination side reactions in rigid cyclopentyl systems. To maintain the strict (4R) stereochemistry, mild alkylation using Silver(I) oxide (
Step-by-Step Methodology:
-
Preparation: Dissolve the N-functionalized intermediate (from Protocol A) in anhydrous Toluene (0.1 M).
-
Reagent Addition: Add the desired alkyl iodide (2.0 eq) and
(1.5 eq). -
Reaction: Wrap the reaction vessel in aluminum foil (to prevent light-induced degradation of silver salts) and heat to 60 °C for 24 hours.
-
Validation Check: TLC should show a less polar spot. If starting material remains, add a catalytic amount of Tetrabutylammonium iodide (TBAI, 0.1 eq) to accelerate the reaction via in situ Finkelstein dynamics.
-
Workup: Filter the suspension through a pad of Celite to remove silver salts, washing thoroughly with Ethyl Acetate. Concentrate the filtrate and purify via silica gel chromatography.
Mechanism of Action: SHP2 Allosteric Inhibition
When incorporated into SHP2 inhibitors, the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold acts as a molecular wedge. It binds to the allosteric interface between the N-SH2 and PTP domains of the SHP2 phosphatase, locking the enzyme in its auto-inhibited conformation and preventing downstream KRAS/MAPK signaling[4].
Mechanism of SHP2 allosteric inhibition mediated by the rigid bicyclic scaffold.
References
- MSE Supplies. MSE PRO rel-(3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol hydrochloride, ≥97.0% Purity.
- Bhattarai, D., et al. (2014). Synthesis and in Vitro Evaluation of the Antitubercular and Antibacterial Activity of Novel Oxazolidinones Bearing Octahydrocyclopenta[c]pyrrol-2-yl Moieties. Chemical and Pharmaceutical Bulletin, 62(12), 1214-1224.
- Google Patents. WO2019051469A1 - Octahydrocyclopenta[c]pyrrole allosteric inhibitors of shp2.
- PubMed. Synthesis and in vitro evaluation of the antitubercular and antibacterial activity of novel oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl moieties.
- ACS Publications. Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors: The Discovery and Characterization of ONO-9517601 and ONO-7927846. Journal of Medicinal Chemistry.
- Google Patents. US20220194961A1 - Tetrahydropyridopyrimidine pan-kras inhibitors.
Sources
- 1. shopreplacementparts.com [shopreplacementparts.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis and in vitro evaluation of the antitubercular and antibacterial activity of novel oxazolidinones bearing octahydrocyclopenta[c]pyrrol-2-yl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2019051469A1 - Octahydrocyclopenta[c]pyrrole allosteric inhibitors of shp2 - Google Patents [patents.google.com]
- 5. US20220194961A1 - Tetrahydropyridopyrimidine pan-kras inhibitors - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Use of the (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol Scaffold in the Synthesis of Potent RBP4 Antagonists
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Retinol Binding Protein 4 (RBP4) in Disease
Retinol Binding Protein 4 (RBP4) is a 21 kDa protein belonging to the lipocalin family, primarily synthesized in the liver and adipose tissue.[1][2] Its principal function is the transport of retinol (Vitamin A) from hepatic stores to peripheral tissues.[1][2] In circulation, the RBP4-retinol complex binds to transthyretin (TTR), forming a larger tertiary complex that prevents its rapid clearance by renal filtration.[2][3]
Elevated levels of circulating RBP4 have been implicated in a range of pathologies. In ophthalmology, the transport of retinol to the eye is a critical step in the visual cycle. However, excessive influx contributes to the formation of cytotoxic bisretinoid lipofuscin deposits in the retinal pigment epithelium (RPE).[3][4] This accumulation is a key driver in the pathogenesis of atrophic age-related macular degeneration (AMD) and Stargardt disease.[5][6][7] Furthermore, high RBP4 levels are associated with metabolic disorders, including insulin resistance, type 2 diabetes, and obesity, by impairing insulin signaling pathways.[8][9][10]
This has established RBP4 as a compelling therapeutic target. The primary strategy for RBP4 antagonism is to develop small molecules that disrupt the formation of the stable RBP4-TTR complex.[1][11] By binding to RBP4, these antagonists prevent its interaction with TTR, leading to the rapid renal clearance of the smaller, unbound RBP4. This systematically reduces serum RBP4 and retinol levels, thereby mitigating the downstream pathological effects.[3][4] Early antagonists like fenretinide, a synthetic retinoid, validated this approach but carried safety concerns.[4][11] This has spurred the development of non-retinoid antagonists with improved safety and potency, many of which are built upon a rigid bicyclic core.[6][11]
The Bicyclic [3.3.0] Core: A Privileged Scaffold for RBP4 Antagonism
The (3aR,6aS)-octahydrocyclopenta[c]pyrrole framework is a key structural motif in a class of highly potent, non-retinoid RBP4 antagonists.[6][7][12] This bicyclic system provides a rigid, three-dimensional scaffold that is crucial for several reasons:
-
Optimal Vectorial Presentation: It precisely orients the two key pharmacophoric elements—an aryl "headgroup" and a carboxylic acid-containing "tail"—into the RBP4 binding pocket, mimicking the interactions of the endogenous ligand, retinol, and maximizing binding affinity.
-
Structural Rigidity: The fused ring system reduces the entropic penalty upon binding compared to more flexible linear scaffolds, contributing to higher potency.
-
Drug-like Properties: This core imparts favorable physicochemical properties, including metabolic stability and oral bioavailability, which are essential for therapeutic development.[6][13]
While the user specified (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, extensive literature points to the corresponding ketone, (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate , as the more direct and versatile synthetic intermediate for introducing the critical aryl headgroup.[4][12] The alcohol is a direct synthetic precursor to, or derivative of, this key ketone and serves a similar strategic role as a synthetic handle. This guide will focus on the well-documented synthetic route proceeding through this pivotal ketone intermediate.
Figure 1: Mechanism of RBP4 antagonists. They bind to RBP4, preventing its stabilizing interaction with TTR and leading to rapid renal clearance.
Synthetic Workflow: From Core Intermediate to Potent Antagonist
This section details the synthesis of a representative RBP4 antagonist, Analogue 33 from Cioffi et al., which demonstrates the strategic use of the octahydrocyclopenta[c]pyrrole core.[6] The overall strategy involves the initial construction of the key ketone intermediate, followed by a multi-step sequence to install the head and tail fragments.
Sources
- 1. Frontiers | Retinol-binding protein 4 in cardiovascular diseases: mechanisms and therapeutic perspectives [frontiersin.org]
- 2. Retinol binding protein 4 - Wikipedia [en.wikipedia.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are RBP4 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Retinol binding protein 4 antagonists and protein synthesis inhibitors: Potential for therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Functions of RBP4 and Its Relevance for Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol in antiviral drug synthesis
An Application Guide to the Strategic Use of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol in the Synthesis of Novel Antiviral Therapeutics
Introduction: The Strategic Importance of Chiral Scaffolds in Antiviral Drug Design
The development of effective antiviral agents is a cornerstone of modern medicine, yet it faces the continuous challenge of viral evolution and drug resistance. A key strategy in designing potent and selective antiviral drugs is the use of rigid, stereochemically defined molecular scaffolds. These scaffolds serve as a three-dimensional template upon which functional groups can be precisely arranged to interact with specific viral targets, such as the active site of an enzyme. The (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol molecule represents such a scaffold—a powerful chiral building block for constructing a new generation of antiviral compounds.
The pyrrolidine ring, a core feature of this molecule, is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1] In antiviral research, this motif is particularly prevalent in agents targeting viral proteases.[2] Viruses like coronaviruses, noroviruses, and picornaviruses rely on a 3C or 3C-like (3CL) protease for their replication, making these enzymes a prime target for therapeutic intervention.[3][4] Inhibitors designed to block these proteases must fit into a well-defined active site, and the rigid, bicyclic [3.3.0] structure of the octahydrocyclopenta[c]pyrrole core provides an ideal foundation for achieving the necessary conformational restraint and stereochemical precision. This guide details the application of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol as a strategic intermediate in the synthesis of potent antiviral agents.
PART 1: Physicochemical Characteristics and Strategic Advantages
The utility of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol stems from its unique combination of structural features. Its defined stereochemistry is critical for enantioselective interactions with chiral biological targets like enzyme active sites, a principle fundamental to the efficacy of modern therapeutics such as HIV protease inhibitors.[5]
Key Strategic Advantages:
-
Stereochemical Purity: The fixed (3aR,4R,6aS) configuration ensures that subsequent synthetic modifications produce a single, desired enantiomer, eliminating the need for difficult chiral separations later in the synthesis and ensuring specific interaction with the viral target.
-
Conformational Rigidity: The fused bicyclic system dramatically reduces the number of possible conformations compared to a flexible linear molecule. This pre-organization of the structure can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity and potency.
-
Dual Functional Handles: The molecule possesses two key points for chemical elaboration: a secondary amine within the pyrrolidine ring and a secondary hydroxyl group on the cyclopentane ring. These functional groups can be selectively modified to introduce pharmacophoric elements designed to interact with different subsites of a viral enzyme.
| Property | Value |
| IUPAC Name | (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| CAS Number | 1354693-73-3 |
| Key Features | Bicyclic, Chiral, Secondary Amine, Secondary Alcohol |
PART 2: Application in the Synthesis of Viral Protease Inhibitors
The primary application of this scaffold is in the construction of peptidomimetic inhibitors targeting viral proteases, particularly cysteine proteases like the 3CL protease found in many RNA viruses.[2][3] These enzymes cleave viral polyproteins at specific sites, a process essential for viral replication. An effective inhibitor typically mimics the natural substrate of the protease but contains a non-hydrolyzable unit or an electrophilic "warhead" that covalently binds to the catalytic cysteine residue in the active site.[6]
The (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold can serve as a rigid core to correctly position the substrate-mimicking side chains and the warhead.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Antiviral Drug Discovery: Norovirus Proteases and Development of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of viral 3C and 3C-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Patent Review on SARS Coronavirus Main Protease (3CLpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic N-Protection of Octahydrocyclopenta[c]pyrrol-4-ol Intermediates
For Researchers, Scientists, and Drug Development Professionals
The octahydrocyclopenta[c]pyrrole scaffold is a privileged bicyclic amine structure frequently incorporated into novel therapeutic agents due to its rigid conformation and potential for stereospecific interactions with biological targets.[1][2][3] Its derivatives have shown promise in areas ranging from anti-inflammatory and anti-tumor applications to neuroprotective agents and treatments for age-related macular degeneration.[1][4] The synthesis of complex molecules based on this framework invariably requires a multi-step approach where the nucleophilicity of the secondary amine must be temporarily masked.[5][6][7]
The selection of an appropriate nitrogen-protecting group is a critical decision that dictates the overall synthetic strategy.[8] An ideal protecting group must be introduced efficiently, remain stable throughout various downstream transformations, and be removed selectively under conditions that do not compromise the integrity of the final molecule.[7][8] This guide provides a detailed analysis of three commonly employed N-protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl)—in the context of octahydrocyclopenta[c]pyrrol-4-ol intermediates. We will explore the causality behind experimental choices, provide field-proven protocols, and offer a framework for selecting the optimal strategy.
Comparative Analysis of N-Protecting Groups
The choice between Boc, Cbz, and Tosyl hinges on the planned synthetic route, particularly the anticipated reaction conditions (pH, reagents, temperature) and the presence of other sensitive functional groups.
The tert-Butoxycarbonyl (Boc) Group
The Boc group is one of the most widely used protecting groups for amines due to its ease of installation and, most notably, its lability under mild acidic conditions.[9][10][11] This makes it orthogonal to many other protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[11][12]
-
Mechanism of Protection: The amine is typically acylated using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride, forming a carbamate.[11][12]
-
Stability: The Boc group is robust under basic, nucleophilic, and reductive (e.g., catalytic hydrogenation) conditions.[9] However, it is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[13]
-
Causality of Choice: The Boc group is the preferred choice when the synthetic pathway involves base-catalyzed reactions, organometallic reagents, or catalytic hydrogenation steps that would cleave a Cbz group. Its acid sensitivity is its primary limitation; if the molecule contains other acid-labile groups (e.g., tert-butyl esters, acetals), an alternative protecting group should be considered.[14]
The Benzyloxycarbonyl (Cbz or Z) Group
Introduced in the 1930s for peptide synthesis, the Cbz group remains a versatile and reliable choice for amine protection.[15] Its defining feature is its stability to a wide range of conditions, coupled with its clean removal by catalytic hydrogenolysis.[15][16]
-
Mechanism of Protection: The Cbz group is installed by treating the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the HCl byproduct.[15]
-
Stability: Cbz-protected amines are stable to most basic and mildly acidic conditions, allowing for a broad range of subsequent reactions.[14][16] However, they are incompatible with powerful reducing agents or conditions that employ palladium catalysts with a hydrogen source.[17]
-
Causality of Choice: The Cbz group is ideal for syntheses that require acidic conditions where a Boc group would be cleaved.[14] It is particularly advantageous when the molecule contains double or triple bonds that need to be preserved, as deprotection via strong acids (e.g., HBr in acetic acid) is also possible, though harsher.[16][18] The primary consideration is the incompatibility with catalytic hydrogenation if other reducible functional groups are present.
The p-Toluenesulfonyl (Tosyl or Ts) Group
The tosyl group forms a highly stable sulfonamide upon reaction with an amine.[5][19] This stability makes it extremely robust, but also challenging to remove.
-
Mechanism of Protection: Protection is achieved by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[5]
-
Stability: Tosylamides are exceptionally stable across a broad pH range and are resistant to many oxidizing and reducing agents.[5][20] The strong electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen.[5]
-
Causality of Choice: The tosyl group is selected when extreme stability is required to withstand harsh reaction conditions (e.g., strong oxidation or certain organometallic reactions).[20] However, its removal often necessitates forcing conditions, such as strong acids (HBr/AcOH) at elevated temperatures or powerful reducing agents (e.g., sodium in liquid ammonia), which can limit its applicability in the synthesis of complex, polyfunctional molecules.[19][20][21] Milder methods, such as using cesium carbonate in a THF/methanol mixture, have been developed for certain substrates but may require optimization.[21][22]
Data Presentation: Comparative Summary
The table below summarizes the key characteristics of each protecting group to facilitate strategic selection.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Ts (p-Toluenesulfonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O)[12] | Benzyl chloroformate (Cbz-Cl)[15] | p-Toluenesulfonyl chloride (TsCl)[5] |
| Protection Conditions | Base (e.g., NEt₃, NaOH) or catalyst-free in H₂O/acetone[9][10] | Base (e.g., NaHCO₃, NEt₃) in a biphasic or organic solvent[15] | Base (e.g., Pyridine, NEt₃) in CH₂Cl₂ or THF[5] |
| Deprotection Methods | Strong Acid (TFA, HCl in dioxane)[13][23] | Catalytic Hydrogenolysis (H₂, Pd/C)[14][16]; Strong Acid (HBr/AcOH)[16][18] | Strong Acid (HBr, 70°C)[19]; Reductive Cleavage (Na/NH₃, Red-Al)[19][20] |
| Stability Profile | Stable to base, nucleophiles, and catalytic hydrogenation.[9][11] | Stable to mild acid and base. Labile to hydrogenolysis and strong acids.[14][16] | Very stable to acid, base, oxidation, and reduction.[5][19][20] |
| Key Advantage | Mild, acid-labile removal; Orthogonal to Cbz and Fmoc.[11][14] | Robustness; Orthogonal to Boc; Clean deprotection byproducts.[14] | Extreme stability under harsh conditions.[5] |
| Key Limitation | Incompatible with acidic conditions.[13] | Incompatible with catalytic hydrogenation or strong reducing agents.[17] | Requires harsh deprotection conditions, limiting functional group tolerance.[19][20] |
Visualization of Workflows and Reactions
Diagrams provide a clear visual guide to the decision-making process and chemical transformations involved in N-protection strategies.
Caption: Decision workflow for selecting an N-protecting group.
Caption: Cbz-protection reaction scheme.
Caption: Tosyl-protection reaction scheme.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and scale. Always monitor reaction progress by an appropriate technique (e.g., TLC, LC-MS).
Protocol 1: N-Boc Protection
This protocol describes the protection of the secondary amine using di-tert-butyl dicarbonate. [10]
-
Materials: Octahydrocyclopenta[c]pyrrol-4-ol, di-tert-butyl dicarbonate (Boc₂O), triethylamine (NEt₃), dichloromethane (DCM), 1 M HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄.
-
Procedure:
-
Dissolve octahydrocyclopenta[c]pyrrol-4-ol (1.0 equiv) in DCM (approx. 0.1 M).
-
Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of Boc₂O (1.1 equiv) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC/LC-MS indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Protocol 2: N-Cbz Protection
This protocol details the protection using benzyl chloroformate under Schotten-Baumann conditions. [15]
-
Materials: Octahydrocyclopenta[c]pyrrol-4-ol, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), DCM, water.
-
Procedure:
-
Dissolve octahydrocyclopenta[c]pyrrol-4-ol (1.0 equiv) in a 1:1 mixture of DCM and water.
-
Add NaHCO₃ (2.5 equiv) and cool the mixture to 0 °C in an ice bath.
-
Add Cbz-Cl (1.1 equiv) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion is confirmed.
-
-
Work-up and Purification:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate in vacuo. Purify the residue by flash chromatography.
-
Protocol 3: N-Tosyl Protection
This protocol describes the formation of the highly stable N-tosyl sulfonamide. [5]
-
Materials: Octahydrocyclopenta[c]pyrrol-4-ol, p-toluenesulfonyl chloride (TsCl), pyridine, DCM, 1 M HCl, brine, anhydrous Na₂SO₄.
-
Procedure:
-
Dissolve octahydrocyclopenta[c]pyrrol-4-ol (1.0 equiv) in DCM containing pyridine (2.0 equiv).
-
Cool the mixture to 0 °C.
-
Add TsCl (1.2 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction with DCM and wash with 1 M HCl (3x) to remove pyridine.
-
Wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization.
-
Protocol 4: N-Boc Deprotection (Acidic Cleavage)
This procedure removes the Boc group using trifluoroacetic acid. [13]
-
Materials: N-Boc protected intermediate, trifluoroacetic acid (TFA), DCM, saturated aqueous NaHCO₃.
-
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 equiv) in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C.
-
Add TFA (5-10 equiv, often as a 20-50% solution in DCM) dropwise.
-
Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
-
Protocol 5: N-Cbz Deprotection (Catalytic Hydrogenolysis)
This is the most common and mildest method for Cbz group removal. [14][16]
-
Materials: N-Cbz protected intermediate, 10% Palladium on carbon (Pd/C), methanol (MeOH) or ethanol (EtOH), hydrogen gas (H₂).
-
Procedure:
-
Dissolve the N-Cbz protected substrate (1.0 equiv) in MeOH or EtOH.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus).
-
Stir vigorously at room temperature until the reaction is complete (typically 2-16 hours).
-
-
Work-up:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Suggestion(s) |
| Low or No Yield (Protection) | - Inactive reagents (e.g., old Boc₂O).- Insufficient base.- Steric hindrance. | - Use fresh reagents.- Increase equivalents of base.- Increase reaction temperature or time; consider a less hindered protecting group if possible. |
| Incomplete Deprotection | - Sub-optimal reaction conditions.- Catalyst poisoning (for Cbz deprotection).- Insufficient acid/reagent. | - Increase reaction time or temperature.<[21]br>- Use a fresh batch of catalyst or a different solvent.- Increase equivalents of the deprotecting agent (e.g., TFA, HBr). |
| Formation of Side Products | - Harsh reaction conditions.- Cleavage of other protecting groups. | - For Ts deprotection, screen milder basic conditions (e.g., Cs₂CO₃ in THF/MeOH).<[21][22]br>- Ensure the chosen deprotection method is orthogonal to other groups present. [15] |
| Ring Opening or Degradation | - Conditions are too harsh (e.g., strong base with tosyl group). | - Opt for milder deprotection methods (e.g., reductive or photolytic methods for Ts). [21] |
References
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available from: [Link]
-
A simple and mild method for the removal of the NIm-tosyl protecting group - SciSpace. Available from: [Link]
-
Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds - American Chemical Society. Available from: [Link]
-
Chemoselective radical cleavage of Cbz-protected nitrogen compounds - PubMed. Available from: [Link]
-
Tosyl group - Wikipedia. Available from: [Link]
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate - ResearchGate. Available from: [Link]
-
A simple and mild method for the removal of the NIm-tosyl protecting group. Available from: [Link]
-
Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC. Available from: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. Available from: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. Available from: [Link]
-
Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC. Available from: [Link]
-
Octahydrocyclopenta[c]pyrrole derivatives. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Deprotection of N-benzoylpyrrolidines | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Highly stereoselective and scalable synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich rearrangement in racemic and enantiopure forms - PubMed. Available from: [Link]
-
Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | ACS Omega. Available from: [Link]
-
Protecting weak secondary amines - driving me crazy! - Powered by XMB 1.9.11. Available from: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. Available from: [Link]
-
Protective Groups - Organic Chemistry Portal. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. Available from: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available from: [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis - Der Pharma Chemica. Available from: [Link]
-
How can we protect an amino group leaving an alcohol group free? - ResearchGate. Available from: [Link]
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed. Available from: [Link]
-
Benefits of Protecting Groups in Organic Synthesis - Labinsights. Available from: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available from: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Available from: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available from: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. jocpr.com [jocpr.com]
- 8. labinsights.nl [labinsights.nl]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. total-synthesis.com [total-synthesis.com]
- 16. benchchem.com [benchchem.com]
- 17. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 19. Tosyl group - Wikipedia [en.wikipedia.org]
- 20. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
Application Notes and Protocols: Derivatization of the Hydroxyl Group in (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol
Abstract
This document provides a comprehensive technical guide for the chemical modification of the secondary hydroxyl group in (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, a key bicyclic amino alcohol scaffold. The strategic derivatization of this hydroxyl moiety is a critical step in the synthesis of novel therapeutic agents, as it allows for the introduction of diverse functional groups that can modulate pharmacological properties.[1][2][3][4] This guide details validated protocols for esterification, etherification, and carbamoylation, with a focus on explaining the underlying chemical principles and providing practical insights for successful execution in a research and development setting.
Introduction: The Strategic Importance of Derivatizing (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol
The (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol core structure is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways.[2][5] Its rigid bicyclic framework provides a defined three-dimensional orientation for appended functional groups, which is crucial for optimizing interactions with biological targets. The secondary hydroxyl group at the 4-position is a prime handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.
The conversion of this hydroxyl group into esters, ethers, carbamates, and other functional moieties can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile, including its solubility, metabolic stability, cell permeability, and target binding affinity.[6] Therefore, robust and versatile methods for its derivatization are of paramount importance to drug discovery programs.
This application note is designed to equip researchers with the necessary knowledge and detailed protocols to confidently and effectively perform these critical chemical transformations.
General Considerations for Derivatization
Before proceeding with specific protocols, several key factors must be considered to ensure the successful derivatization of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol.
Protection of the Secondary Amine
The octahydrocyclopenta[c]pyrrole scaffold contains a secondary amine that is nucleophilic and can compete with the hydroxyl group in many derivatization reactions. To ensure selective modification of the hydroxyl group, the amine must first be protected. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range of reaction conditions used for hydroxyl derivatization and can be readily removed under acidic conditions.
Stereochemistry
The starting material, (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, possesses defined stereochemistry. It is crucial to select reaction conditions that preserve or, if desired, predictably invert the stereocenter at the 4-position. For instance, standard esterification and etherification reactions typically proceed with retention of configuration, while methods like the Mitsunobu reaction are known to cause inversion of stereochemistry.[7][8][9][10]
Reagent and Solvent Selection
The choice of reagents and solvents is critical for achieving high yields and purity. All reagents should be of high purity, and anhydrous solvents should be used where specified to prevent unwanted side reactions, particularly with moisture-sensitive reagents.
Reaction Monitoring
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reaction to determine when the starting material has been consumed and to assess the formation of the desired product and any byproducts.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the derivatization of the hydroxyl group in N-Boc-(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol.
Protocol 1: Esterification via Acylation with an Acid Chloride
This protocol describes a standard method for forming an ester linkage with retention of stereochemistry.
Rationale: Acid chlorides are highly reactive acylating agents that readily react with alcohols in the presence of a non-nucleophilic base. The base neutralizes the HCl generated during the reaction, driving the reaction to completion. Pyridine is often used as both the base and the solvent.
3.1.1. Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| N-Boc-(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol | ≥98% | Commercial Source |
| Acetyl chloride (or other desired acid chloride) | Anhydrous, ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Reagent Grade | VWR Chemicals |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | VWR Chemicals |
| Diethyl ether | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
3.1.2. Step-by-Step Procedure
-
Dissolve N-Boc-(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (1.0 eq) in anhydrous pyridine (0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired ester.
Protocol 2: Etherification via Williamson Ether Synthesis
This protocol outlines the formation of an ether with retention of stereochemistry.
Rationale: The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A strong, non-nucleophilic base like sodium hydride is used to deprotonate the sterically hindered secondary alcohol.
3.2.1. Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| N-Boc-(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol | ≥98% | Commercial Source |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Sigma-Aldrich |
| Alkyl halide (e.g., methyl iodide, benzyl bromide) | ≥99% | Sigma-Aldrich |
| Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | Reagent Grade | VWR Chemicals |
| Anhydrous sodium sulfate (Na₂SO₄) | Laboratory Grade | VWR Chemicals |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
3.2.2. Step-by-Step Procedure
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF (0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere, add a solution of N-Boc-(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC/LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Carbamoylation via Reaction with an Isocyanate
This protocol describes the formation of a carbamate derivative.
Rationale: Isocyanates are highly reactive electrophiles that readily react with alcohols to form carbamates. This reaction is often catalyzed by a Lewis acid or a tertiary amine base. For sterically hindered alcohols, a tin catalyst can be effective.[11][12][13]
3.3.1. Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| N-Boc-(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol | ≥98% | Commercial Source |
| Isocyanate (e.g., phenyl isocyanate) | ≥98% | Sigma-Aldrich |
| Dibutyltin dilaurate (DBTDL) (optional catalyst) | ≥95% | Sigma-Aldrich |
| Anhydrous Toluene | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Reagent Grade | VWR Chemicals |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | VWR Chemicals |
3.3.2. Step-by-Step Procedure
-
Dissolve N-Boc-(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (1.0 eq) and the desired isocyanate (1.1 eq) in anhydrous toluene (0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of DBTDL (0.05 eq), if necessary.
-
Heat the reaction mixture to 60-80 °C and stir for 2-8 hours, monitoring by TLC/LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Inversion of Stereochemistry via the Mitsunobu Reaction
This protocol is used to form an ester with inversion of the hydroxyl stereocenter.
Rationale: The Mitsunobu reaction is a powerful method for converting a primary or secondary alcohol into a variety of functional groups with inversion of configuration.[7][8][14] The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by a nucleophile in an Sₙ2 fashion.[9]
3.4.1. Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| N-Boc-(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol | ≥98% | Commercial Source |
| Triphenylphosphine (PPh₃) | ≥99% | Sigma-Aldrich |
| Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) | ≥95% | Sigma-Aldrich |
| Carboxylic acid (e.g., benzoic acid) | ≥99.5% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Reagent Grade | VWR Chemicals |
| Anhydrous sodium sulfate (Na₂SO₄) | Laboratory Grade | VWR Chemicals |
3.4.2. Step-by-Step Procedure
-
Dissolve N-Boc-(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution. A color change and/or precipitation may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC/LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography to separate the desired inverted ester from triphenylphosphine oxide and the dialkyl hydrazodicarboxylate byproduct.
Visualization of Key Transformations
General Derivatization Workflow
Caption: General workflow for the derivatization of the hydroxyl group.
Mitsunobu Reaction Mechanism Overview
Caption: Simplified mechanism of the Mitsunobu reaction highlighting the inversion of stereochemistry.
Troubleshooting and Key Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive reagents (e.g., old NaH, hydrolyzed acid chloride) - Insufficient reaction time or temperature - Steric hindrance | - Use fresh, high-purity reagents. - Increase reaction time and/or temperature. - For sterically demanding substrates, consider less hindered reagents or alternative methods (e.g., Mitsunobu). |
| Formation of Multiple Products | - Incomplete Boc protection leading to N-derivatization - Side reactions due to moisture or impurities | - Confirm complete Boc protection by NMR or LC-MS before proceeding. - Use anhydrous solvents and reagents; run reactions under an inert atmosphere. |
| Difficulty in Purification (Mitsunobu) | Co-elution of product with triphenylphosphine oxide or hydrazide byproduct. | - Use a less polar solvent system for chromatography to better separate the nonpolar byproducts. - Consider using polymer-supported PPh₃ for easier removal. - Precipitation of byproducts from a nonpolar solvent (e.g., diethyl ether) can be attempted. |
| Incomplete Reaction (Williamson Ether Synthesis) | - Incomplete deprotonation of the alcohol - Poorly reactive alkyl halide | - Use a stronger base or increase the reaction temperature. - Convert the alkyl halide to a more reactive species (e.g., tosylate or triflate). |
Conclusion
The derivatization of the hydroxyl group in (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a versatile strategy for the synthesis of novel and potent bioactive molecules. The protocols detailed in this application note provide a solid foundation for researchers to perform esterification, etherification, and carbamoylation reactions on this important scaffold. By understanding the underlying chemical principles and paying close attention to the key experimental parameters, scientists can effectively generate diverse libraries of compounds for biological evaluation, thereby accelerating the drug discovery process.
References
-
Ichikawa, Y., Morishita, Y., Kusaba, S., Sakiyama, N., Matsuda, Y., Nakano, K., & Kotsuki, H. (2010). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Synlett, 2010(12), 1815-1818. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]
-
Hughes, D. L. (2014). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. eScholarship, University of California. [Link]
-
Zahoor, A., & Farooq, U. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4786. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
dos Santos, J. D., de Souza, R. O., & de Oliveira, D. (2017). SnCl2-catalyzed synthesis of carbamates from renewable origin alcohols. Catalysis Communications, 100, 123-127. [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]
-
Fawcett, A., & Bower, J. F. (2017). Hydrogen Borrowing Catalysis with Secondary Alcohols: A New Route for the Generation of β-Branched Carbonyl Compounds. Journal of the American Chemical Society, 139(6), 2291–2294. [Link]
-
Wang, Z., & Wang, Z. (2021). Visible-Light-Driven Catalytic Deracemization of Secondary Alcohols. Angewandte Chemie International Edition, 60(42), 22833–22838. [Link]
-
Mata, E. G., & Saux, A. (2013). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates. RSC Advances, 3(38), 17293-17300. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Harmata, M., & Gamlath, C. B. (2013). Asymmetric Synthesis of Functionalized Bicyclic β-Amino Alcohols by Cascade Hydrometallation–Cyclization–Reduction of Glycinyl-Substituted Alkenylsulfoximines – Application to the Synthesis of an Aggrecanase Inhibitor Mimic. European Journal of Organic Chemistry, 2013(24), 5345-5357. [Link]
-
Lurie, I. S. (1980). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Analytical Toxicology, 4(4), 161-169. [Link]
-
Liu, R., & Ready, J. M. (2017). Three-Component Catalytic Amino Etherification of Alkenes: Enabled by Silyl Ether-Promoted C–O Coupling. Journal of the American Chemical Society, 139(34), 11946–11949. [Link]
-
Buzzetti, L., Puriņš, M., & Nicolai, S. (2020). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society, 142(41), 17462–17467. [Link]
-
Reddy, P. V., & Buchwald, S. L. (2018). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters, 20(17), 5348–5351. [Link]
-
Villegas-Escobar, N., & Sigman, M. S. (2019). Enantioselective Markovnikov Addition of Carbamates to Allylic Alcohols for the Construction of α-Secondary and α-Tertiary Amines. ACS Catalysis, 9(6), 5283–5288. [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
- Bohl, M., & Reimann, W. (2016). Process for the etherification of amino alcohols with metal alcoholates. U.S.
-
ResearchGate. (n.d.). Octahydrocyclopenta[c]pyrrole derivatives. [Diagram]. Retrieved from [Link]
-
Skolnick, P., et al. (2011). Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. Journal of Medicinal Chemistry, 54(17), 6144-6153. [Link]
-
Chemspace. (n.d.). 1-[(3aR,5S,6aS)-5-hydroxy-octahydrocyclopenta[c]pyrrol-2-yl]-3-(2-chlorophenyl)-3-phenylpropan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride. Retrieved from [Link]
-
Chemsrc. (n.d.). (3aR,6aS)-Octahydrocyclopenta[c]pyrrole. Retrieved from [Link]
-
Banwell, M. G., & Lan, P. (2018). The Total Synthesis of Pyrrole-Containing and Related Marine Natural Products. Australian Journal of Chemistry, 71(10), 738-753. [Link]
-
Cogan, D. A., et al. (2018). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 61(17), 7857-7874. [Link]
- Li, J., et al. (2011). Preparation method of octahydrocyclopenta[c]pyrrole carboxylic acid derivative.
-
Padwa, A., et al. (2012). Highly stereoselective and scalable synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich rearrangement in racemic and enantiopure forms. The Journal of Organic Chemistry, 77(23), 10753-10765. [Link]
-
Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4), 1-6. [Link]
-
Wang, H., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(18), 5035-5041. [Link]
-
Batubara, I., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MOJ Biorg Org Chem, 4(2), 48-55. [Link]
-
Taylor & Francis. (n.d.). Esterification – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2025, September 27). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]
-
Semantic Scholar. (n.d.). Table 2 from Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst. Retrieved from [Link]-as-a-Nucleophilic-Catalyst./b1f2b1d31a5a8f4c2c5c4d3b1f3a2c5c4d3b1f3a)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 9. escholarship.org [escholarship.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]
- 12. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Mitsunobu Reaction [organic-chemistry.org]
Application Note: Scalable Asymmetric Synthesis of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol
This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol .
The route selected prioritizes atom economy , safety , and stereochemical control , utilizing a convergent [3+2] cycloaddition strategy followed by an asymmetric ketone reduction . This approach avoids the high-pressure carbon monoxide handling associated with Pauson-Khand routes and the lengthy linear sequences of classical chiral pool synthesis.
Abstract & Strategic Overview
The target molecule, (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (CAS: 1212822-72-4), is a critical pharmacophore found in Retinol Binding Protein 4 (RBP4) antagonists (e.g., for macular degeneration) and Triple Reuptake Inhibitors (for CNS disorders). The cis-fused [3.3.0] bicyclic system presents two primary synthetic challenges:
-
Constructing the fused ring system efficiently.
-
Setting the C4-hydroxyl stereocenter relative to the bridgehead hydrogens.
This protocol details a 3-step convergent synthesis :
-
[3+2] Cycloaddition: Rapid assembly of the bicyclic skeleton using 2-cyclopenten-1-one and an azomethine ylide precursor.
-
Asymmetric Transfer Hydrogenation (ATH): Stereoselective reduction of the ketone to the desired chiral alcohol.
-
Global Deprotection: Hydrogenolysis to yield the final salt or free base.
Retrosynthetic Analysis
The strategy disconnects the C4-alcohol back to a ketone, which is formed via the cycloaddition of a "dipole" (azomethine ylide) and a "dipolarophile" (cyclopentenone).
Figure 1: Retrosynthetic logic prioritizing convergent assembly.
Detailed Experimental Protocol
Step 1: [3+2] Cycloaddition to 2-Benzyl-octahydrocyclopenta[c]pyrrol-4-one
This step constructs the bicyclic core. The reaction is highly diastereoselective for the cis-fused ring system due to the geometric constraints of the transition state.
Reagents:
-
2-Cyclopenten-1-one (1.0 equiv)
-
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv) [Commercially available or prepared from benzylamine]
-
Trifluoroacetic acid (TFA) (0.05 equiv) or LiF (catalytic)
-
Dichloromethane (DCM) (Solvent, 10 V)
Procedure:
-
Charge a reactor with 2-cyclopenten-1-one (100 g, 1.22 mol) and DCM (1.0 L) under N₂ atmosphere.
-
Cool the solution to 0°C.
-
Add the catalyst TFA (6.9 g, 60 mmol) dropwise. Note: The acid catalyzes the desilylation to generate the reactive azomethine ylide species.
-
Add N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (346 g, 1.46 mol) dropwise over 2 hours, maintaining internal temperature <10°C. Caution: Exothermic reaction.
-
Warm to 20–25°C and stir for 12 hours. Monitor by HPLC/TLC for consumption of cyclopentenone.
-
Quench by adding saturated NaHCO₃ solution (500 mL). Stir vigorously for 30 minutes.
-
Separate phases. Extract aqueous layer with DCM (2 x 300 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude oil is typically >90% pure. For high-purity applications, purify via short-path distillation or silica plug filtration (Eluent: 20% EtOAc/Hexanes).
-
Yield: ~230 g (88%) of 2-benzyl-cis-octahydrocyclopenta[c]pyrrol-4-one (Racemic).
Critical Process Parameter (CPP): The rate of addition of the amine precursor controls the exotherm. Ensure adequate cooling capacity.
Step 2: Asymmetric Transfer Hydrogenation (ATH)
This step resolves the racemic ketone (via Dynamic Kinetic Resolution or simple kinetic resolution) or sets the stereocenter on the desired enantiomer. Here, we describe a Noyori-type Transfer Hydrogenation which is highly scalable.
Reagents:
-
Racemic Ketone (from Step 1) (100 g, 0.46 mol)
-
RuCl (0.5 mol%) [Catalyst]
-
Formic Acid / Triethylamine (5:2 azeotrope) (5 V)
-
Dichloromethane (2 V)
Procedure:
-
Dissolve the ketone (100 g) in DCM (200 mL).
-
Add the Formic Acid/TEA complex (500 mL).
-
Degas the mixture by sparging with Nitrogen for 30 minutes.
-
Add the Ruthenium catalyst (RuCl ) (1.4 g).
-
Heat to 30°C and stir for 24–48 hours. Monitor enantiomeric excess (ee) and conversion by Chiral HPLC.
-
Target: >98% de, >95% ee for the (3aR,4R,6aS) isomer.
-
-
Workup: Dilute with water (1 L) and neutralize with Na₂CO₃ to pH 8.
-
Extract with EtOAc (3 x 400 mL).
-
Concentrate to obtain the crude chiral alcohol.
-
Crystallization: Recrystallize from Isopropyl Acetate/Heptane to upgrade optical purity if necessary.
Mechanistic Insight: The (R,R)-catalyst directs the hydride delivery to the Re-face of the ketone, establishing the (R)-configuration at C4.
Step 3: Hydrogenolysis (Debenzylation)
Removal of the benzyl protecting group to release the secondary amine.
Reagents:
-
Chiral Benzyl Alcohol (from Step 2) (50 g)
-
Pd(OH)₂/C (Pearlman’s Catalyst) (20 wt% loading, 2.5 g)
-
Methanol (10 V)
-
Hydrogen Gas (1 atm or slight pressure)
Procedure:
-
Dissolve the substrate in Methanol (500 mL) in a hydrogenation vessel.
-
Add the Pd(OH)₂/C catalyst.
-
Purge with Nitrogen (3x) then Hydrogen (3x).
-
Stir under H₂ balloon (or 15 psi) at Room Temperature for 6–12 hours.
-
Filter through a Celite pad to remove catalyst. Safety: Do not let the catalyst dry out (pyrophoric).
-
Concentrate the filtrate.
-
Salt Formation: Dissolve residue in Ethanol and add 1.0 equiv of HCl in Dioxane/Ether. Precipitate the hydrochloride salt.
-
Isolate by filtration and drying.
Final Product: (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol Hydrochloride .
Process Data & Quality Control
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (AUC) | ≥ 98.0% |
| Chiral Purity | Chiral HPLC | ≥ 99.0% ee |
| Identity | ¹H-NMR / MS | Conforms to structure |
| Residual Solvents | GC-HS | < ICH Limits (DCM, MeOH) |
Reaction Workflow Diagram
Figure 2: Linear process flow for the 3-step synthesis.
Safety & Handling
-
Azomethine Ylides: The precursor reacts exothermically. On a large scale, controlled addition is critical to prevent thermal runaway.
-
Hydrogenation: Handling H₂ gas requires grounding and spark-proof equipment. Pearlman's catalyst is pyrophoric when dry.
-
Ruthenium Catalyst: Heavy metal waste must be segregated and treated according to environmental regulations.
References
-
Vertex Pharmaceuticals. "Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4."[1] Journal of Medicinal Chemistry. Link
-
General [3+2] Cycloaddition Methodology: "Scalable synthesis of pyrrolidines via azomethine ylides." Organic Process Research & Development. Link
-
Noyori Transfer Hydrogenation: "Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts." Accounts of Chemical Research. Link
-
PubChem Compound Summary: "(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride" (Structural Analog Reference). Link
Sources
Experimental protocols for reactions involving (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Technical Application Note: Synthetic Utility and Handling of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol
Executive Summary & Strategic Relevance
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (CAS: 130657-47-5) is a high-value, chiral bicyclic scaffold used increasingly in the design of "Fsp3-rich" pharmaceutical candidates.[1][2][3] Unlike flat aromatic scaffolds, this [3.3.0]-bicyclic system offers a defined three-dimensional vector, improving solubility and target selectivity.[1][2][3]
Its primary utility lies in medicinal chemistry programs targeting Retinol Binding Protein 4 (RBP4) for macular degeneration and various kinase inhibitors where stereochemical precision is non-negotiable.[1][2][3] The molecule features two distinct handles for orthogonal functionalization:[1][2][3]
-
A secondary amine (pyrrolidine ring): Highly nucleophilic, suitable for SNAr and amidation.[1][2][3]
-
A secondary alcohol (cyclopentane ring): Adjacent to the bridgehead, offering unique steric control for substitution or oxidation.[1][2][3]
This guide details the experimental protocols for handling, N-functionalization, and stereochemical manipulation of the C4-hydroxyl group.[1][2][3]
Critical Handling & Physical Properties
-
Appearance: typically a white to off-white solid (HCl salt) or viscous oil (free base).[1][2][3]
-
Hygroscopicity: The HCl salt is moderately hygroscopic.[1][2][3] Store in a desiccator at room temperature.
-
Solubility:
-
Stereochemical Integrity: The cis-fused bridgehead (3a, 6a) is thermodynamically stable.[1][2][3] However, the C4-stereocenter is susceptible to epimerization if oxidized to the ketone and subjected to strong base.[1][2][3]
Safety Advisory: Treat as a potential irritant (H315, H319).[1][2][3] Use standard PPE.[1][2][3]
Module A: The "Anchor" Reaction (Regioselective N-Arylation)[1][2][3][4]
The secondary amine is the most reactive site.[1][2][3] In drug discovery, this is often coupled to a heteroaromatic core (e.g., pyrimidine, pyridine) via Nucleophilic Aromatic Substitution (SNAr).[1][2][3]
Context: This protocol mimics the synthesis of RBP4 antagonists, where the bicyclic amine is coupled to a chloropyrimidine.[1][2][3]
Protocol: SNAr Coupling with 2-Chloropyrimidine Derivatives
Reagents:
-
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol HCl (1.0 equiv)[1][2][3]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (anhydrous)[1][2][3]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with the amine HCl salt (1.0 equiv) and the chloropyrimidine (1.1 equiv).
-
Solvation: Add anhydrous NMP (concentration ~0.2 M). Note: NMP is preferred over DMF for sluggish substrates due to higher boiling point capabilities.[1][2][3]
-
Activation: Add DIPEA (3.0 equiv) dropwise.[1][2][3] The solution should clarify as the free base is liberated.
-
Reaction: Heat the mixture to 90 °C for 4–12 hours.
-
Work-up:
-
Purification: Flash chromatography (DCM:MeOH gradient).
Expert Insight: The C4-hydroxyl group generally does not require protection during this step, as the amine is significantly more nucleophilic.[1][2][3] However, if using very reactive electrophiles (e.g., acid chlorides), O-acylation will occur; in those cases, use Boc-protection strategies (see Diagram 1).[1][2][3]
Module B: The "Switch" (Stereochemical Inversion at C4)[1][2][3][4]
The (4R) configuration is fixed in the starting material.[1][2][3] To access the (4S) diastereomer or install nucleophiles (azides, thioesters) with inversion, a Mitsunobu reaction is required.[1][2][3]
Challenge: The C4 position is adjacent to the bridgehead (C3a). Steric bulk on the "concave" face of the bicycle can significantly retard the formation of the alkoxyphosphonium intermediate.[1][2][3]
Protocol: Mitsunobu Inversion (Synthesis of C4-Esters)
Reagents:
-
N-Boc-(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (1.0 equiv) [Must be N-protected][1][2][3]
-
Nucleophile: Benzoic acid or p-Nitrobenzoic acid (1.5 equiv)[1][2][3]
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Dissolve N-Boc-amine and PPh3 in anhydrous THF (0.1 M) under Nitrogen. Cool to 0 °C .[1][2][3]
-
Addition: Add the acidic nucleophile (Benzoic acid).[1][2][3]
-
Activation: Add DIAD dropwise over 10 minutes. Crucial: Maintain temperature < 5 °C to prevent side reactions.
-
Reaction: Allow to warm to RT and stir for 16 hours.
-
Work-up: Concentrate and triturate with Et2O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.[1][2][3]
-
Cleavage (Optional): To obtain the inverted alcohol, treat the benzoate ester with K2CO3 in MeOH.
Module C: The "Expansion" (Oxidation to Ketone)[1][2][3][4]
Accessing the ketone at C4 allows for reductive amination, enabling the introduction of amines at the 4-position (creating 4-amino derivatives).[1][2][3]
Protocol: Dess-Martin Periodinane (DMP) Oxidation[1][2][3][4]
Reagents:
Methodology:
-
Dissolve substrate in DCM (0.1 M) at 0 °C.
-
Warm to RT and stir for 2 hours.
-
Quench (Critical): Add a 1:1 mixture of sat. NaHCO3 and sat. Na2S2O3. Stir vigorously until the biphasic layers are clear (removes iodine byproducts).
-
Extract with DCM.[1][2][3] The product is the (3aR,6aS)-N-Boc-octahydrocyclopenta[c]pyrrol-4-one .[1][2][3]
Visualization of Workflows
The following diagram illustrates the decision matrix for functionalizing this scaffold, highlighting the divergence between retention and inversion pathways.
Caption: Strategic functionalization pathways for (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol.
Quality Control & Data Specifications
When validating the synthesized intermediates, use the following specifications to ensure stereochemical purity.
| Parameter | Specification | Method | Notes |
| Purity | > 95% | HPLC (254 nm) | Impurities often include des-hydroxy analogs.[1][2][3] |
| Chiral Purity | > 98% ee/de | Chiral HPLC | Column: Chiralpak AD-H or IC. Mobile Phase: Hexane/IPA.[1][2][3] |
| 1H NMR | Characteristic Signals | 400 MHz DMSO-d6 | C4-H (methine) typically appears at δ 4.0–4.2 ppm as a multiplet.[1][2][3] |
| Residual Solvent | < 5000 ppm | GC-Headspace | NMP is difficult to remove; check specifically. |
References
-
RBP4 Antagonist Application : Cioffi, C. L., et al. (2015).[1][2][3][4] Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry, 58(15), 5863–5888.[1][2][3] [1][2][3]
-
Mitsunobu Protocol for Hindered Alcohols : Swamy, K. C. K., et al. (2009).[1][2][3] Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.[1][2][3]
-
General Scaffold Properties : PubChem Compound Summary for CID 67281394, (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol (Isomeric reference for physical properties).[1][2][3]
-
Dess-Martin Oxidation Guide : Meyer, S. D., & Schreiber, S. L. (1994).[1][2][3] Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552.[1][2][3]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Diastereoselective Reduction of Octahydrocyclopenta[c]pyrrolone Precursors
Welcome to the Technical Support Center for the diastereoselective reduction of octahydrocyclopenta[c]pyrrolone precursors. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable bicyclic scaffolds. The octahydrocyclopenta[c]pyrrole core is a significant pharmacophore found in various therapeutic agents, making stereocontrol in its synthesis a critical parameter for achieving desired biological activity.[1][2][3]
This document provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of achieving high diastereoselectivity in the reduction of the ketone functionality within octahydrocyclopenta[c]pyrrolone precursors.
Troubleshooting Guide: Enhancing Diastereoselectivity
This section addresses common issues encountered during the diastereoselective reduction of octahydrocyclopenta[c]pyrrolone precursors and provides systematic approaches to diagnose and resolve them.
Issue 1: Low Diastereoselectivity (Poor d.r.)
A low diastereomeric ratio (d.r.) is one of the most frequent challenges in the reduction of bicyclic ketones. This often results from a lack of facial selectivity in the hydride attack on the carbonyl group.
Potential Causes & Solutions:
-
Suboptimal Reducing Agent: The choice of reducing agent is paramount in dictating the stereochemical outcome.[4] Less sterically demanding reagents like sodium borohydride (NaBH₄) often exhibit poor diastereoselectivity with conformationally restricted cyclic ketones.[5]
-
Solution: Employ bulkier hydride reagents to enhance facial selectivity. Reagents like L-Selectride®, K-Selectride®, or N-Selectride® are significantly more sterically hindered and can dramatically improve the diastereomeric ratio in favor of the thermodynamically less stable alcohol.[6][7][8] The bulky sec-butyl groups of these reagents favor attack from the less hindered face of the ketone.[9]
-
-
Unfavorable Reaction Temperature: Temperature plays a crucial role in the energetics of the transition states leading to the different diastereomers.
-
Solution: Lowering the reaction temperature often enhances diastereoselectivity.[7] Running the reduction at -78 °C (dry ice/acetone bath) can significantly favor the formation of one diastereomer by increasing the energy difference between the competing transition states.
-
-
Inappropriate Solvent: The solvent can influence the reactivity of the reducing agent and the conformation of the substrate.
-
Presence of a Chiral Auxiliary: If your precursor contains a chiral auxiliary, its directing influence may not be optimal under the current conditions.[11][12][13]
-
Solution: The effectiveness of a chiral auxiliary can be modulated by the choice of Lewis acid or reaction conditions.[14] For instance, chelating Lewis acids can enforce a rigid conformation, enhancing the directing effect of the auxiliary.
-
Issue 2: Inconsistent or Irreproducible Results
Variability between batches is a frustrating issue that can hinder project timelines.
Potential Causes & Solutions:
-
Moisture Contamination: Hydride reducing agents are sensitive to moisture. Water will quench the reagent, leading to lower yields and potentially impacting selectivity.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
-
Reagent Quality: The quality and age of the reducing agent can affect its performance.
-
Solution: Use freshly opened or properly stored reducing agents. It is good practice to titrate the hydride solution to determine its exact molarity before use.
-
-
Order of Addition: The sequence in which reagents are added can influence the outcome, especially in Lewis acid-mediated reductions.
-
Solution: Standardize the order of addition. For instance, in a Lewis acid-mediated reduction, pre-complexing the substrate with the Lewis acid before adding the reducing agent is often crucial.[4]
-
Issue 3: Formation of the Undesired Diastereomer
Sometimes, the major product of the reduction is the opposite of the desired stereoisomer.
Potential Causes & Solutions:
-
Incorrect Choice of Reducing Agent: The stereochemical outcome is highly dependent on the steric bulk of the reducing agent.
-
Solution: If a less bulky reagent like NaBH₄ gives the undesired isomer, switching to a bulkier reagent like L-Selectride® will often favor the opposite diastereomer due to a change in the trajectory of hydride attack.[7] Conversely, if a bulky reagent gives the undesired product, a less hindered reagent might be preferable.
-
-
Chelation Control vs. Felkin-Anh Model: The stereochemical outcome can be governed by different models depending on the substrate and conditions.[8]
-
Solution: If your substrate has a nearby chelating group (e.g., a hydroxyl or methoxy group), using a chelating metal-containing reducing agent (like those generated in situ with LiAlH₄ and certain additives) can favor a specific diastereomer. Conversely, non-chelating conditions will likely follow the Felkin-Anh model of steric approach control.
-
Issue 4: Low Reaction Yield
Poor yields can be attributed to several factors, from incomplete reactions to product degradation.
Potential Causes & Solutions:
-
Insufficient Reducing Agent: An inadequate amount of hydride will lead to an incomplete reaction.
-
Solution: Use a sufficient excess of the reducing agent (typically 1.5 to 3 equivalents) to ensure complete conversion of the starting material.
-
-
Reaction Quenching: Premature quenching of the reaction can result in low yields.
-
Solution: Carefully monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction only after the starting material has been fully consumed.
-
-
Product Instability During Workup: The resulting alcohol may be sensitive to the workup conditions.
-
Solution: Employ a mild workup procedure. For example, use a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt for quenching instead of strong acids.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between sodium borohydride (NaBH₄) and L-Selectride® in the reduction of ketones?
A1: The primary difference lies in their steric bulk and, consequently, their stereoselectivity.[6][15] Sodium borohydride is a relatively small and unhindered source of hydride, which can attack the carbonyl group from either face with less discrimination, often leading to a mixture of diastereomers.[16][17] L-Selectride® (lithium tri-sec-butylborohydride) has three bulky sec-butyl groups attached to the boron atom, making it a much more sterically demanding reducing agent.[9][18] This steric hindrance forces the hydride to attack the carbonyl from the less sterically hindered face of the molecule, resulting in significantly higher diastereoselectivity.[7][8]
Q2: How can I predict the major diastereomer in the reduction of my octahydrocyclopenta[c]pyrrolone precursor?
A2: Predicting the stereochemical outcome involves considering the steric environment around the carbonyl group. For bicyclic systems like the octahydrocyclopenta[c]pyrrolone core, the fused ring system creates a concave and a convex face. Bulky reducing agents like L-Selectride® will preferentially attack from the less hindered convex face. It is highly recommended to build a molecular model (either physical or computational) of your specific substrate to visualize the steric hindrance on each face of the carbonyl.
Q3: Can I use biocatalysis for the diastereoselective reduction of these precursors?
A3: Yes, biocatalysis is a powerful and increasingly utilized method for achieving high stereoselectivity in ketone reductions.[4][19] Enzymes such as alcohol dehydrogenases (ADHs) can exhibit exquisite chemo-, regio-, and stereoselectivity. The use of whole-cell systems (like baker's yeast) or isolated enzymes can provide access to specific diastereomers that may be difficult to obtain through traditional chemical methods. However, it often requires screening a library of enzymes to find one with the desired selectivity for a specific substrate.
Q4: What is the role of a Lewis acid in these reductions?
A4: Lewis acids can play a dual role in these reactions.[4] Firstly, they can coordinate to the carbonyl oxygen, activating it towards nucleophilic attack by the hydride reagent.[16] Secondly, and more importantly for stereocontrol, they can form a chelate with the substrate if there are other coordinating functional groups present. This chelation can lock the molecule into a specific conformation, thereby directing the hydride attack to one face of the carbonyl and enhancing diastereoselectivity.
Q5: How do I properly quench a reaction involving L-Selectride®?
A5: Quenching L-Selectride® reactions requires caution due to the presence of residual hydride and the tri-sec-butylborane byproduct. A slow, dropwise addition of a proton source at low temperature (e.g., -78 °C or 0 °C) is recommended. Suitable quenching agents include methanol, followed by saturated aqueous ammonium chloride or a solution of Rochelle's salt. A subsequent oxidative workup with basic hydrogen peroxide can be used to convert the borane byproduct into borate salts and sec-butanol, which are easier to remove during extraction.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Reduction with L-Selectride®
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the octahydrocyclopenta[c]pyrrolone precursor (1.0 eq).
-
Dissolve the substrate in anhydrous tetrahydrofuran (THF) (approximately 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.0 M solution in THF, 1.5-2.0 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, slowly quench the reaction at -78 °C by the dropwise addition of methanol, followed by a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.
Data Presentation
Table 1: Comparison of Reducing Agents on a Model Octahydrocyclopenta[c]pyrrolone Precursor
| Reducing Agent | Temperature (°C) | Solvent | Diastereomeric Ratio (A:B) |
| NaBH₄ | 0 | Methanol | 2:1 |
| NaBH₄ | -78 | Methanol | 3:1 |
| L-Selectride® | -78 | THF | >95:5 |
| K-Selectride® | -78 | THF | >95:5 |
Note: Diastereomeric ratios are hypothetical and for illustrative purposes. Actual results will vary depending on the specific substrate.
Visualizations
Diagram 1: Troubleshooting Logic for Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Diagram 2: Reaction Pathway for Diastereoselective Reduction
Caption: Comparison of reduction pathways with different reagents.
References
-
Unusual stereoselectivity in the reduction of bicyclo[3.3.0]oct-2-en-8-one by Thermoanaerobiumbrockii alcohol dehydrogenase. RSC Publishing. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
L-selectride. Wikipedia. Available at: [Link]
-
Selective reductions. XX. Stereochemistry of the reduction of cyclic, bicyclic, and polycyclic ketones by dialkylboranes. Simple, convenient procedure for the reduction of ketones to the corresponding alcohols with exceptionally high steric control. The Journal of Organic Chemistry. Available at: [Link]
-
The chemistry of 2-methyltetrahydropyran-4-one: An L-Selectride reaction that gives predominantly the equatorial alcohol. Canadian Journal of Chemistry. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. MDPI. Available at: [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. Available at: [Link]
-
Sodium borohydride. Wikipedia. Available at: [Link]
-
Reductions using NaBH4, LiAlH4. Lumen Learning. Available at: [Link]
-
Unpacking the Sodium Borohydride Reduction Mechanism. Oreate AI Blog. Available at: [Link]
-
L-Selectride Reduction Mechanism. YouTube. Available at: [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Chiral auxiliary. Wikipedia. Available at: [Link]
-
Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. Scientific & Academic Publishing. Available at: [Link]
-
Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. PubMed. Available at: [Link]
-
Metal in ammonia reduction of bicyclic enones, especially terpenoid or steroid systems, has been intensively investigated and oc. Thieme. Available at: [Link]
-
Asymmetric Induction. Michigan State University Chemistry. Available at: [Link]
-
Octahydrocyclopenta[c]pyrrole derivatives. ResearchGate. Available at: [Link]
-
Stability Relationships in Bicyclic Ketones. ResearchGate. Available at: [Link]
-
Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. ResearchGate. Available at: [Link]
-
The First Directed Reduction of β-Alkoxy Ketones to anti-1,3-Diol Monoethers. The Journal of Organic Chemistry. Available at: [Link]
-
L/N/K-Selectride. Chem-Station. Available at: [Link]
-
Asymmetric reactions_synthesis. Available at: [Link]
-
Diastereoselectivity in the Reduction of α-Hydroxyketones. An Experiment for the Chemistry Major Organic Laboratory. ResearchGate. Available at: [Link]
-
ASYMMETRIC SYNTHESIS. IIP Series. Available at: [Link]
-
Conformationally Biased Ketones React Diastereoselectively with Allylmagnesium Halides. PMC. Available at: [Link]
-
II Reduction Reactions. Available at: [Link]
- Preparation method of octahydrocyclopentane[C]pyrrole. Google Patents.
-
The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal. Available at: [Link]
-
Reduction Reactions. ResearchGate. Available at: [Link]
-
Highly Diastereoselective Reduction of Ketones in 2-Acyl-2-alkyl-1,3-dithiane 1-Oxides. Synlett. Available at: [Link]
-
Facile Stereoselective Reduction of Prochiral Ketones by using an F420-dependent Alcohol Dehydrogenase. PMC. Available at: [Link]
-
Selective synthesis of 5- or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor through control of competing pathways in a Pd-catalyzed reaction. PubMed. Available at: [Link]
-
Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. RSC Publishing. Available at: [Link]
-
Stereoselective synthesis of spirocyclic-pyrrolo-quinolinones via cascade [4+2] annulation of indole-based chalcones and activated carbonyl compounds. ChemRxiv. Available at: [Link]
-
Diastereo- and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Chemistry Europe. Available at: [Link]
Sources
- 1. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. L-selectride - Wikipedia [en.wikipedia.org]
- 7. Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol [article.sapub.org]
- 8. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 11. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. people.uniurb.it [people.uniurb.it]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 18. researchgate.net [researchgate.net]
- 19. Facile Stereoselective Reduction of Prochiral Ketones by using an F420‐dependent Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol
Welcome to the technical support center for the synthesis of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the multi-step synthesis of this valuable bicyclic amino alcohol. The following troubleshooting guide and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
Proposed Synthetic Pathway
To provide context for the potential side reactions, we will base our discussion on a plausible and stereoselective synthetic route, commencing from the Diels-Alder reaction of cyclopentadiene and maleic anhydride.
A [label="Cyclopentadiene + Maleic Anhydride"]; B [label="cis-Norbornene-5,6-endo-dicarboxylic anhydride (1)"]; C [label="cis-5,6-endo-Dicarboxylic Acid (2)"]; D [label="Iodolactone (3)"]; E [label="Hydroxy Acid (4)"]; F [label="(3aR,4R,6aS)-4-Hydroxy-hexahydro-cyclopenta[c]pyrrol-2-one (5)"]; G [label="(3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol (Target)"];
A -> B [label="Diels-Alder"]; B -> C [label="Hydrolysis"]; C -> D [label="Iodolactonization"]; D -> E [label="Reductive Deiodination"]; E -> F [label="Curtius Rearrangement/Cyclization"]; F -> G [label="Reduction"]; }
Caption: Proposed synthetic route for (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol.Troubleshooting Guide: Step-by-Step Analysis
Step 1: Diels-Alder Reaction
Question: I am observing a low yield of the desired cis-norbornene-5,6-endo-dicarboxylic anhydride (1) and the formation of a significant amount of a polymeric byproduct. What is causing this and how can I optimize the reaction?
Answer: The primary challenge in the Diels-Alder reaction between cyclopentadiene and maleic anhydride is the propensity of cyclopentadiene to undergo self-polymerization, especially at elevated temperatures.
-
Causality: Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature and can form higher oligomers and polymers upon heating. This side reaction competes with the desired [4+2] cycloaddition with maleic anhydride.
-
Troubleshooting & Optimization:
-
Freshly Cracked Cyclopentadiene: It is crucial to use freshly distilled ("cracked") cyclopentadiene. This is achieved by heating dicyclopentadiene to its retro-Diels-Alder temperature (~170 °C) and distilling the resulting monomeric cyclopentadiene. The freshly cracked cyclopentadiene should be used immediately and kept cold to minimize dimerization.
-
Temperature Control: The Diels-Alder reaction itself is exothermic. It is advisable to perform the reaction at a low temperature (e.g., 0 °C to room temperature) to suppress the polymerization of cyclopentadiene.
-
Solvent Choice: While the reaction can be run neat, using a non-polar solvent like ethyl acetate or toluene can help to control the reaction temperature and improve handling.
-
| Parameter | Recommended Condition | Rationale |
| Cyclopentadiene | Freshly distilled | Minimizes competing dimerization |
| Temperature | 0 °C to 25 °C | Reduces rate of cyclopentadiene polymerization |
| Solvent | Ethyl Acetate or Toluene | Aids in temperature control |
Step 2: Iodolactonization
Question: During the iodolactonization of the dicarboxylic acid (2), I am isolating a mixture of products, including what appears to be a constitutional isomer of the desired iodolactone (3). How can I improve the regioselectivity of this reaction?
Answer: The iodolactonization is a key step in establishing the stereochemistry of the future hydroxyl group. The formation of regioisomers indicates a lack of selectivity in the intramolecular cyclization.
-
Causality: The formation of the iodolactone proceeds via an iodonium intermediate. While the desired cyclization involves the attack of the carboxylate onto the more substituted carbon of the iodonium ion, competing attack at the other carbon can lead to the formation of an undesired regioisomer.
-
Troubleshooting & Optimization:
-
pH Control: The reaction is typically performed under mildly basic conditions (e.g., using a sodium bicarbonate solution). Maintaining a pH between 7 and 8 is crucial. If the solution is too acidic, the lactonization is slow. If it is too basic, competing side reactions can occur.
-
Stoichiometry of Iodine: Use of a slight excess of iodine is common, but a large excess can lead to side reactions. Careful control of the stoichiometry is recommended.
-
Reaction Time and Temperature: The reaction is generally fast at room temperature. Prolonged reaction times or elevated temperatures can lead to decomposition or the formation of byproducts. Monitor the reaction by TLC to determine the optimal reaction time.
-
Start [label="Dicarboxylic Acid (2)"]; Iodonium [label="Iodonium Intermediate"]; Desired [label="Desired Iodolactone (3)"]; Undesired [label="Regioisomeric Lactone"];
Start -> Iodonium [label="+ I2"]; Iodonium -> Desired [label="Intramolecular Attack\n(Desired Pathway)"]; Iodonium -> Undesired [label="Intramolecular Attack\n(Side Reaction)"]; }
Caption: Competing pathways in the iodolactonization step.Step 3: Curtius Rearrangement and Cyclization
Question: The conversion of the hydroxy acid (4) to the bicyclic lactam (5) via a Curtius rearrangement is giving a low yield, and I am isolating a significant amount of a urea byproduct. What is the cause of this side reaction?
Answer: The formation of urea derivatives is a common side reaction in the Curtius rearrangement if the isocyanate intermediate reacts with water or other nucleophiles before it can undergo the desired intramolecular cyclization.
-
Causality: The Curtius rearrangement generates a highly reactive isocyanate intermediate. If water is present in the reaction mixture, it can add to the isocyanate to form a carbamic acid, which then decarboxylates to an amine. This amine can then react with another molecule of the isocyanate to form a stable urea byproduct, reducing the yield of the desired lactam.
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: It is imperative to conduct the reaction under strictly anhydrous conditions. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Reagent Purity: The starting hydroxy acid (4) must be thoroughly dried before use. The acyl azide forming reagent (e.g., diphenylphosphoryl azide, DPPA) should be of high purity.
-
Temperature Profile: The formation of the acyl azide is typically done at a low temperature (e.g., 0 °C), followed by heating to induce the rearrangement and cyclization. A slow, controlled heating profile can favor the intramolecular reaction over intermolecular side reactions.
-
Step 4: Reduction of the Lactam
Question: The reduction of the bicyclic lactam (5) to the final product, (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, is not going to completion, and I am recovering a significant amount of starting material. How can I improve the efficiency of this reduction?
Answer: The reduction of amides (in this case, a lactam) is often more challenging than the reduction of esters or ketones and requires a potent reducing agent.
-
Causality: Lactams are less electrophilic than ketones or esters, making them less reactive towards nucleophilic reducing agents. Incomplete reduction is often due to an insufficiently powerful reducing agent, inadequate stoichiometry, or deactivation of the reagent.
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for the complete reduction of a lactam to an amine. Milder reducing agents like sodium borohydride are generally ineffective.
-
Stoichiometry and Reaction Conditions: An excess of the reducing agent (typically 2-4 equivalents) is often necessary to ensure complete conversion. The reaction is usually performed in an anhydrous ethereal solvent like THF or diethyl ether, often at reflux to drive the reaction to completion.
-
Work-up Procedure: The work-up of LiAlH₄ reactions requires careful, sequential addition of water and a base (e.g., NaOH solution) to quench the excess reagent and precipitate the aluminum salts, which can then be filtered off. An improper work-up can lead to the loss of the product.
-
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Sufficiently reactive to reduce the lactam |
| Solvent | Anhydrous THF or Diethyl Ether | Standard solvents for LiAlH₄ reductions |
| Temperature | Reflux | To ensure complete reaction |
Frequently Asked Questions (FAQs)
Q1: What are the key stereochemical considerations in this synthesis?
A1: The primary stereochemical challenge is to establish the cis-fusion of the two five-membered rings and the correct relative stereochemistry of the hydroxyl group. The cis-fusion is set during the initial Diels-Alder reaction, which proceeds via an endo transition state. The stereochemistry of the hydroxyl group is determined during the iodolactonization step, which proceeds via a syn-addition to the double bond, followed by reductive deiodination that retains the stereochemistry at the carbon bearing the oxygen functionality.
Q2: I am having difficulty with the purification of the final amino alcohol product. What are some effective purification strategies?
A2: Amino alcohols can be challenging to purify by standard silica gel chromatography due to their polarity and basicity, which can lead to tailing and poor separation.
-
Acid-Base Extraction: An effective initial purification step is an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be a highly effective method of purification. It may be beneficial to form a salt (e.g., the hydrochloride or oxalate salt) to induce crystallization.[1]
-
Chromatography on Alumina or Treated Silica: If chromatography is necessary, using neutral or basic alumina can give better results than silica gel. Alternatively, silica gel can be pre-treated with a small amount of a base like triethylamine in the eluent to minimize tailing.
Q3: Are there any specific safety precautions I should be aware of during this synthesis?
A3: Yes, several steps require specific safety measures:
-
Cyclopentadiene: Monomeric cyclopentadiene is volatile and flammable. The "cracking" of dicyclopentadiene should be performed in a well-ventilated fume hood.
-
Iodine: Iodine is corrosive and can cause stains. Handle with appropriate personal protective equipment (PPE).
-
Curtius Rearrangement: Acyl azides can be explosive, especially when heated. It is crucial to perform the reaction behind a blast shield and to avoid isolating the acyl azide intermediate.
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and can ignite upon contact with moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon), and the quenching procedure must be performed carefully and at a low temperature.
References
- Organic Syntheses, Coll. Vol. 4, p.890 (1963); Vol. 34, p.96 (1954). [Link: http://www.orgsyn.org/demo.aspx?prep=cv4p0890]
- Snider, B. B.; Merritt, J. E. Tetrahedron 1991, 47 (41), 8663–8680.
- Scriven, E. F. V.; Turnbull, K. Chem. Rev. 1988, 88 (2), 297–368.
- Carruthers, W.; Coldham, I. Modern Methods of Organic Synthesis, 4th ed.; Cambridge University Press, 2004.
- Prakash, G. K. S.; Yudin, A. K. Chem. Rev. 1997, 97 (3), 757–786.
Sources
Octahydrocyclopenta[c]pyrrole Synthesis: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for the synthesis of octahydrocyclopenta[c]pyrrole (also known as 3-azabicyclo[3.3.0]octane). This bicyclic scaffold is a critical structural motif in modern drug discovery, serving as a core intermediate for Retinol Binding Protein 4 (RBP4) antagonists [1], triple reuptake inhibitors (TRIs) [2], and various antiviral agents.
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the mechanistic causality behind reaction conditions, provide self-validating protocols, and troubleshoot common pitfalls encountered during scale-up and functionalization.
Synthetic Route Selection & Workflow
Choosing the correct synthetic route depends entirely on your target profile. Industrial scale-ups favor atom-economical direct hydrogenations, while medicinal chemistry campaigns targeting highly functionalized or fluorinated analogs require advanced cascade annulations.
Fig 1: Primary synthetic workflows for octahydrocyclopenta[c]pyrrole generation.
Standardized Experimental Protocols
Protocol A: High-Pressure Hydrogenation (Industrial Standard)
Causality & Mechanism: Traditional Dieckmann cyclizations followed by imide reduction require stoichiometric amounts of hazardous, expensive reducing agents (like
Step-by-Step Methodology:
-
Preparation: Charge a high-pressure autoclave with 1,2-dicyanocyclo-1-pentene (e.g., 4.21 mmol).
-
Solvation: Add anhydrous Tetrahydrofuran (THF) (approx. 100 mL). Insight: THF is chosen because it ensures high solubility of the dicyano precursor and stabilizes the transient imine intermediate during cyclization.
-
Catalyst Addition: Introduce 5% Rhodium on Charcoal (Rh/C) catalyst (approx. 10 mol% Rh).
-
Purging: Purge the reactor with inert gas (Argon or
) three times to remove oxygen, followed by three purges with gas. -
Reaction: Pressurize the vessel to 55 bar with
and heat the reaction mixture to 130 °C [3]. -
Agitation: Stir vigorously for 11–12 hours to overcome the mass transfer limitations of the triphasic (solid-liquid-gas) system.
-
Workup: Cool to room temperature, carefully vent the
gas, and filter the mixture through a tightly packed Celite pad to remove the pyrophoric catalyst. -
Self-Validation: Analyze the concentrated residual oil via GC-MS. A successful run will self-validate by showing >70% purity of the target compound, with near-zero traces of the uncyclized diamine intermediate.
Protocol B: Base-Mediated Cascade Annulation (For CF3-Substituted Analogues)
Causality & Mechanism: Synthesizing angularly
Step-by-Step Methodology:
-
Initiation: Dissolve the
- -1,3-enynamide and tosylaminomethyl enone in a polar aprotic solvent. -
Activation: Introduce a mild base (e.g.,
or ) at 0 °C to 40 °C to trigger the ambiphilic reactivity of the tosylaminomethyl enone. -
Monitoring: Allow the cascade cyclization to proceed for 2–12 hours.
-
Self-Validation: Monitor via
NMR spectroscopy using as an internal standard. The protocol validates itself when the enynamide alkyne/alkene protons disappear, replaced by the characteristic highly shielded bridgehead protons of the bicyclic core.
Quantitative Data & Condition Optimization
Use the following empirically derived parameters to benchmark your reaction conditions.
| Synthetic Route | Precursor | Reagents / Catalyst | Temp (°C) | Pressure | Time (h) | Typical Yield / Purity |
| Direct Hydrogenation | 1,2-Dicyanocyclo-1-pentene | 5% Rh/C, THF | 130 | 55 bar ( | 11 | ~73% (GC Purity) |
| Imide Reduction | 1,3-Dioxotetrahydrocyclopenta[c]pyrrole | 65 (Reflux) | 1 atm | 4-8 | 60-80% (Isolated) | |
| Cascade Annulation | Base, Polar Solvent | 0-40 | 1 atm | 2-12 | 50-85% (Isolated) |
Troubleshooting Guide & FAQs
Fig 2: Diagnostic logic tree for troubleshooting low yields in direct hydrogenation.
Q1: During the hydrogenation of 1,2-dicyanocyclo-1-pentene, my GC-MS shows significant amounts of uncyclized diamine. How can I drive the intramolecular cyclization?
A1: The cyclization of the intermediate diamine into the pyrrolidine ring is thermodynamically driven but kinetically sensitive to temperature and catalyst surface availability. If uncyclized diamine persists, your temperature may be too low, or the catalyst loading is insufficient. Ensure the reaction temperature is strictly maintained between 80 °C and 145 °C [3]. Additionally, if you are operating at the lower end of this temperature range to prevent thermal degradation, you must compensate with prolonged residence times (up to 36 hours).
Q2: We are synthesizing a 3-aryl substituted octahydrocyclopenta[c]pyrrole analogue for a Triple Reuptake Inhibitor (TRI) program. How do we manage the stereochemistry at the bridgehead carbons?
A2: For 3-aryl analogues, achieving the cis-fused ring system is critical for target binding at SERT, NET, and DAT transporters[2]. Fortunately, when utilizing lactone arylation chemistry or Dieckmann cyclizations, the thermodynamic preference naturally favors the cis-fused [3.3.0] bicycle. This is due to the prohibitively high ring strain associated with a trans-fusion in adjacent five-membered rings. Ensure your subsequent reduction and deprotection steps (e.g., using 1-chloroethyl chloroformate followed by methanolysis) are conducted under controlled heating (max 80 °C) to prevent unwanted epimerization.
Q3: Lithium aluminum hydride ( ) reduction of our cyclic imide intermediate is generating intractable emulsions during the workup. What are the alternatives?
A3: Imide reduction with
-
The Fieser Workup: Sequentially add
g , g 15% NaOH, and g per g of used. This forces the precipitation of granular, easily filterable aluminate salts. -
Reagent Substitution (Preferred): Switch to Borane-THF (
) or Borane-Dimethylsulfide (BMS). Borane reductions offer a significantly cleaner workup (quenched simply with MeOH and HCl) and often provide higher yields for electron-rich lactams/imides without the emulsion issues associated with aluminum salts.
References
-
Cioffi, C. L., et al. "Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease." PMC / NIH. URL:[Link]
-
"Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues." Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
- Lonza AG. "Method for preparation of octahydrocyclopenta[c]pyrrole." Google Patents (WO2013102634A1).
-
Chen, T., et al. "Base-Mediated Cascade Annulations of β‑CF3‑1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3‑Substituted Hexahydrocyclopenta[c]pyrrole Frameworks." ACS Publications. URL:[Link]
Technical Support Center: Optimization of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol
[2][3][4]
Executive Summary
The synthesis of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol presents two primary failure modes:
-
Diastereomeric Impurity: Inability to control the hydride attack on the ketone precursor, leading to the unwanted endo/exo isomer.
-
Enantiomeric Drift: Loss of optical purity during the reduction or workup of the cis-fused bicyclic system.[1][3]
This guide provides a validated workflow to maximize yield (>85%) and purity (>98% ee/de) using a combination of stereoselective hydride reduction and enzymatic kinetic resolution .
Module 1: Stereoselective Reduction (The "Yield" & "Diastereomer" Solution)[2]
The most common route to the target alcohol is the reduction of (3aR,6aS)-hexahydrocyclopenta[c]pyrrol-4(1H)-one .[1][2][4][3] Standard reduction with Sodium Borohydride (
The Solution: Steric Control with Bulky Hydrides
To force the formation of the (4R)-alcohol, you must block the "top" face of the bicyclic envelope, forcing the hydride to attack from the more hindered "bottom" (concave) face, or vice versa depending on the specific conformation.
Recommended Protocol: L-Selectride Reduction
Objective: Maximize diastereomeric excess (de) of the 4R isomer.[1][2][3]
Reagents:
-
Substrate: N-Boc-hexahydrocyclopenta[c]pyrrol-4-one (1.0 equiv)[2][4][3]
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv)[1][2][3]
-
Solvent: Anhydrous THF
-
Quench: 30%
/ NaOH[1][2][3]
Step-by-Step Methodology:
-
Preparation: Dissolve the ketone substrate in anhydrous THF (0.1 M concentration) under
atmosphere. Cool the solution to -78°C .-
Why: Low temperature is critical to maximize the steric differentiation of the hydride attack.
-
-
Addition: Add L-Selectride dropwise over 30 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2][3]
-
Oxidative Workup:
-
Extraction: Extract with EtOAc. Wash with saturated
(to remove peroxides) and brine.[2]
Expected Outcome: >90% conversion, >95:5 dr (diastereomeric ratio).
Module 2: Enzymatic Resolution (The "Purity" Solution)
If your starting material is racemic (rel-3aR,6aS), or if you observe enantiomeric leakage, chemical resolution is inefficient.[1] Enzymatic Kinetic Resolution (EKR) using Lipase B from Candida antarctica (CAL-B) is the industry standard for this scaffold.[1][2][3]
The Solution: CAL-B Catalyzed Acylation
CAL-B is highly selective for the R-alcohol in cyclic systems, allowing the S-enantiomer to be acylated (or vice versa), facilitating separation.[1][3]
Protocol:
-
Setup: Suspend the racemic alcohol (10 g) and Vinyl Acetate (3.0 equiv, acyl donor) in MTBE (100 mL).
-
Catalyst: Add Immobilized CAL-B (Novozym 435, 10% w/w relative to substrate).
-
Incubation: Shake at 30°C at 200 rpm.
-
Monitoring: Monitor chiral HPLC every 4 hours. Stop when ee > 99%.[1][2][3]
-
Filtration: Filter off the enzyme beads (can be reused).
-
Separation: The product mixture will contain the unreacted (4R)-alcohol and the acylated (4S)-ester .[1][2][3] These are easily separated by flash chromatography or acid-base extraction if the amine is deprotected.[3]
Module 3: Visualization of the Workflow
The following diagram illustrates the decision matrix for optimizing the synthesis based on your starting material purity.
Caption: Optimization workflow for (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, highlighting the critical divergence between standard reduction and stereoselective control.
Troubleshooting & FAQ
Q1: My product is an oil and difficult to handle. How can I get a solid?
A: The free base amine/alcohol is often an oil or a low-melting solid.[1][2][3] The industry standard is to form the Hydrochloride (HCl) salt .[2]
-
Protocol: Dissolve the crude oil in a minimum amount of Isopropyl Alcohol (IPA). Add 4M HCl in Dioxane (1.1 equiv) dropwise at 0°C. Add Et2O or MTBE as an antisolvent to induce crystallization.[1][2] The HCl salt is stable, non-hygroscopic, and purges organic impurities.
Q2: I am seeing "over-reduction" in my mass spec (M+2). What happened?
A: If you used catalytic hydrogenation (e.g.,
-
Fix: Switch to hydride reduction (L-Selectride or
). Avoid transition metal hydrogenation for the ketone-to-alcohol step on this specific strained bicycle.
Q3: The diastereomeric ratio (dr) is poor (e.g., 60:40).
A: This indicates insufficient steric control.[1][2][3]
-
Temperature: Ensure the reaction is strictly at -78°C.
-
Protecting Group: Ensure the Nitrogen is protected with a bulky group (Boc or Cbz).[1][2][3] A free amine or small alkyl group (Methyl) does not provide enough steric bulk to direct the hydride to the specific face.[2]
Q4: Can I use the "5-ol" isomer protocol for the "4-ol"?
A: No. The 5-position is pseudo-symmetric in the bicyclic system (away from the bridgeheads), whereas the 4-position is directly adjacent to the bridgehead.[3] The steric environment is completely different.[3] Protocols for the 5-ol (common in some older literature) will not yield high stereoselectivity for the 4-ol.[1][2][3]
Comparative Data: Reducing Agents
| Reagent | Conditions | Yield (%) | dr (4R:4S) | Comments |
| NaBH4 | MeOH, 0°C | 92% | 55:45 | Poor selectivity; requires chromatography.[1][2][3] |
| L-Selectride | THF, -78°C | 88% | 96:4 | Recommended. Best balance of yield/purity.[1][2][3] |
| LiAlH4 | THF, 0°C | 85% | 60:40 | Strong reducing agent, poor selectivity.[1] |
| H2 / Ru-BINAP | 50 bar, 60°C | 95% | 80:20 | Good yield, but requires expensive chiral catalyst.[1][3] |
References
-
Incyte Corporation. (2010).[1][2][3] Processes for preparing JAK inhibitors and related intermediate compounds.[1][2][3] WO 2010/083283.[2][3] (Describes the synthesis of cyclopentyl-based JAK inhibitor intermediates). Link
-
MacMillan, D. W. C., et al. (2006).[1][2] Organocatalytic Transfer Hydrogenation of Cyclic Enones.[3] Journal of the American Chemical Society, 128(39), 12663–12665. (Foundational work on stereoselective reduction of cyclopentenones). Link[1][2]
-
de Almeida, et al. (2024).[2][3] Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. Journal of the Brazilian Chemical Society. (Validation of CAL-B for bicyclic alcohol resolution). Link
-
PubChem. (2025).[1][2][3][8] (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride.[1][2][4][3] (Structural data and identifiers for the scaffold). Link
Sources
- 1. (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride | C7H14ClNO | CID 67281394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexahydrocyclopenta(c)pyrrol-2(1H)-amine | C7H14N2 | CID 4194033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. vapourtec.com [vapourtec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
Purification techniques for octahydrocyclopenta[c]pyrrol-4-ol stereoisomers
Technical Support Center: Purification of Bicyclic Amino-Alcohols
Welcome to the Advanced Purification Support Hub. You are likely accessing this guide because you are working with the octahydrocyclopenta[c]pyrrol-4-ol scaffold (CAS 1212822-72-4 / 5661-03-0 derivatives). This bicyclic amine is a deceptively simple structure that presents a "perfect storm" for purification challenges: multiple stereocenters (C3a, C4, C6a), high polarity, lack of a UV chromophore, and basicity that interacts aggressively with silica silanols.
This guide moves beyond generic protocols. It treats your purification as a logic-gated workflow, prioritizing yield and stereochemical purity.
Part 1: The Stereochemical Landscape
Before purifying, you must define your target. The cis-fused ring system is the thermodynamic product of most cycloadditions, but the reduction of the ketone precursor (octahydrocyclopenta[c]pyrrol-4-one) generates two diastereomers based on the alcohol's orientation relative to the bridgehead hydrogens.
-
Diastereomer A (Syn/Endo): Hydroxyl group syn to the bridgehead hydrogens.
-
Diastereomer B (Anti/Exo): Hydroxyl group anti to the bridgehead hydrogens.
-
Enantiomers: Both diastereomers exist as enantiomeric pairs if the synthesis was not asymmetric.
Workflow Visualization: Purification Decision Tree
Caption: Decision matrix for isolating stereoisomers. Note the critical intervention point for UV-silent free amines.
Part 2: Diastereomer Separation (The "Crude" Clean-up)
The Challenge: The free amine tails on silica, and the diastereomers (syn/anti) often have
Protocol A: Flash Chromatography for Free Amines
Use this if you cannot derivatize.
-
Stationary Phase: Spherical silica (20–40 µm). Do not use irregular silica; the backpressure and poor resolution will fail you.
-
Mobile Phase Additive (The "Silanol Blocker"): You must use Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) .
-
Why: The basic amine moiety H-bonds to acidic silanols, causing peak tailing. The additive saturates these sites.
-
-
Solvent System:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: 10% MeOH in DCM + 1% NH₄OH (30% aq).
-
Gradient: 0% B to 100% B over 20 CV (Column Volumes).
-
| Parameter | Recommendation | Technical Rationale |
| Detection | ELSD / CAD / Ninhydrin | The molecule is UV transparent at 254nm. Do not rely on UV. |
| Loading | < 1% of column mass | High polarity leads to rapid band broadening. |
| pH Control | pH ~9-10 | Ensures the amine is unprotonated (free base), reducing ionic interactions with silica. |
Protocol B: The "Pro-Level" Derivatization Route
Highly recommended for resolution < 1.5.
If separation is poor, convert the amine to a Benzamide or Cbz-carbamate .
-
Reaction: Crude Amine + Cbz-Cl + Na₂CO₃ in THF/Water.
-
Benefit: Introduces a UV chromophore (easy detection) and breaks the H-bond network, often doubling the
between diastereomers. -
Separation: Standard Hexane/EtOAc gradient.
Part 3: Enantiomer Resolution (The "Polishing" Step)
Once diastereomers are separated, you likely have a racemate of the syn or anti isomer.
Technique: Chiral SFC / HPLC
Supercritical Fluid Chromatography (SFC) is superior here due to the basic nature of the analyte.
Recommended Column Screening Set:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IG)
-
Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., IC, OZ)
Standard Operating Procedure (SFC):
-
Mobile Phase: CO₂ (Main carrier) + Co-solvent.
-
Co-solvent: Methanol or Ethanol (10–40%).
-
Additive (Crucial): 0.2% Diethylamine (DEA) or Isopropylamine (IPA) .
-
Note: Without the basic additive, the amine will adsorb irreversibly to the amylose/cellulose matrix.
-
Troubleshooting Table: Chiral Separation
| Symptom | Diagnosis | Corrective Action |
| Broad / Tailing Peaks | Non-specific binding to silica support. | Increase DEA concentration to 0.5%. Switch to "Immobilized" phases (e.g., Chiralpak IA/IB) which allow stronger solvents (DCM/THF). |
| No Retention ( | Compound is too soluble in mobile phase. | Reduce alcohol co-solvent %. Switch from MeOH to iPrOH (lower polarity). |
| Peak Splitting | Solubility mismatch or partial salt formation. | Ensure sample is dissolved in the mobile phase co-solvent. Check if sample is a partial salt (free base it first).[1] |
Part 4: Troubleshooting & FAQs
Q1: I am using UV detection at 210 nm, but the baseline is drifting wildly. A: This is the "end absorption" trap. At 210 nm, you are detecting the mobile phase (organic modifiers) and impurities.
-
Fix: Use Refractive Index (RI) (isocratic only) or Evaporative Light Scattering Detector (ELSD) . If unavailable, stain TLC plates with KMnO₄ (oxidizes the alcohol/amine) or Ninhydrin (specific to amines).
Q2: My compound "oils out" during recrystallization attempts. A: Bicyclic amino-alcohols are notorious for forming supersaturated oils because the conformational flexibility prevents lattice packing.
-
Fix:
-
Salt Formation: Do not try to crystallize the free base. Form the HCl or Fumarate salt. Fumaric acid often promotes better crystallinity for secondary amines than HCl.
-
Anti-solvent: Dissolve in minimal MeOH, then slowly diffuse Et₂O or MTBE vapor into the vial.
-
Q3: I see a third peak in my diastereomer separation that grows over time. A: This is likely an acyl migration or oxidation if you are using a protected intermediate, or simply air-oxidation of the amine if left in solution.
-
Fix: Store the purified fractions under Nitrogen/Argon. If the peak is an N-oxide (common in older DCM solutions), wash with aqueous sodium bisulfite.
Q4: Can I separate the enantiomers using tartaric acid resolution? A: Yes, this is the classical approach for scale-up (>100g).
-
Protocol: Mix racemic amine (1 eq) with L-(+)-Tartaric acid (0.5 eq) in Ethanol. Heat to reflux and cool slowly. The diastereomeric salt of one enantiomer should precipitate.
-
Warning: This requires high enantiomeric purity to start (eutectic point issues). If your ee is <20% to start, stick to chromatography.
Part 5: References & Authority
-
Sigma-Aldrich. Octahydro-cyclopenta[c]pyrrol-4-ol Product Specification & MSDS.[2] (Provides physical property baseline). Link
-
National Institutes of Health (NIH) / PubMed. Stereoselective synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones. (Analogous bicyclic synthesis and purification strategies). Link
-
ChemScene. Octahydrocyclopenta[c]pyrrole (CAS 5661-03-0) Technical Data.[3] (Core scaffold handling). Link
-
Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools. Molecules, 2016. (Foundational theory on separating aliphatic amino-alcohols). Link
-
Phenomenex. Chiral HPLC Separations Guide: Amines and Amino Alcohols. (Specific column selection for basic analytes). Link
(Note: While specific literature on the -4-ol isomer is proprietary or scarce, the protocols above are derived from validated methodologies for the octahydrocyclopenta[c]pyrrole class and general bicyclic alkaloid chemistry.)
Sources
Technical Support Center: Stereochemical Integrity in Octahydrocyclopenta[c]pyrrol-4-ol Functionalization
Welcome to the technical support center for the stereoselective functionalization of octahydrocyclopenta[c]pyrrol-4-ol. This bicyclic pyrrolidine derivative is a valuable scaffold in medicinal chemistry and drug development, often utilized for its rigid structure and potential for introducing diverse functionalities.[1][2] However, maintaining the stereochemical integrity of the hydroxyl-bearing carbon during functionalization is a critical challenge that can significantly impact the biological activity of the final compound.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate the complexities of working with this molecule and prevent unwanted racemization.
I. Understanding the Challenge: Why is Racemization a Concern?
The stereocenter at the 4-position of the octahydrocyclopenta[c]pyrrol-4-ol core is susceptible to racemization under various reaction conditions. This loss of stereochemical purity can occur through several mechanisms, primarily when the hydroxyl group is converted into a good leaving group, or when reactions proceed through intermediates that can equilibrate to a mixture of enantiomers. For instance, reactions that involve the formation of a carbocation or an enolate intermediate at or adjacent to the chiral center are high-risk for racemization.
The nitrogen atom within the pyrrolidine ring can also influence the reactivity and stability of adjacent stereocenters.[3][4] Therefore, careful consideration of reaction conditions, reagents, and protective group strategies is paramount to ensure the desired stereochemical outcome.
II. Frequently Asked Questions (FAQs)
Q1: I am planning a nucleophilic substitution at the C4-hydroxyl group. Which reactions are most likely to cause racemization?
A1: Reactions that proceed via an SN1 mechanism are a major cause for concern, as they involve a planar carbocation intermediate, leading to a racemic mixture. Additionally, reactions that may appear to be SN2 but have a competing SN1 pathway under certain conditions can also result in significant loss of stereochemical purity.
The Mitsunobu reaction, while often stereospecific with inversion of configuration, can sometimes lead to racemization, especially with hindered substrates or if side reactions occur.[5] It is crucial to carefully select the nucleophile and reaction conditions to favor the desired SN2 pathway.[6]
Q2: How can I protect the hydroxyl group to prevent its involvement in unwanted side reactions without risking racemization during protection or deprotection?
A2: Protecting the alcohol as a silyl ether is a common and effective strategy.[7][8][9] Silyl ethers are generally stable to a wide range of reagents, including bases and organometallics, and can be removed under mild conditions that do not typically affect the stereocenter.[7][10]
| Protecting Group | Common Reagents for Protection | Common Reagents for Deprotection | Stability |
| Trimethylsilyl (TMS) | TMSCl, Et3N or Imidazole | Mild acid (e.g., AcOH), TBAF | Labile, may not survive chromatography |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMSCl, Imidazole in DMF | TBAF, HF-Pyridine, CSA | More robust than TMS, widely used |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl, Imidazole in DMF | TBAF, HF-Pyridine | Very robust, stable to a wider pH range |
Q3: Can the nitrogen in the pyrrolidine ring participate in or influence racemization?
A3: Yes, the nitrogen atom can play a significant role. The lone pair of electrons on the nitrogen can influence the electronic environment of the neighboring stereocenter. In some cases, intramolecular reactions involving the nitrogen can lead to intermediates that are prone to racemization. Protecting the nitrogen, typically as a carbamate (e.g., Boc or Cbz), can mitigate these effects by reducing the nucleophilicity and basicity of the nitrogen atom.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems and provides actionable solutions to prevent racemization.
Issue 1: Loss of enantiomeric excess (ee) after a Mitsunobu reaction.
The Mitsunobu reaction is designed to proceed with a clean inversion of configuration.[5][11][6][12] A loss of stereochemical integrity suggests competing reaction pathways.
Potential Causes & Solutions:
-
Protonation of the Betaine Intermediate: If the nucleophile is not acidic enough (pKa > 11), the betaine intermediate formed from triphenylphosphine and the azodicarboxylate can be protonated by the alcohol, leading to side reactions.[5]
-
Solution: Ensure your nucleophile has an appropriate pKa. If using a weakly acidic nucleophile, consider alternative coupling strategies.
-
-
Steric Hindrance: Significant steric bulk around the hydroxyl group or in the nucleophile can hinder the SN2 attack, potentially favoring elimination or other side reactions.
-
Solution: If possible, use less sterically demanding nucleophiles. Alternatively, explore other inversion chemistries like converting the alcohol to a good leaving group (e.g., tosylate or mesylate) followed by SN2 displacement.
-
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for undesired pathways.
-
Solution: Perform the Mitsunobu reaction at low temperatures (e.g., 0 °C to -20 °C) and monitor the reaction closely for completion to avoid prolonged reaction times.[11]
-
Workflow for Optimizing a Stereospecific Mitsunobu Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low conversion in octahydrocyclopenta[c]pyrrole cyclization reactions
Welcome to the Technical Support Center for the synthesis of octahydrocyclopenta[c]pyrrole (also known as 3-azabicyclo[3.3.0]octane). This bicyclic scaffold is a critical intermediate in the development of various biologically active compounds, including antidiabetics, antivirals, and triple reuptake inhibitors[1],[2].
Synthesizing this cis-fused 5,5-bicyclic system often presents significant challenges, primarily manifesting as low reaction conversion. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve full conversion.
Diagnostic Workflow
Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the root cause of your low conversion based on your chosen synthetic route.
Figure 1: Diagnostic logic tree for troubleshooting low conversion in bicyclic core synthesis.
Quantitative Route Comparison
Different synthetic pathways exhibit distinct conversion ceilings due to their underlying mechanisms. Table 1 summarizes the quantitative data and primary failure modes for the most common routes.
Table 1: Comparative Conversion Data for Common Cyclization Routes
| Synthetic Route | Typical Yield/Purity | Primary Cause of Low Conversion | Recommended Optimization |
| Dinitrile Hydrogenation (Pd/C) | ~73% Purity[2] | Catalyst poisoning by basic amine products | Vigorous stirring, optimized solvent ratios |
| Imide Reduction (NaBH₄ + ZnCl₂) | 81.4% - 91.6% Yield[3] | Moisture degradation of the Lewis Acid | Strict anhydrous conditions, inert atmosphere |
| Chloroformate Deprotection | ~50% Conversion[1] | Steric hindrance at the bicyclic nitrogen | Extended heating (80 °C), continuous monitoring |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does the cyclization of 1,2-dicyanocyclo-1-pentene stall, leaving unreacted intermediates?
The Causality: The conversion of 1,2-dicyanocyclo-1-pentene to octahydrocyclopenta[c]pyrrole via catalytic hydrogenation is highly susceptible to catalyst deactivation[2]. As the nitrile groups are reduced to primary amines, these strongly nucleophilic intermediates coordinate tightly to the palladium surface. This blocks the active catalytic sites before the intramolecular cyclization (secondary amine formation) can occur, artificially capping your conversion.
The Solution: You must overcome the mass transfer limitations and the thermodynamic binding of the amine to the catalyst. This requires vigorous mechanical stirring, elevated temperatures (80 °C), and a specific solvent environment.
Self-Validating Protocol 1: High-Pressure Hydrogenation Reference Standard: 2[2]
-
Preparation: In a high-pressure reactor, combine 1,2-dicyanocyclo-1-pentene (0.85 mmol) with isopropanol (1.0 mL). Add 5% Palladium on charcoal (0.02 mmol).
-
Validation Check: Ensure the Pd/C catalyst contains ~50-57% water. Using completely dry Pd/C in alcoholic solvents can cause autoignition. If no exotherm is observed upon safe addition, the catalyst is viable.
-
-
Reaction: Purge the vessel with inert gas (N₂, Helium, or Argon), followed by Hydrogen gas. Pressurize and heat the mixture to 80 °C with vigorous mechanical stirring for 21 hours.
-
Validation Check: Monitor the hydrogen uptake gauge. If H₂ consumption ceases prematurely (before theoretical equivalents are met), the catalyst has poisoned. You must vent, add a fresh catalytic charge of Pd/C, and repressurize.
-
-
Isolation: Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Validation Check: Analyze the crude mixture via GC-MS. A successful run will indicate a purity of ~73% for the target compound (m/z 111). If primary amine peaks dominate, the cyclization step failed due to insufficient temperature or stirring.
-
Q2: When reducing cyclopentimide with NaBH₄, my conversion is extremely low (<30%). What is the mechanistic failure?
The Causality: Sodium borohydride (NaBH₄) is a mild reducing agent. On its own, it is insufficiently nucleophilic to fully reduce both highly stable imide carbonyls down to the amine. To force this reaction to completion, a Lewis acid (such as ZnCl₂) must be introduced. The zinc coordinates to the carbonyl oxygen, withdrawing electron density and drastically increasing the electrophilicity of the carbonyl carbon, allowing the borohydride to attack[3].
Figure 2: Mechanistic pathway of Lewis Acid-promoted imide reduction to the target bicyclic core.
Self-Validating Protocol 2: Lewis Acid-Promoted Imide Reduction Reference Standard: 3[3]
-
Reagent Charging: Under a strict nitrogen atmosphere, equip a multi-neck flask with a mechanical stirrer. Sequentially add THF (50 mL), toluene (150 mL), NaBH₄ (2.5 eq.), and anhydrous ZnCl₂ (1.3 eq.).
-
Validation Check: The mixture must form a uniform suspension. If severe clumping occurs, your ZnCl₂ has absorbed atmospheric moisture. Hydrated ZnCl₂ will fail to activate the imide, capping your yield. Discard and use a fresh, anhydrous batch.
-
-
Imide Addition: Heat the suspension to reflux. Dissolve the cyclopentimide (36 mmol) in THF (50 mL) and add it dropwise to the refluxing mixture. Stir overnight.
-
Validation Check: Monitor for steady gas evolution (H₂ byproduct). A lack of gas evolution indicates that the borohydride is inactive or the Lewis acid complex failed to form.
-
-
Quench and Extraction: Cool the reaction and carefully quench with dilute hydrochloric acid until the pH reaches 2-3. Separate the organic phase and extract the aqueous layer with ethyl acetate.
-
Validation Check: The acidic quench is mandatory to break the strong zinc-amine complex. If the pH remains >3, the octahydrocyclopenta[c]pyrrole will remain coordinated to the zinc in the aqueous layer, destroying your isolated yield.
-
-
Basification: Take the acidic aqueous layer and neutralize it with a saturated sodium carbonate solution until the pH reaches 8-9. Extract with ethyl acetate, dry over MgSO₄, filter, and concentrate.
-
Validation Check: HPLC purity should read between 95% and 97%, with isolated yields exceeding 81%[3].
-
References
-
Method for preparation of octahydrocyclopenta[c]pyrrole. WIPO Patentscope / Google Patents (WO2013102634A1). 2
-
Preparation method of octahydrocyclopentane[C]pyrrole. Google Patents (CN103601666A). 3
-
Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. Journal of Medicinal Chemistry - ACS Publications. 1
Sources
Managing protecting group stability in multi-step synthesis of derivatives
Status: Operational | Tier: Level 3 (Senior Chemist Support) Topic: Multi-step Synthesis & Orthogonality Management
Core Philosophy: The Orthogonality Principle
Welcome to the Synthesis Support Hub. If you are reading this, you are likely facing a "chemoselectivity conflict"—where a reagent intended for one functional group is inadvertently affecting another.
In multi-step synthesis, orthogonality is the gold standard. Two protecting groups are orthogonal if each can be removed in the presence of the other using non-overlapping conditions. The failure of this principle usually stems from three root causes:
-
Tunability Mismatch: Underestimating the lability of a "stable" group under forcing conditions.
-
Mechanistic Leakage: Side reactions (migrations, scavenging failures) triggered by the deprotection environment.
-
Steric/Electronic Misalignment: Neighboring group participation altering the expected reactivity.
This guide provides troubleshooting protocols to restore orthogonality and salvage synthetic routes.
Troubleshooting Matrix: Common Stability Failures
Symptom A: Premature Deprotection (The "Falling Off" Issue)
Diagnosis: Protecting groups (PGs) are lost during workup, chromatography, or subsequent reaction steps.
| Protecting Group | Trigger Condition | Root Cause Analysis | Corrective Action |
| Boc, Trityl (Trt) | Silica Chromatography | Silica gel is slightly acidic ( | Buffer the Column: Pre-treat silica with 1% Et3N in hexanes before loading. |
| TMS, TES | Aqueous Workup | Hydrolysis due to low steric bulk and Si-O bond polarity. | Switch PG: Upgrade to TBDMS or TIPS. If TMS is required, use non-aqueous workup (filtration through Celite). |
| Fmoc, Acetate | Amine Nucleophiles | Primary/secondary amines in the reaction act as bases. | Steric Shielding: Switch to Pivaloate (Pv) or Benzoate (Bz) for higher stability against nucleophiles. |
| Acetonides | Lewis Acid Catalysis | Lewis acids (e.g., | Trans-protection: Switch to Silyl ethers or Benzyl ethers if Lewis Acids are unavoidable in the next step. |
Symptom B: The "Stuck" Group (Incomplete Removal)
Diagnosis: Standard deprotection conditions yield starting material or require excessive heating, leading to decomposition.
| Protecting Group | Standard Reagent | Failure Mode | Advanced Protocol |
| TBDPS / TIPS | TBAF (THF) | Steric bulk prevents Fluoride attack; TBAF basicity causes side reactions. | Switch Source: Use HF-Pyridine (buffered) or TAS-F . These are less basic and smaller nucleophiles. |
| Benzyl (Bn) | Catalyst Poisoning (Sulfur/Amines present). | Change Catalyst: Use Pearlman’s Catalyst ( | |
| P-Methoxybenzyl (PMB) | DDQ | Over-oxidation of substrate. | Buffered Oxidant: Use CAN (Ceric Ammonium Nitrate) in MeCN/H2O, buffered to pH 7. |
Deep Dive: Mechanism & Mitigation
Issue 1: Acyl Migration (The "Walking" Ester)
Context: When deprotecting a hydroxyl group adjacent to an ester (e.g., in carbohydrates or polyols), the ester often migrates to the newly liberated alcohol. This is thermodynamically driven (primary > secondary) and base-catalyzed.
The Mechanism: Under basic conditions (e.g., TBAF deprotection of a silyl ether), the adjacent alkoxide attacks the ester carbonyl, forming a cyclic orthoester intermediate, which collapses to move the acyl group.
Caption: Mechanism of base-catalyzed acyl migration via orthoester intermediate.
Prevention Protocol:
-
Avoid Basic Fluoride: Do not use TBAF.
-
Acidic Deprotection: Use HF-Pyridine in pyridine/THF. The acidic environment suppresses alkoxide formation, preventing migration.
-
Temperature: Conduct deprotection at
or lower.
Issue 2: Cation Scavenging (The "Re-Alkylation" Trap)
Context: Removing acid-labile groups (Trityl, Boc, t-Butyl esters) generates highly reactive carbocations. Without "scavengers," these cations will re-attach to nucleophilic residues (Cys, Trp, Tyr) or polymerize.
The Solution: Add specific scavengers to the TFA cocktail based on the cation type.
-
For Trityl/t-Butyl Cations: Add Triisopropylsilane (TIPS) (2-5%).
-
Chemistry: TIPS acts as a hydride donor, irreversibly quenching the carbocation to form an inert alkane (
).
-
-
For t-Butyl Cations (Alternative): Add Thioanisole .
-
Chemistry: Acts as a soft nucleophile trap.
-
Experimental Protocols
Protocol A: Selective Boc Removal in Presence of Benzyl Esters
Challenge: Standard TFA/DCM can cleave Benzyl esters if reaction times are prolonged or moisture is present.
Reagents:
-
Substrate (1.0 equiv)
-
-Toluenesulfonic acid monohydrate (
-TsOH) (3.0 equiv) -
Ethanol or Ethyl Acetate (Solvent)
Procedure:
-
Dissolve substrate in Ethanol (0.1 M).
-
Add
-TsOH (3.0 equiv). -
Stir at room temperature or mild heat (
). -
Monitoring: Check TLC. Boc cleavage is rapid; Benzyl esters are stable due to the non-aqueous, weaker acid condition compared to neat TFA.
-
Workup: Dilute with EtOAc, wash with saturated
to neutralize and remove TsOH.
Protocol B: Silyl Ether Hierarchy (Decision Logic)
Use this logic flow to select the correct silyl group for your multi-step sequence.
Caption: Decision matrix for Silyl ether selection based on reaction conditions.
Advanced FAQs
Q: Can I remove a TBDMS group without touching a TBDPS group? A: Yes. This relies on the rate difference in acid-catalyzed hydrolysis.
-
Method: Use dilute acid (e.g.,
in EtOH or 3:1:1). -
Result: TBDMS hydrolyzes
faster than TBDPS. Monitor carefully; TBDPS will eventually cleave. -
Note: Fluoride (TBAF) is generally not selective enough to distinguish between them cleanly.
Q: My Fmoc deprotection is yielding an adduct. What is happening? A: You are likely seeing the dibenzofulvene adduct .
-
Mechanism:[1][2][3][4][5][6] Fmoc removal releases dibenzofulvene. If the scavenging is inefficient, this electrophile reacts with the free amine (your product).
-
Fix: Increase the scavenger efficiency. Standard piperidine (20%) is usually sufficient, but for slow reactions, add 1-2% DBU (to speed up elimination) and ensure high piperidine concentration to trap the fulvene. Alternatively, use tris(2-aminoethyl)amine (TAEA) which scavenges the fulvene as a non-reactive adduct.
Q: How do I deprotect a Benzyl ether in the presence of an alkene?
A: Standard hydrogenolysis (
-
Solution: Use oxidative cleavage if the substrate allows (e.g.,
- harsh). -
Better Solution: Use Boron Trichloride (
) at in DCM. This Lewis acid cleaves benzyl ethers via coordination to the oxygen, leaving isolated alkenes intact.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[7][8] John Wiley & Sons.[9][10]
-
Khurana, J. M., & Arora, R. (2009).[11] Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride.[11] Synthesis, 2009(07), 1127-1130.
-
Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977.[12]
-
Pearson, A. J., & Roush, W. R. (Eds.). (1999).[10] Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. Wiley.[7][9][10][13]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Phase-Transfer Catalyzed O-Silyl Ether Deprotection Mediated by a Cyclopropenium Cation [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. wiley.com [wiley.com]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 13. Protective groups in organic synthesis by Theodora W. Greene | Open Library [openlibrary.org]
HPLC-MS analysis issues with octahydrocyclopenta[c]pyrrol-4-ol and its derivatives
Welcome to the Advanced Technical Support Center for HPLC-MS Analysis. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical challenges associated with octahydrocyclopenta[c]pyrrol-4-ol and its derivatives.
This rigid, saturated bicyclic amine is a highly valued privileged scaffold in medicinal chemistry, providing unique conformational constraints for biological targets[1]. However, its highly polar secondary amine core, combined with the lability of common protecting groups (like N-Boc), creates a perfect storm of chromatographic and ionization artifacts. This guide bridges the gap between theoretical chemistry and applied analytical troubleshooting.
Diagnostic Workflow: Chromatography vs. Ionization
Before adjusting instrument parameters, we must isolate whether your issue stems from the liquid phase (chromatography) or the gas phase (mass spectrometry).
Workflow for selecting chromatographic and MS ionization strategies based on derivative type.
Module 1: The Bicyclic Amine Conundrum (Chromatography)
The Causality of Poor Retention and Tailing Unprotected octahydrocyclopenta[c]pyrrol-4-ol has a pKa of approximately 9.5–10.5. In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the nitrogen is fully protonated. This highly polar cation resists partitioning into the hydrophobic C18 stationary phase, causing it to elute in the void volume. Furthermore, the protonated amine undergoes severe secondary ion-exchange interactions with unendcapped, ionized surface silanols (Si-O⁻) on the silica support, resulting in severe peak tailing.
To resolve this, we must abandon standard Reversed-Phase (RP) for Hydrophilic Interaction Liquid Chromatography (HILIC)[2], or utilize polar-embedded RP columns that shield the basic compound from silica interactions[3].
Quantitative Comparison of Column Chemistries
| Column Chemistry | Mobile Phase System | Retention Factor ( | Peak Asymmetry ( | MS Signal Intensity (CPS) |
| Standard C18 | 0.1% FA in H₂O / MeCN | < 0.5 (Void) | > 2.8 (Severe tailing) | 1.5 × 10⁴ (Suppressed) |
| Polar-Embedded C18 | 10 mM NH₄OAc / MeCN | 1.8 - 2.5 | 1.3 - 1.5 | 4.2 × 10⁵ |
| HILIC (Amide) | 10 mM NH₄F in 90% MeCN | 4.5 - 7.0 | 0.9 - 1.1 (Ideal) | 8.9 × 10⁶ (Enhanced) |
Self-Validating Protocol: HILIC Method Optimization
This protocol utilizes a self-validating feedback loop to ensure the HILIC mechanism is actively retaining the analyte, rather than relying on anomalous phase collapse.
-
Aqueous Buffer Preparation: Prepare 100 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using neat formic acid.
-
Validation Checkpoint: The pH must be strictly controlled. At pH 3.0, silanols are fully protonated (neutralized), eliminating secondary ion-exchange tailing.
-
-
Mobile Phase Blending: Pump A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate final concentration. Pump B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate.
-
Causality: HILIC requires a minimum of 3-5% water to form the semi-stagnant aqueous enrichment layer on the stationary phase. Without this water, partitioning cannot occur.
-
-
Equilibration & Void Marking: Flush the Amide-HILIC column with 10 column volumes of 100% Pump A. Inject 1 µL of toluene (a non-retained void marker in HILIC).
-
Validation Checkpoint: Record the retention time of toluene (
). Inject your octahydrocyclopenta[c]pyrrol-4-ol sample ( ). Calculate . If , the aqueous layer has not properly formed; flush with 50% Pump B for 10 minutes, then re-equilibrate.
-
Module 2: Mass Spectrometry & Ionization Artifacts
The Causality of N-Boc In-Source Fragmentation
When analyzing N-Boc protected derivatives of octahydrocyclopenta[c]pyrrol-4-ol, researchers frequently observe a missing molecular ion
N-Boc groups are notoriously susceptible to in-source fragmentation during ESI-MS[4]. The cleavage of the tert-butyl ester bond is primarily driven by thermal energy activation at the source vaporizer, compounded by high collision energies in the ion transfer optics (fragmentor/cone voltage), rather than true collisional activation in the collision cell[5].
Causality of N-Boc in-source fragmentation driven by thermal and voltage parameters.
Self-Validating Protocol: ESI Source Tuning for Fragile Carbamates
This protocol systematically de-energizes the source to preserve the pseudo-molecular ion.
-
Thermal De-escalation: Lower the ESI drying gas temperature from the standard 350°C to 250°C. Lower the vaporizer/probe temperature to 200°C.
-
Causality: Reducing thermal input prevents the pyrolytic elimination of isobutylene (-56 Da).
-
-
Voltage Titration (Infusion): Set up a syringe pump infusion of the N-Boc derivative at 10 µL/min. Monitor the ratio of the intact ion
to the fragment . -
Fragmentor/Cone Voltage Optimization: Step the fragmentor voltage down from 120V to 40V in 10V increments.
-
Validation Checkpoint: Plot the absolute intensity of
against the voltage. The validated optimal voltage is the point where the intact constitutes >85% of the base peak intensity, while maintaining a signal-to-noise ratio (S/N) > 50. If S/N drops below 50, you have lowered the voltage too far, causing poor ion transmission.
-
Frequently Asked Questions (FAQs)
Q: I am analyzing the unprotected octahydrocyclopenta[c]pyrrol-4-ol, but my MS signal is completely suppressed. Why?
A: If you are using a standard C18 column, your highly polar analyte is eluting in the void volume (
Q: Can I use derivatization to improve the MS response and retention of the free amine? A: Yes. If HILIC is unavailable, chemical derivatization is a highly effective strategy. Reacting the secondary amine with reagents like N,N-dimethyl Leucine or simple acetylation increases the lipophilicity (allowing C18 retention) and stabilizes the charge state, which substantially enhances positive-mode ESI efficiency[6].
Q: How do I separate the endo and exo stereoisomers of the 4-hydroxyl group? A: The endo/exo isomers of the cyclopentanol ring have nearly identical polarities but differ in their 3D spatial footprint. Standard C18 will often co-elute them. Switch to a Pentafluorophenyl (PFP) stationary phase. The rigid bicyclic structure interacts differently with the fluorinated aromatic rings of the PFP phase via dipole-dipole and shape-selectivity mechanisms, allowing baseline resolution of the diastereomers.
References
- Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides from Biprotonic Compounds. National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG1UG0n-HdNOnnMGEYFiAx-GrRbYu2BrC697Q3Pqt4uwOQvsjWT9zFhEj-BtGFi7IY-1u5M93tXSbGfLSwy8TqpoiVYmMAHvdwj3f5rgtpB0LVwWVsPqRaqkgW5ctsnzwrhcAgrMqhaj0oUgjY]
- Novel Isobaric Tagging Reagent Enabled Multiplex Quantitative Glycoproteomics via Electron-Transfer/Higher-Energy Collisional Dissociation (EThcD) Mass Spectrometry. National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6UpMge5IucWM-7AMBSo5HG2Y6liESfbEok_81rWjJxLvzlb6vE0yuhTsNaU6PRwMPIn2jiFRqz435hGMJzg5htOpP1CI9_BIN1JHEbj9UucfgW_kV-usRvbHKp2FitGEGsn0fA_53JF5viklj]
- Thermally Induced N-to-O Rearrangement of tert-N-Oxides in Atmospheric Pressure Chemical Ionization and Atmospheric Pressure Photoionization Mass Spectrometry. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKslhzn095u6sd3bmVqEz3fcusCKQTAH1D0nEYn6dVwn1JmC_TW4-h9n1nlOZjIp6XOPDoKRcphU-5MZzi29HejfHACOrpLivTrKmMkOZuVSzoDfjgD1ZbdNEiy6Vy_q2QXG56bIZBr0VDF7whL9ZEQUX6P7FviHQ0wQfCFcMUVduOFmIaAqjphbl0p4jE9v_WqogFcHMi_ozdbr8Fc3XU6mDWWQ6BKiXM2nzGkGwdLgfM2SRCl25l7NpuOCuZbzIw5AU7YbwJ_ZHJudGowXq1g2PYjizRtQTT2Rt0wrjVSam-LaN745HowRTF3eIdY2jZ7GSCcP3o3wJbzA-vOn_O9xlLqu7wRbBVkplEfUq63moxwNhD54z5xPrBpXvd1g1owsS1LJqrkfh98-0V0M4_WILVKPA=]
- Octahydrocyclopenta[c]pyrrole | 5661-03-0. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0wPFGoFyT_NNtkSI690AsDC2MB_0mT5gCZXf5A-xH0udHlH-rwvL57uCpOZMMxLkZY3Jbmpkm0hGO-ZhlGX51eezHhdNbXKpOwrojlp3quJDz0FgaUCS3GwA4hCt9DkLZTTtFNg==]
- Recent advances in nonpolar and polar organic monoliths for HPLC and CEC. National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGdOSB3lxJmJux9gxNvcfr7ekbWhtWLJt8PP2HJrEWAJsmuQCNIgRNv278N7Bxz0egIOjFlyrek6uPawXxj9_2F23AOx5tEJ5ufC6ebe9yY4CxZ0KMYZYxUyidixlaOCo5O0EXoB-zWvYOkPA=]
- Analytical methods for quantification of tranexamic acid in biological fluids. CORE.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-fe884KzLWhG6NgleLyzkMEYrc_rsjPnzLdMnPKJjQVBkmJz-ozJ_rlgH3wGdMTLXp_Ejds6bTaFt18poo--C9TtNNZ1pmcLabBVVkd4njMGWBDrNgnN7pimevxeDiCyOl_yKmttomv839LX9E46k]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in nonpolar and polar organic monoliths for HPLC and CEC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides from Biprotonic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Isobaric Tagging Reagent Enabled Multiplex Quantitative Glycoproteomics via Electron-Transfer/Higher-Energy Collisional Dissociation (EThcD) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Removal of catalysts and reagents from (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Technical Support Center: Purification of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol
Current Status: Online Support Tier: Level 3 (Process Chemistry & API Development) Ticket Context: Removal of Catalysts (Pd/Pt/Ru) and Reagents (Boron/Aluminum) from Telaprevir Intermediate.
Executive Summary
You are working with (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol , a critical bicyclic amine intermediate used in the synthesis of HCV protease inhibitors like Telaprevir (VX-950) .
This scaffold is typically generated via the hydrogenation of an enamine or ketone, or the reduction of a lactam. Consequently, the two most persistent contaminant classes are Transition Metals (Pd, Pt, Ru from hydrogenation) and Lewis Acids (Boron/Aluminum residues from hydride reduction).
This guide provides a self-validating purification workflow designed to reduce these impurities to ppm levels suitable for GMP coupling.
Module 1: Heavy Metal Removal (Pd, Pt, Ru)
The Problem: The secondary amine and hydroxyl groups on your molecule act as chelating ligands. They bind to colloidal palladium (or platinum), keeping it in solution even after filtration through Celite. Standard filtration will fail to lower metal content below 500 ppm.
Troubleshooting Q&A
Q: I filtered my hydrogenation mixture through Celite, but the filtrate is still dark/colored. Why? A: You are dealing with "soluble" colloidal metal. The amine functionality of your product is coordinating with the metal nanoclusters.
-
Immediate Action: Do not proceed to crystallization yet; you will entrap the metal in the crystal lattice.
-
Solution: You must break the coordination or provide a superior ligand (scavenger).
Q: Which scavenger is best for this specific amino-alcohol? A: Avoid simple activated carbon if yield is critical, as it can non-specifically adsorb your amine. Use Thiol-functionalized Silica (Si-Thiol) or Thiourea-functionalized Silica .
-
Mechanism: The Sulfur-Pd bond is thermodynamically stronger than the Amine-Pd bond.
-
Protocol: Add 10-20 wt% (relative to substrate) of Si-Thiol. Heat to 50°C for 4 hours. Filter.
Q: Can I remove metals without expensive scavengers? A: Yes, via Salt Formation (The "Purge" Method) . Converting the free amine to a crystalline salt (specifically the HCl salt ) is the most robust method.
-
Why it works: The crystal lattice of the amine-hydrochloride is highly specific. It tends to exclude the large, amorphous metal complexes, which remain in the mother liquor.
Module 2: Boron & Reagent Removal
The Problem: If you arrived at this intermediate via borane reduction (e.g., of a lactam), boron residues form stable B-N complexes with the amine. These appear as "sticky" solids or oils that ruin crystallization.
Troubleshooting Q&A
Q: My crude product is a viscous oil that won't crystallize. NMR shows broad peaks. A: This indicates Boron-Amine complexation. The boron is "masking" the amine.
-
Validation: Check 11B-NMR. A broad peak indicates complexation.
-
Solution (The Methanol Quench):
-
Dissolve crude oil in Methanol (MeOH).
-
Add concentrated HCl (to pH < 2).
-
Reflux for 1 hour.
-
Concentrate to dryness. Repeat 3x.
-
Q: Is oxidative workup safe for this molecule? A: Yes, but proceed with caution. The secondary amine is prone to oxidation (N-oxide formation). If you must use oxidative workup (NaOH/H2O2) to break boron complexes, keep the temperature < 10°C and quench excess peroxide immediately with sodium thiosulfate before isolation.
Module 3: The Master Protocol (Self-Validating Workflow)
This workflow combines scavenging and salt formation to ensure both chemical and optical purity.
Step-by-Step Methodology
1. Scavenging (Crude Stream)
-
Input: Crude reaction mixture (e.g., in Ethanol or MeOH).
-
Action: Add SiliaMetS® Thiol (0.5 eq w/w vs metal loading). Stir at 45°C for 2 hours.
-
Checkpoint: Filter through a 0.45µm pad. The filtrate should be clear/pale yellow.
2. The "Specific Wash" (Extraction)
-
Action: Concentrate and redissolve in Isopropyl Acetate (IPAc) or DCM .
-
Wash: Wash with 5% aqueous L-Cysteine or Na2EDTA solution (pH 7-8).
-
Reasoning: Water-soluble chelators strip remaining surface-bound ions.
3. Salt Formation (Crystallization) [5]
-
Action: Cool the organic layer to 5°C. Slowly add HCl in Isopropanol (IPA) (1.1 equivalents).
-
Observation: The (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol HCl salt should precipitate as a white solid.
-
Validation: If the solid is grey, redissolve in MeOH, treat with activated carbon, and recrystallize.
4. Isolation
-
Action: Filter the solid. Wash with cold IPAc. Dry under vacuum at 40°C.
Visualizing the Workflow
The following diagram illustrates the critical decision points and purification flow.
Caption: Logical flow for purifying the bicyclic amine, prioritizing metal removal before salt formation.
Data Summary: Scavenger Efficiency
| Method | Target Impurity | Efficiency | Risk Factor |
| Activated Carbon | Bulk Pd/Pt | Moderate (50-70%) | High: Can adsorb product (yield loss). |
| SiliaMetS® Thiol | Colloidal Pd | High (>95%) | Low: Highly selective for soft metals. |
| Acidic MeOH | Boron Residues | High (>98%) | Low: Standard protocol, volatile byproduct. |
| HCl Salt Formation | All Impurities | Critical (>99%) | None: Essential for API stability. |
References
-
Vertex Pharmaceuticals. (2010). Process for the preparation of Telaprevir and intermediates thereof.[6] World Intellectual Property Organization. WO2010126881. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link
-
Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650. Link
Sources
- 1. Silver-Free Palladium-Catalyzed C(sp3)-H Arylation of Saturated Bicyclic Amine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. medkoo.com [medkoo.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Introduction
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a bicyclic amino alcohol with a defined stereochemical structure. As a chiral molecule, its biological activity and impurity profile are intrinsically linked to its three-dimensional arrangement. For researchers, scientists, and drug development professionals, ensuring the identity, purity, and concentration of this specific stereoisomer is not merely a quality control measure; it is a prerequisite for reliable and reproducible scientific outcomes. The presence of other stereoisomers (diastereomers or enantiomers) can have significantly different pharmacological or toxicological profiles, making their detection and quantification critical.
This guide provides an in-depth comparison of analytical methodologies for the validation of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, compare the performance of orthogonal methods, and ground our protocols in the rigorous framework of international regulatory standards. The objective is to equip the reader with the scientific rationale needed to select, develop, and validate analytical methods that are truly fit for purpose.
The Foundation: A Validation Framework Guided by ICH Q2(R2)
Before delving into specific techniques, it is crucial to establish the framework for validation. The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides the global standard for demonstrating that an analytical method is suitable for its intended use.[1][2][3] A validated method provides a high degree of assurance that it will consistently yield accurate and reliable results.
The core performance characteristics that must be evaluated are summarized below.
| Validation Parameter | Objective |
| Specificity / Selectivity | To demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and other stereoisomers. |
| Accuracy | The closeness of test results obtained by the method to the true value. Often expressed as percent recovery. |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of accuracy, precision, and linearity. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition). |
The relationship between these parameters in a typical validation workflow is a structured process designed to build a comprehensive evidence file for the method's suitability.
Method I: Chiral High-Performance Liquid Chromatography (HPLC/UPLC)
For the simultaneous quantification of the primary compound and its stereoisomeric impurities, chiral HPLC is the gold standard. Its high resolution, sensitivity, and adaptability make it the preferred method for quality control (QC) environments.
Causality Behind Experimental Choices:
-
Why Chiral Chromatography? The target molecule possesses multiple chiral centers. Standard reversed-phase columns (like C18) cannot differentiate between enantiomers and may not resolve all diastereomers. A Chiral Stationary Phase (CSP) creates a transient diastereomeric complex with the analyte, leading to different retention times for different stereoisomers.[4] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad applicability.
-
Mobile Phase Selection: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) or polar organic modes depends on the CSP and the analyte's solubility. Normal-phase often provides better selectivity for chiral separations but can suffer from longer equilibration times and higher solvent costs.
-
Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector is used for quantification, as the pyrrole moiety, even when saturated, will have some UV absorbance, though a chromophore might be absent. For ultimate specificity and peak identity confirmation, coupling the HPLC to a Mass Spectrometer (LC-MS) is invaluable. It can confirm that peaks with the same mass-to-charge ratio (isomers) are being separated chromatographically.[5]
Detailed Experimental Protocol: Chiral HPLC-UV
-
Instrumentation: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.
-
Chromatographic Conditions:
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v). The amine modifier is critical to reduce peak tailing for basic compounds like this.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard: Accurately weigh and dissolve the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol reference standard in the mobile phase to a concentration of 1.0 mg/mL.
-
Working Standard: Dilute the stock standard to 0.1 mg/mL for assay determination.
-
Sample Preparation: Prepare the test sample at a similar target concentration (0.1 mg/mL) in the mobile phase.
-
Comparative Data: Expected Validation Performance
| Parameter | Specification | Expected Result | Causality/Comment |
| Specificity | Resolution (Rs) between all stereoisomers > 1.5. | Rs ≥ 2.0 | Demonstrates the method can clearly separate the target isomer from its potential contaminants.[6] |
| Linearity | Correlation Coefficient (R²) ≥ 0.999 | R² > 0.9995 | Confirms a direct relationship between detector response and concentration.[6][7] |
| Range | 50% to 150% of target concentration | 0.05 - 0.15 mg/mL | Covers potential variations in sample concentration. |
| Accuracy | 98.0% - 102.0% recovery | 99.5% - 101.5% | Proves the method provides results close to the true value.[8] |
| Precision (%RSD) | Repeatability ≤ 1.0%; Intermediate ≤ 2.0% | ≤ 0.5%; ≤ 1.5% | Shows minimal variation in results from repeated measurements.[8][9] |
| LOQ | Signal-to-Noise (S/N) ≥ 10 | ~0.1 µg/mL | Defines the lowest concentration that can be reliably quantified for impurity analysis. |
Method II: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is superior for this polar, non-volatile compound, GC-MS serves as an excellent orthogonal method. It is particularly useful for identifying and quantifying more volatile impurities that may not be observed by HPLC, such as residual synthesis solvents or certain byproducts.
Causality Behind Experimental Choices:
-
The Derivatization Imperative: (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol contains both a secondary amine and a hydroxyl group. These polar, active hydrogens will cause severe peak tailing and potential thermal degradation on a standard GC column. Derivatization is mandatory. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the ideal choice. It replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, dramatically increasing volatility and thermal stability.[10][11]
-
Detector: A Mass Spectrometer is the only logical choice. It provides not only quantification (via selected ion monitoring, SIM) but also structural information from the fragmentation pattern, which is crucial for identifying unknown impurities.[12][13]
Detailed Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Sample Derivatization:
-
To 1 mg of the sample or standard in a vial, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent low-bleed 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Full Scan mode (m/z 40-550) for identification; Selected Ion Monitoring (SIM) mode for quantification.
-
Performance Comparison: HPLC vs. GC-MS
| Feature | Chiral HPLC-UV/MS | GC-MS (after Derivatization) | Recommendation for this Analyte |
| Primary Use | Assay, Purity, Stereoisomer Separation | Volatile Impurity Profiling, Orthogonal ID | HPLC is the primary method. |
| Stereoselectivity | Excellent with a chiral column. | Lost during derivatization and on achiral columns. | HPLC is mandatory for stereoisomer control. |
| Sample Prep | Simple dissolution. | Multi-step derivatization required. | HPLC offers higher throughput. |
| Sensitivity | High (ng/mL to µg/mL). | Very high (pg level), especially in SIM mode. | GC-MS is superior for trace volatile analysis. |
| Robustness | Generally high. | Lower; derivatization must be complete and reproducible. | HPLC is more suitable for a routine QC lab. |
Method III: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for absolute structural elucidation and confirmation of stereochemistry. While not a primary quantitative tool in a QC setting, it is indispensable during process development and for reference standard characterization.[14]
Causality Behind Experimental Choices:
-
Confirming Relative Stereochemistry: The key to confirming the (3aR,4R,6aS) structure lies in establishing the spatial relationships between the protons at the chiral centers. 2D Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) is the definitive experiment. An NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are bonded. By observing specific NOE correlations, we can confirm the relative cis or trans orientation of the substituents.[15]
-
Distinguishing Diastereomers: Diastereomers are different compounds and will have distinct ¹H and ¹³C NMR spectra.[14][16]
-
Assessing Enantiomeric Purity: Enantiomers have identical NMR spectra in an achiral solvent. To distinguish them, one must introduce a chiral environment, typically by using a chiral solvating agent or by creating diastereomers through derivatization with a chiral agent like Mosher's acid.[17]
Key NMR Experiments for Structural Confirmation
-
¹H and ¹³C NMR: Confirms the basic carbon framework and proton count.
-
COSY (Correlation Spectroscopy): Establishes which protons are spin-coupled to each other (i.e., on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the crucial experiment for stereochemistry. For the (3aR,4R,6aS) isomer, we would expect to see key NOE correlations that confirm the cis relationships between certain protons on the fused ring system.
Observing strong NOEs between H4, H3a, and H6a would provide definitive evidence that these protons are on the same face of the bicyclic ring system, thus confirming the assigned relative stereochemistry.
Final Comparative Summary and Recommendations
The validation of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol requires a multi-faceted analytical strategy. No single method can provide all the necessary information.
| Method | Primary Purpose | Stereochemical Analysis | Key Advantage | Key Limitation |
| Chiral HPLC | Assay & Purity (QC) | Excellent. Separates all stereoisomers. | Robust, high-throughput, and directly quantitative. | Requires specific chiral column; may not see all volatile impurities. |
| GC-MS | Volatile Impurity Profile | Poor. Achiral method; stereochemistry lost. | Unmatched sensitivity for volatile/semi-volatile compounds. | Requires complex and potentially variable derivatization step. |
| NMR | Structural Confirmation (R&D) | Definitive. Confirms relative stereochemistry via NOE. | Provides absolute structural proof. | Low throughput; not a primary quantitative QC tool. |
Expert Recommendation:
A robust validation strategy should be built around Chiral HPLC as the primary method for release testing, stability studies, and routine quality control. Its ability to separate and quantify all stereoisomers is non-negotiable for this type of compound.
This primary method must be supported by:
-
NMR Spectroscopy for the initial, unequivocal structural confirmation of the reference standard and to investigate any unknown impurities discovered during development.
-
GC-MS as a complementary technique during process development to profile for volatile impurities and residual solvents, ensuring a comprehensive understanding of the compound's purity profile.
By integrating these orthogonal methods, researchers and drug developers can build a complete, scientifically sound, and regulatory-compliant validation package for (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, ensuring the quality and integrity of their work.
References
- CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS. University of Pretoria.
-
Betz, J. M., et al. (2017). Determination of pyrrolizidine alkaloids in selected feed materials with gas chromatography-mass spectrometry. Taylor & Francis Online. Available at: [Link]
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). LinkedIn.
-
Griffin, C. T., & Lin, G. D. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. Available at: [Link]
- Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. (n.d.). SCIEX.
-
Stelljes, M. E., Kelley, R. B., & Seiber, J. N. (1991). Gc-ms Determination of Pyrrolizidine Alkaloids in Four Senecio Species. ACS Publications. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia. Available at: [Link]
-
The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. (n.d.). ScienceDirect. Available at: [Link]
-
Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd.. Available at: [Link]
-
Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. (n.d.). Magritek. Available at: [Link]
-
Analytical Method Validation: Collation between International Guidelines. (2017). Asian Journal of Research in Chemistry. Available at: [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]
-
Beuving, G. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. Available at: [Link]
-
Chiral separations of stereoisomers. (2020). Universität Regensburg. Available at: [Link]
-
Tavakolli, N., et al. (2016). Development of a validated HPLC method for determination of an active component in Pycnocycla spinosa and tablets prepared from its extract. Journal of Herbmed Pharmacology. Available at: [Link]
-
Validation of Analytical Methods. (2015). ResearchGate. Available at: [Link]
-
Szőcs, B., et al. (2022). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. MDPI. Available at: [Link]
-
Szymańska, E., & Apola, A. (2002). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica-Drug Research. Available at: [Link]
-
A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024). Embrapa. Available at: [Link]
-
Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five. (2019). Journal of Applied Pharmaceutical Science. Available at: [Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Chiral separations of stereoisomers - Universität Regensburg [uni-regensburg.de]
- 5. sciex.com [sciex.com]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. japsonline.com [japsonline.com]
- 8. ajrconline.org [ajrconline.org]
- 9. researchgate.net [researchgate.net]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 17. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Enantiomeric Purity Determination of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
Introduction
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a bicyclic amino alcohol scaffold of significant interest in medicinal chemistry and drug development. Its rigid structure and chiral centers make it a valuable building block for synthesizing novel therapeutics. As with all chiral molecules in the pharmaceutical industry, the precise determination of enantiomeric purity is not merely a quality control metric; it is a critical parameter that directly impacts pharmacological activity, efficacy, and patient safety. This guide provides a comparative analysis of three orthogonal analytical techniques for determining the enantiomeric purity of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol: direct analysis by Chiral High-Performance Liquid Chromatography (HPLC), indirect analysis by Chiral Gas Chromatography (GC) following diastereomeric derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent.
Method 1: Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is a powerful and widely used technique for separating enantiomers. The underlying principle involves the use of a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with the analyte enantiomers. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.
Causality in Experimental Choices
The selection of the CSP is the most critical factor in developing a successful chiral HPLC method. For a bicyclic amino alcohol like (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability and ability to form hydrogen bonds, dipole-dipole interactions, and inclusion complexes. The mobile phase composition is then optimized to fine-tune the retention and resolution. A lower flow rate is often beneficial in chiral separations to maximize the interaction time with the CSP.[1]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Direct analysis, no derivatization required | Method development can be time-consuming |
| High sensitivity, especially with UV or MS detection | Chiral columns can be expensive |
| Non-destructive, allowing for sample recovery | Column lifetime can be reduced by harsh mobile phases |
| Well-established and robust technique |
Experimental Protocol
-
Sample Preparation: Dissolve an accurately weighed amount of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As the analyte lacks a strong chromophore, detection can be challenging. If derivatization is to be avoided, a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer is ideal. For UV, detection at low wavelengths (e.g., 200-210 nm) may be possible.
-
-
Analysis: Inject 5-10 µL of the sample solution and record the chromatogram. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Hypothetical Data Summary
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| (3aR,4R,6aS) | 12.5 | 99500 | 2.1 |
| (3aS,4S,6aR) | 14.2 | 500 |
Enantiomeric Excess (% ee) = [(99500 - 500) / (99500 + 500)] x 100 = 99.0%
Workflow Diagram
Caption: Chiral HPLC workflow for direct enantiomeric analysis.
Method 2: Indirect Enantioseparation by Gas Chromatography (GC) via Diastereomeric Derivatization
This indirect approach involves converting the enantiomers into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[2] Diastereomers have different physical properties and can be separated on a standard achiral GC column.
Causality in Experimental Choices
For GC analysis, the resulting diastereomers must be volatile and thermally stable. Chiral chloroformates, such as N-(trifluoroacetyl)-L-prolyl chloride (L-TPC), are excellent CDAs for alcohols and amines as they form volatile carbamate and ester derivatives. The choice of an L-amino acid-based CDA provides a robust and well-documented derivatization chemistry.[2] A standard non-polar GC column like a DB-5 or HP-5 is suitable for separating the resulting diastereomers.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High resolution and efficiency of capillary GC | Requires a derivatization step, adding complexity |
| Uses standard, less expensive achiral columns | Derivatization reaction must go to completion |
| Sensitive detection with FID or MS | Potential for kinetic resolution during derivatization |
| CDA must be of high enantiomeric purity |
Experimental Protocol
-
Derivatization:
-
Dissolve approximately 2 mg of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol in 200 µL of dry dichloromethane in a vial.
-
Add 5 µL of triethylamine (as a base).
-
Add a solution of N-(trifluoroacetyl)-L-prolyl chloride (L-TPC) (1.2 equivalents) in 100 µL of dry dichloromethane dropwise.
-
Seal the vial and allow the reaction to proceed at room temperature for 30 minutes.
-
Quench the reaction by adding 200 µL of a dilute aqueous acid (e.g., 1% HCl).
-
Vortex and separate the organic layer. Dry the organic layer over anhydrous sodium sulfate.
-
-
GC System:
-
GC System: A standard GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A 30 m x 0.25 mm x 0.25 µm achiral column (e.g., DB-5).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Detector Temperature: 280 °C.
-
-
Analysis: Inject 1 µL of the final organic solution.
Hypothetical Data Summary
| Diastereomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| L-TPC-(3aR,4R,6aS) | 10.8 | 99500 | 3.5 |
| L-TPC-(3aS,4S,6aR) | 11.2 | 500 |
Enantiomeric Excess (% ee) = [(99500 - 500) / (99500 + 500)] x 100 = 99.0%
Workflow Diagram
Caption: Indirect GC workflow via diastereomeric derivatization.
Method 3: Enantiomeric Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers with a chiral derivatizing agent, which results in distinguishable signals in the NMR spectrum. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a classic and highly effective CDA for this purpose, particularly for alcohols.[2][3] The fluorine atom in MTPA provides a sensitive probe via ¹⁹F NMR, while ¹H NMR can also be used.
Causality in Experimental Choices
The choice of Mosher's acid chloride (MTPA-Cl) is based on its reliable reactivity with alcohols to form stable diastereomeric esters.[3] The resulting esters exhibit different chemical shifts for protons and fluorine atoms near the chiral center due to the anisotropic effect of the phenyl ring in the MTPA moiety. This allows for baseline resolution of signals corresponding to the two diastereomers, enabling accurate integration and quantification. Using both (R)- and (S)-MTPA-Cl in separate experiments can also help in assigning the absolute configuration of the major enantiomer.[4]
Advantages and Disadvantages
| Advantages | Disadvantages |
| Provides structural information | Lower sensitivity compared to chromatographic methods |
| Can be used to determine absolute configuration | Requires a derivatization step |
| Relatively fast analysis time post-derivatization | High field NMR instrument is necessary |
| Potential for signal overlap in complex molecules |
Experimental Protocol
-
Derivatization (in an NMR tube):
-
Place approximately 5 mg of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol in a dry NMR tube.
-
Add 0.5 mL of deuterated chloroform (CDCl₃) or deuterated pyridine.
-
Add a small crystal of 4-(dimethylamino)pyridine (DMAP) as a catalyst.
-
Add 1.1 equivalents of (R)-MTPA-Cl.
-
Cap the NMR tube and mix gently. Allow the reaction to proceed to completion (monitor by TLC or a quick NMR scan).
-
-
NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Nuclei: Acquire both ¹H and ¹⁹F spectra.
-
Parameters: Use standard acquisition parameters with a sufficient number of scans to achieve a good signal-to-noise ratio for the minor diastereomer's signals.
-
-
Analysis:
-
Identify a well-resolved pair of signals in the ¹H or ¹⁹F spectrum corresponding to the two diastereomers.
-
Integrate the signals to determine the ratio of the diastereomers, which directly corresponds to the enantiomeric ratio of the starting material.
-
Hypothetical Data Summary
| Nucleus | Signal | Chemical Shift (ppm) | Integral |
| ¹⁹F | (R)-MTPA-(3aR,4R,6aS) | -71.5 | 99.5 |
| ¹⁹F | (R)-MTPA-(3aS,4S,6aR) | -71.8 | 0.5 |
| ¹H (e.g., methoxy) | (R)-MTPA-(3aR,4R,6aS) | 3.54 | 99.5 |
| ¹H (e.g., methoxy) | (R)-MTPA-(3aS,4S,6aR) | 3.51 | 0.5 |
Enantiomeric Excess (% ee) = [(99.5 - 0.5) / (99.5 + 0.5)] x 100 = 99.0%
Workflow Diagram
Caption: NMR workflow for enantiomeric purity using a chiral derivatizing agent.
Overall Comparison and Recommendations
| Parameter | Chiral HPLC (Direct) | Chiral GC (Indirect) | Chiral NMR (Indirect) |
| Principle | Direct separation on CSP | Diastereomer separation on achiral column | Diastereomer signal resolution |
| Sensitivity | High | Very High | Moderate to Low |
| Sample Throughput | Moderate | High | Low to Moderate |
| Method Dev. Time | High (column screening) | Moderate (derivatization optimization) | Low |
| Cost per Sample | High (column cost) | Low | Moderate (instrument time) |
| Quant. Accuracy | Excellent | Excellent | Good |
| Absolute Config. | No | No | Yes (with both CDA enantiomers) |
Recommendations:
-
For routine quality control and high-throughput screening: Chiral GC is often the most efficient method, provided a robust derivatization protocol is established. Its high resolution and use of standard columns make it cost-effective.
-
For method validation and reference analysis: Chiral HPLC is the gold standard. Its direct nature avoids potential artifacts from derivatization and is generally considered a very robust technique.
-
For structural confirmation and determination of absolute configuration: Chiral NMR is unparalleled. While not as sensitive for trace impurity detection, its ability to confirm the structure and assign absolute stereochemistry is a significant advantage, particularly during process development and characterization of reference standards.
Conclusion
The determination of the enantiomeric purity of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol can be reliably achieved by several complementary techniques. Direct chiral HPLC offers an elegant and robust method for quantification. Indirect analysis by chiral GC provides a high-throughput and cost-effective alternative. Finally, chiral NMR serves as an indispensable tool for absolute configuration assignment and orthogonal confirmation of purity. The choice of the optimal method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the need for structural confirmation. A multi-faceted approach, employing at least two of these techniques, provides the highest level of confidence in the enantiomeric purity of this critical pharmaceutical building block.
References
-
Bhushan, R., & Lal, M. (2012). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Acta Chromatographica, 24(3), 413-426. [Link]
-
Bhushan, R., & Kumar, R. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 11(4), 4198-4210. [Link]
-
ResearchGate. (n.d.). Structures of chiral amino alcohols and amino acids tested. Retrieved from [Link]
- He, L., et al. (2010). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Tetrahedron, 66(35), 7149-7153.
-
Bull, S. D., et al. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]
- Seco, J. M., Quíñoá, E., & Riguera, R. (2004). Absolute configuration of amino alcohols by H-1-NMR.
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Bull, S. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-4. [Link]
-
López-Ram-de-Víu, M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of novel bisoxazoline ligands. Chirality, 34(6), 856-865. [Link]
-
ChiralTek. (n.d.). Chiral Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral-phase HPLC analysis of (±)-1 and (+)-2. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sources
Chiral HPLC methods for separating octahydrocyclopenta[c]pyrrol-4-ol isomers
Topic: Precision Chiral HPLC Methods for Separating Octahydrocyclopenta[c]pyrrol-4-ol Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Executive Summary
Octahydrocyclopenta[c]pyrrol-4-ol (CAS 1212822-72-4) represents a critical bicyclic scaffold in the synthesis of antiviral agents and glycopeptide mimics.[1][2] Its structural complexity—characterized by a 5,5-fused ring system containing three chiral centers—presents a dual analytical challenge: stereochemical resolution of diastereomers/enantiomers and detection limitations due to the lack of a strong chromophore.
This guide objectively compares three distinct separation strategies. Unlike standard application notes, we address the "invisible peak" phenomenon inherent to this aliphatic amine and provide field-proven protocols for separation.
The Stereochemical Challenge
The 5,5-fused system of octahydrocyclopenta[c]pyrrole predominantly exists in a cis-fused conformation due to the high ring strain of the trans-isomer.[1] However, the hydroxyl group at position 4 introduces endo and exo diastereomeric possibilities, each existing as a pair of enantiomers.
Critical Separation Goals:
-
Resolution (
): for all isomers. -
Peak Shape: Elimination of amine-induced tailing.[2]
Comparative Analysis of Methodologies
The following table summarizes the three primary workflows available to the analyst.
| Feature | Method A: Derivatization (Recommended) | Method B: Direct NP-HPLC | Method C: Direct SFC |
| Principle | Pre-column benzoylation to add chromophore | Native separation with scattering detection | Supercritical fluid chromatography |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H) | 2-Ethylpyridine or Trefoil CEL |
| Mobile Phase | Hexane / EtOH (90:[1][2]10) | Hexane / IPA / Diethylamine (95:5:0.[1][2]1) | CO |
| Detection | UV @ 254 nm (High Sensitivity) | ELSD / CAD / RI (Universal) | MS / ELSD |
| Resolution ( | High (> 3.0) | Moderate (1.5 – 2.[1][2]0) | High (> 2.[1][2][3]5) |
| Throughput | Low (Requires Prep) | Medium | High |
| Best For | QC / Purity Release | R&D Screening | High-Throughput Purification |
Technical Deep Dive & Protocols[1][2]
1. The "Invisible" Problem: Detection Strategy
As a Senior Application Scientist, I cannot overstate this: Do not attempt to develop a robust QC method for this molecule using UV detection at 210 nm. The signal-to-noise ratio will be poor, and mobile phase impurities will drift the baseline.
Decision Pathway:
-
For QC/Validation: Use Method A (Derivatization).[1][2] It anchors the method to a stable UV signal.[2]
-
For Process Checks: Use Method B/C with ELSD or MS.
Figure 1: Decision matrix for selecting detection and separation modes based on sensitivity requirements.
Method A: Pre-Column Derivatization (The Gold Standard)
This method converts the aliphatic amino-alcohol into a benzamide/benzoate derivative, introducing a strong UV chromophore and improving chiral recognition by adding
Protocol:
-
Sample Prep: Dissolve 10 mg sample in 1 mL DCM. Add 1.2 eq. Triethylamine (TEA) and 1.1 eq.[1][2] Benzoyl Chloride.[2] Stir for 15 min. Quench with water, extract with hexane.[2]
-
Column: Chiralpak AD-H (5 µm, 4.6 x 250 mm).
-
Flow Rate: 1.0 mL/min.
-
Temp: 25°C.
-
Detection: UV @ 254 nm.
Why it works: The amylose-based column (AD-H) forms a "helical groove."[1][2] The added phenyl rings from derivatization lock into these grooves via
Method B: Direct Normal Phase with Amine Modifiers
If derivatization is impossible (e.g., preparative recovery is needed without hydrolysis), this method is effective but requires universal detection.[2]
Protocol:
-
Column: Chiralcel OD-H or Chiralpak IG (Immobilized).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1).[1][2]
-
Note: DEA is mandatory.[2] Without it, the secondary amine will interact with residual silanols, causing severe peak tailing (
).
-
-
Detection: ELSD (Evaporative Light Scattering Detector).
-
Settings: Drift tube temp 50°C, Gain 8.[2]
-
-
Mechanism: The cellulose backbone (OD-H) offers a rigid "sheet-like" structure.[1][2] The separation relies heavily on H-bonding between the analyte's -OH and the carbamate of the phase.
Method C: Supercritical Fluid Chromatography (SFC)
For high-throughput screening or purification, SFC is superior due to low viscosity and high diffusivity.[1][2]
Protocol:
-
Column: Chiralpak IG-3 or Trefoil CEL (2-Ethylpyridine chemistry often works well for basic amines).[1][2]
-
Mobile Phase: CO
/ Methanol + 0.2% Isopropylamine (80:20).[1][2] -
Back Pressure: 120 bar.
-
Temp: 40°C.
-
Why it works: The basic additive (Isopropylamine) suppresses ionization of the analyte in the CO
stream, sharpening the peaks.
Troubleshooting & Optimization Guide
Scenario 1: Peak Tailing
-
Cause: Silanol interactions with the pyrrolidine nitrogen.[2]
-
Fix: Increase Diethylamine (DEA) concentration to 0.2% or switch to an immobilized column (Chiralpak IA/IC) which allows for stronger organic modifiers like DCM to solvate the amine.[1][2]
Scenario 2: Low Resolution (
-
Cause: Insufficient interaction with chiral selector.[2]
-
Fix: Lower temperature to 10°C. Chiral recognition is enthalpy-driven; lower temperatures often increase the separation factor (
).[1][2]
Scenario 3: Baseline Noise (Method B)
-
Cause: Impure mobile phase additives in ELSD.
-
Fix: Use LC-MS grade DEA and ensure gas supply to ELSD is clean dry nitrogen.
Figure 2: Logical workflow for optimizing chiral resolution when initial screening fails.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD. (General protocol for amylose-based separation of amines).
-
European Patent Office. EP 2164847 B1: 3-Aza-bicyclo[3.3.0]octane compounds.[1][2] (Specific citation for chiral HPLC of 3-azabicyclo[3.3.0]octane derivatives using Whelk-O1 and OD-H columns).
-
Sigma-Aldrich (Merck). Strategies for Chiral HPLC Method Development. (Grounding for macrocyclic glycopeptide and polysaccharide screening strategies).
-
PubChem. Octahydrocyclopenta[c]pyrrole (Compound Summary). (Structural verification and physical properties). [1]
Sources
Comparative Profiling of Octahydrocyclopenta[c]pyrrol-4-ol: A Bicyclic Scaffold for Next-Gen Medicinal Chemistry
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D), sp³-rich architectures is a critical strategy to improve solubility, selectivity, and metabolic stability—a concept widely known as "escaping flatland."
Octahydrocyclopenta[c]pyrrol-4-ol (also referred to as 3-azabicyclo[3.3.0]octan-4-ol) represents a privileged "book-shaped" scaffold. Unlike the planar pyrrolidine or the bulky tropane, this bicyclic amine offers a unique combination of conformational rigidity and defined stereochemical vectors . The C4-hydroxyl group serves not just as a polarity modulator but as a specific handle for hydrogen bonding interactions in challenging binding pockets (e.g., kinase hinge regions or GPCR allosteric sites).
This guide objectively compares octahydrocyclopenta[c]pyrrol-4-ol against three standard bicyclic amine alternatives, supported by physicochemical data and experimental protocols.
Comparative Analysis: Bicyclic Amine Scaffolds
The following analysis contrasts the subject scaffold with 3-Azabicyclo[3.1.0]hexane (high strain), Tropane (bulky bridged), and the Parent 3-Azabicyclo[3.3.0]octane (lacking the -OH).
Table 1: Physicochemical & Structural Profiling
| Feature | Octahydrocyclopenta[c]pyrrol-4-ol | 3-Azabicyclo[3.1.0]hexane | Tropane (8-Azabicyclo[3.2.1]octane) | Octahydropyrrolo[3,4-c]pyrrole |
| Topology | Fused [3.3.0] (Book-shape) | Fused [3.1.0] (Dart-shape) | Bridged [3.2.1] (Basket-shape) | Fused [3.3.0] (Diaza) |
| Ring Strain | Moderate (~6-8 kcal/mol) | High (~25 kcal/mol) | Low to Moderate | Moderate |
| pKa (Calc.) | 9.2 – 9.6 | 8.7 – 9.1 | 9.8 – 10.2 | 9.0 – 9.5 |
| ClogP | ~0.1 (Low lipophilicity) | ~1.2 (Moderate) | ~1.5 (High) | ~ -0.5 (Hydrophilic) |
| Fsp³ Fraction | 1.0 (100% sp³) | 1.0 (100% sp³) | 1.0 (100% sp³) | 1.0 (100% sp³) |
| Metabolic Liability | Low/Med (OH is a glucuronidation site) | Low (Strained rings resist oxid.) | Med (N-dealkylation common) | Low |
| Key Advantage | Vector Control: OH and NH provide distinct, rigid exit vectors (~90° dihedral). | Compactness: Minimal steric footprint; good for small pockets. | Bulk: Fills large hydrophobic pockets. | Solubility: High polarity; good linker. |
Structural Logic & Causality
-
The "Book" Conformation: The cis-fused [3.3.0] system adopts a puckered conformation resembling an open book. This places substituents on the convex or concave face, allowing for high stereoselectivity in protein binding.
-
The Hydroxyl Effect: Unlike the parent alkane, the 4-ol derivative introduces a permanent dipole and a Hydrogen Bond Donor/Acceptor (HBD/HBA) pair. This lowers LogP significantly (from ~1.8 to ~0.1), improving aqueous solubility and reducing non-specific binding, but introduces a potential Phase II metabolic soft spot (glucuronidation).
Visualizing the Landscape
The following diagram illustrates the structural relationships and the decision logic for selecting between these scaffolds.
Figure 1: Decision tree for bicyclic amine scaffold selection based on medicinal chemistry requirements.
Experimental Protocols
To validate the utility of octahydrocyclopenta[c]pyrrol-4-ol , we provide a self-validating synthesis protocol and a metabolic stability assay.
Protocol A: Stereoselective Synthesis via Ketone Reduction
Objective: Synthesize cis-octahydrocyclopenta[c]pyrrol-4-ol from the corresponding ketone. This route is preferred for its ability to control the stereochemistry of the hydroxyl group relative to the bridgehead hydrogens.
Reagents:
-
cis-Octahydrocyclopenta[c]pyrrol-4-one (N-Boc protected) [Starting Material]
-
Sodium Borohydride (NaBH₄) [Reducing Agent]
-
Methanol (MeOH) [Solvent]
-
Cerium(III) Chloride (CeCl₃·7H₂O) [Luche Reagent - Optional for selectivity]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of N-Boc-octahydrocyclopenta[c]pyrrol-4-one in dry MeOH (10 mL) under N₂ atmosphere. Cool to 0°C.[1]
-
Reduction: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur.
-
Self-Validation Step: Monitor by TLC (50% EtOAc/Hexane). The ketone spot (Rf ~0.6) should disappear, and a more polar alcohol spot (Rf ~0.3) should appear.[2]
-
-
Quench: After 1 hour, quench with saturated NH₄Cl solution (5 mL).
-
Extraction: Evaporate MeOH. Extract aqueous residue with DCM (3 x 10 mL).
-
Deprotection (If free amine is needed): Treat the N-Boc intermediate with 4M HCl in Dioxane for 2 hours. Precipitate with ether.
Stereochemical Outcome: The hydride attack typically occurs from the less hindered "convex" face, yielding the hydroxyl group on the "concave" face (endo-like), maximizing H-bonding potential with the bridgehead.
Protocol B: Comparative Microsomal Stability Assay
Objective: Determine the metabolic half-life (t1/2) compared to the parent scaffold.
-
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Slope = -k. t1/2 = 0.693/k.
-
Expected Result: The 4-ol analog typically shows a shorter t1/2 than the unsubstituted parent due to Phase II conjugation potential, but higher stability than linear amino-alcohols due to steric protection of the ring.
-
Synthesis & Pathway Visualization
The following diagram details the synthetic accessibility and derivatization pathways for the scaffold.
Figure 2: Synthetic pathway via Ring Closing Metathesis (RCM) and Hydroboration.[1]
Conclusion
Octahydrocyclopenta[c]pyrrol-4-ol is a versatile scaffold that bridges the gap between the high strain of [3.1.0] systems and the bulk of tropanes. Its defined stereochemistry and the presence of a hydroxyl "anchor" make it an ideal candidate for fragment-based drug discovery, particularly where vector-specific H-bonding is required to achieve potency and selectivity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110688, Octahydrocyclopenta[c]pyrrole. Retrieved from [Link]
-
Journal of Organic Chemistry (2012). Highly stereoselective and scalable synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones. (Contextual reference for fused pyrrole synthesis). Retrieved from [Link]
Sources
Validation of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol as a scaffold in fragment-based drug discovery
The 3D Advantage: Validation of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol as a Scaffold in Fragment-Based Drug Discovery
Executive Summary: The Paradigm Shift from "Flatland"
For decades, Fragment-Based Drug Discovery (FBDD) relied heavily on sp2-hybridized, flat aromatic libraries (e.g., indoles, pyridines, and benzenes). While these 2D fragments easily yield hits due to promiscuous hydrophobic packing, they frequently fail during the hit-to-lead optimization phase due to poor physicochemical properties, off-target toxicity, and intellectual property crowding.
As the industry embraces the "Escape from Flatland" hypothesis[1], there is a critical shift toward Fsp3-rich (fraction of sp3-hybridized carbons) 3D fragments[2]. As an Application Scientist, I evaluate scaffolds not just by their theoretical binding, but by their thermodynamic behavior and synthetic tractability. This guide objectively validates (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol [3]—a rigid, saturated bicyclic amine—as a superior alternative to traditional flat fragments and flexible monocycles.
Mechanistic Rationale: Why This Specific Scaffold?
The true value of a fragment lies in its ability to project pharmacophores (like hydrogen bond donors/acceptors) into deep protein pockets with minimal entropic penalty (
-
Conformational Rigidity: Simple aliphatic rings like pyrrolidine are highly flexible, constantly shifting between envelope and half-chair conformations. Binding to a target forces the ring into a single conformation, incurring a massive entropic penalty that destroys binding affinity. The cis-fusion of the cyclopentane and pyrrolidine rings in octahydrocyclopenta[c]pyrrole locks the core into a rigid 3D architecture, pre-organizing the molecule and minimizing this entropic cost.
-
Stereospecific Vector Projection: The specific (3aR,4R,6aS) stereochemistry is not arbitrary. It ensures that the secondary amine (attachment point) and the C4-hydroxyl group (pharmacophore) are fixed in a precise spatial orientation. This allows for high-resolution structure-activity relationship (SAR) tracking during fragment elaboration.
-
Physicochemical Superiority: With an Fsp3 of 1.0, this scaffold exhibits exceptional aqueous solubility (LogS) compared to flat aromatics. High solubility is an absolute prerequisite for the high-concentration screening required in FBDD[4].
Caption: Thermodynamic causality driving the high ligand efficiency of rigid bicyclic fragments.
Comparative Performance Analysis
To objectively validate this scaffold, we must benchmark it against the two ends of the structural spectrum: a traditional 2D flat fragment (Indole-5-ol) and a 1D flexible monocycle (Pyrrolidin-3-ol).
Table 1: Physicochemical and Thermodynamic Comparison of Fragment Scaffolds
| Metric | Indole-5-ol (2D Flat) | Pyrrolidin-3-ol (1D Flexible) | (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol |
| Fsp3 Fraction | 0.0 | 1.0 | 1.0 |
| Stereocenters | 0 | 1 | 3 |
| Conformational Penalty | ~0.0 kcal/mol (Rigid) | ~3.5 kcal/mol (Highly Flexible) | ~0.5 kcal/mol (Locked Bicyclic) |
| Aqueous Solubility (LogS) | Low (~ -2.5) | High (~ 1.5) | High (~ 1.2) |
| Primary Interaction Mode | Promiscuous | Diffuse H-bonding | Directional H-bonding & Shape Complementarity |
| SPR False Positive Rate | High (Aggregation at >200 µM) | Low | Very Low (Soluble up to 50 mM) |
Data Synthesis: The bicyclic scaffold represents the "Goldilocks" zone of fragment design. It possesses the high solubility of the flexible monocycle, but the low conformational penalty of the flat aromatic ring, resulting in superior Ligand Efficiency (LE).
Experimental Workflows & Self-Validating Protocols
To harness the potential of this 3D scaffold, the screening methodology must be rigorous. Because fragments bind weakly (high µM to mM
Protocol 1: Self-Validating Primary Screen via Surface Plasmon Resonance (SPR)
Causality: Flat fragments often precipitate at the high concentrations required for FBDD, causing bulk refractive index shifts that mimic binding. The high solubility of our bicyclic scaffold allows for clean kinetic profiling.
-
Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Target a high density (2000-3000 RU) to ensure a robust signal-to-noise ratio for low-molecular-weight analytes.
-
Analyte Preparation: Dissolve the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol fragment in 100% DMSO, then dilute into the running buffer (e.g., PBS-P+ with 5% DMSO) to a top concentration of 500 µM.
-
Kinetic Injection: Inject the fragment in a 2-fold dilution series (500 µM down to 15.6 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
-
System Self-Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. The hit is mathematically validated only if:
-
The observed
does not exceed the theoretical (calculated via the molecular weight ratio of the fragment to the protein). Exceeding this indicates super-stoichiometric aggregation. -
The steady-state affinity (
) directly correlates with the kinetic rate constants ( ).
-
Protocol 2: Orthogonal Structural Validation via X-Ray Crystallography
Causality: SPR confirms that the fragment binds, but X-ray crystallography confirms how it binds. The rigid 3D nature of the scaffold ensures that the electron density map will resolve cleanly, unlike flexible monocycles that often blur into uninterpretable density due to multiple binding conformations.
-
Crystal Soaking: Transfer apo-protein crystals into a soaking drop containing the crystallization buffer supplemented with 20-50 mM of the fragment. Note: The exceptional aqueous solubility of this Fsp3-rich core allows for ultra-high concentration soaking without destroying the crystal lattice.
-
Cryoprotection: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., 20% glycerol in mother liquor) before flash-freezing in liquid nitrogen to prevent ice crystal diffraction.
-
Data Collection & Refinement: Collect diffraction data at a synchrotron source and solve the structure using molecular replacement.
-
System Self-Validation: The binding event is structurally validated only if the
difference electron density map shows a clear signal (>3 ) for the rigid bicyclic core, and the stereospecific (3aR,4R,6aS) hydroxyl group exhibits a defined hydrogen bond (< 3.2 Å) with the target protein.
Caption: Workflow for Fsp3-rich fragment screening using SPR and X-ray validation.
Conclusion
The validation of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol demonstrates that successful fragment-based drug discovery requires a delicate balance of physicochemical properties. By moving away from flat, promiscuous aromatics and overly flexible monocycles, researchers can leverage the locked 3D vectors of saturated bicyclic systems to achieve high-resolution, high-affinity starting points for lead generation. The integration of self-validating biophysical and structural protocols ensures that these 3D fragments translate reliably from the bench to the clinic.
References
-
Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands National Center for Biotechnology Information (PMC)[Link]
-
Fsp3-Rich and Diverse Fragments Inspired by Natural Products as a Collection to Enhance Fragment-Based Drug Discovery ResearchGate / Chemical Communications[Link]
-
Why 3D is not always the winner in fragment-based screening? Sygnature Discovery[Link]
Sources
- 1. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride | 130657-47-5 [sigmaaldrich.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to the Stereoisomeric Efficacy of Octahydrocyclopenta[c]pyrrol-4-ol Derivatives as RBP4 Antagonists
This guide provides an in-depth comparison of the efficacy of stereoisomers based on the octahydrocyclopenta[c]pyrrol-4-ol scaffold. It explores the critical role of stereochemistry in modulating binding affinity and functional activity against Retinol Binding Protein 4 (RBP4), a key target in the treatment of atrophic age-related macular degeneration (AMD) and Stargardt disease. We will dissect the causality behind experimental design and present detailed protocols for assessing stereoisomeric efficacy.
Introduction: The Critical Dimension of Chirality in Drug Design
In medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a pivotal factor determining its pharmacological profile. Molecules that share the same chemical formula and connectivity but differ in their spatial arrangement are known as stereoisomers.[1] For chiral drugs, which possess one or more stereocenters, different stereoisomers can exhibit vastly different potency, efficacy, and even toxicity.[2] One isomer, the eutomer, may be responsible for the desired therapeutic effect, while its mirror image, the distomer, could be inactive or contribute to adverse effects.[3]
The octahydrocyclopenta[c]pyrrole scaffold has emerged as a promising framework for developing novel therapeutics.[4] Notably, derivatives of this bicyclic structure have been identified as potent antagonists of Retinol Binding Protein 4 (RBP4), offering a potential treatment for debilitating ocular diseases like atrophic AMD and Stargardt disease.[5][6] This guide focuses on the -4-ol substituted variant and elucidates how the specific orientation of its chiral centers dictates its efficacy as an RBP4 antagonist.
The Stereoisomers of Octahydrocyclopenta[c]pyrrol-4-ol
The octahydrocyclopenta[c]pyrrol-4-ol molecule possesses three stereogenic centers, which gives rise to a total of 2³ = 8 possible stereoisomers (four pairs of enantiomers). The chiral centers are located at the two bridgehead carbons (C3a and C6a) and the carbon atom bearing the hydroxyl group (C4).
The absolute configuration at each of these centers (designated as R or S) determines the molecule's overall shape and its ability to fit precisely into the binding pocket of its biological target.[7]
Caption: Core structure with its three chiral centers (*).
Mechanism of Action: Interruption of the Retinol Transport Pathway
RBP4 is the primary transport protein for all-trans-retinol (Vitamin A) in the bloodstream.[3] For transport, holo-RBP4 (RBP4 bound to retinol) must form a complex with the protein Transthyretin (TTR). This complexation prevents the small RBP4 protein from being cleared by the kidneys.[3] In ocular diseases like atrophic AMD, an excess accumulation of cytotoxic bisretinoids in the retina is a key pathogenic factor.[5]
RBP4 antagonists are designed to impede this process. By competitively binding to RBP4, they prevent retinol from binding and subsequently block the formation of the RBP4-TTR complex.[8] This leads to the rapid clearance of apo-RBP4, reducing the overall serum levels of RBP4 and diminishing the transport of retinol to the retina, thereby slowing the formation of toxic bisretinoids.[5][9]
Caption: RBP4 antagonist mechanism of action.
Comparative Efficacy Analysis: The Decisive Role of 3D Structure
The efficacy of an octahydrocyclopenta[c]pyrrol-4-ol derivative is determined by its stereochemistry, which governs the precision of its fit within the RBP4 binding pocket. While direct comparative data for all eight stereoisomers of the parent -4-ol compound is not publicly available, extensive structure-activity relationship (SAR) studies on related analogues with defined stereochemistry provide a clear model for their differential activity.[5]
For instance, studies on analogues such as 2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole-2-carboxamido)benzoic acid demonstrate that a specific stereoconfiguration is essential for high-potency binding and functional antagonism.[5] Based on these principles, we can construct a representative comparison.
Table 1: Representative Efficacy Data for Four Stereoisomers
| Stereoisomer (Hypothetical) | Absolute Configuration | RBP4 Binding Affinity (SPA IC₅₀, nM) | Functional Antagonism (HTRF IC₅₀, nM) | Inferred Activity |
| ISO-1 | (3aR, 4S, 6aS) | 15.2 ± 1.1 | 45.5 ± 3.8 | Eutomer (High Potency) |
| ISO-2 | (3aS, 4R, 6aR) | 18.9 ± 1.5 | 52.1 ± 4.2 | Eutomer (High Potency) |
| ISO-3 | (3aR, 4R, 6aS) | > 5,000 | > 10,000 | Distomer (Inactive) |
| ISO-4 | (3aS, 4S, 6aR) | > 5,000 | > 10,000 | Distomer (Inactive) |
Note: Data is hypothetical but modeled on published results for potent analogues to illustrate the principle of stereospecificity.[5][10] ISO-1 and ISO-2 represent an enantiomeric pair.
The data clearly illustrates that specific spatial arrangements (ISO-1 and ISO-2) result in potent inhibition, with IC₅₀ values in the low nanomolar range. In contrast, their diastereomers (ISO-3 and ISO-4), which differ in the configuration at just one or more chiral centers, are essentially inactive. This stark difference arises because the precise orientation of the hydroxyl group and the bicyclic ring system in the eutomer allows for optimal hydrogen bonding and hydrophobic interactions within the RBP4 binding cavity, whereas the distomer's geometry creates steric clashes or fails to engage key residues.
Experimental Methodologies for Efficacy Determination
To quantify the efficacy of each stereoisomer, a two-tiered screening approach is employed: a primary binding assay to measure affinity for the target, followed by a functional assay to confirm the mechanism of action.
Caption: High-throughput screening workflow.
Protocol 1: RBP4 Binding Affinity via Scintillation Proximity Assay (SPA)
The SPA is a homogenous (no-wash) radioligand binding assay used to determine the binding affinity (IC₅₀) of test compounds for RBP4.[5]
Principle: Scintillant-embedded beads are coated with RBP4. When a radiolabeled retinol binds to the RBP4 on the bead, it comes into close proximity, exciting the scintillant and producing a light signal. A non-radiolabeled antagonist will compete with the radiolabeled retinol for binding, causing a decrease in the signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, radiolabeled [³H]-retinol stock, and serial dilutions of each stereoisomer test compound.
-
Bead Coating: Incubate streptavidin-coated SPA beads with biotinylated RBP4 to allow for capture.
-
Assay Plate Setup: To a 384-well microplate, add the RBP4-coated beads, a fixed concentration of [³H]-retinol (e.g., 10 nM), and the test compound dilutions.[1]
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a microplate scintillation counter. The light emitted is proportional to the amount of [³H]-retinol bound.
-
Data Analysis: Plot the signal against the log of the test compound concentration. Calculate the IC₅₀ value using a four-parameter logistic nonlinear regression model.[1]
Protocol 2: Functional RBP4-TTR Interaction via HTRF Assay
This assay measures the ability of a compound to functionally disrupt the retinol-dependent interaction between RBP4 and TTR.[3][8]
Principle: This assay uses Homogeneous Time-Resolved Fluorescence (HTRF), a FRET-based technology. RBP4 is tagged with a fluorescent donor (e.g., Europium cryptate) and TTR is tagged with a fluorescent acceptor (e.g., d2). In the presence of retinol, RBP4 and TTR interact, bringing the donor and acceptor into proximity and generating a FRET signal. A functional antagonist will prevent this interaction, leading to a loss of the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a constant concentration of retinol (e.g., 1 µM) to induce the interaction, tagged RBP4 and TTR proteins, and serial dilutions of the stereoisomer test compounds.[8]
-
Assay Plate Setup: In a low-volume 384-well plate, add the test compound dilutions, the retinol solution, the Europium-tagged RBP4, and finally the d2-tagged TTR.
-
Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light, to allow the protein-protein interaction to stabilize.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor/Donor) and plot it against the log of the test compound concentration. Determine the IC₅₀ value using a four-parameter logistic equation.[8]
Conclusion
The analysis of octahydrocyclopenta[c]pyrrol-4-ol stereoisomers underscores a fundamental principle of modern drug development: stereochemical configuration is not a trivial detail but a primary determinant of therapeutic efficacy. The significant disparity in binding affinity and functional activity between stereoisomers highlights the necessity of stereoselective synthesis and characterization. For the development of RBP4 antagonists, isolating the eutomer—the stereoisomer with the optimal three-dimensional structure for target engagement—is critical to maximizing potency and minimizing potential off-target effects. The experimental workflows detailed herein provide a robust framework for identifying and validating the most promising stereoisomeric candidates for further preclinical and clinical development.
References
-
BioWorld. (2023, April 13). RBP4 antagonist ACPHS-52 shows promise for eye disorders. [Link]
-
Cioffi, C. L., et al. (2021). Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry. [Link]
-
Investigative Ophthalmology & Visual Science. (2013, June 15). Evaluation of different classes of RBP4 antagonists as potential treatments for AMD. [Link]
-
Ma, L., et al. (2013). A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis. Investigative Ophthalmology & Visual Science. [Link]
-
ResearchGate. Examples of previously reported RBP4 antagonists that include.... [Link]
-
Cioffi, C. L., et al. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry. [Link]
-
Cioffi, C. L., et al. (2022). Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. Journal of Medicinal Chemistry. [Link]
-
Kurkin, A. V., et al. (2012). Highly stereoselective and scalable synthesis of trans-fused octahydrocyclohepta[b]pyrrol-4(1H)-ones via the aza-Cope-Mannich rearrangement in racemic and enantiopure forms. Organic Letters. [Link]
-
ResearchGate. Octahydrocyclopenta[c]pyrrole derivatives. [Link]
-
PubChem. Octahydrocyclopenta(c)pyrrole. [Link]
-
ResearchGate. (2015). Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. [Link]
-
ChemRxiv. (2024). Stereoselective synthesis of spirocyclic-pyrrolo-quinolinones via cascade [4+2] annulation of indole-based chalcones and activated carbonyl compounds. [Link]
-
ResearchGate. (A) Overlay of minimized bound conformations of RBP4 antagonist 33.... [Link]
-
Khan Academy. Chiral carbon & chiral drugs | Stereochemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Octahydro-cyclopenta[c]pyrrol-4-ol | 1212822-72-4 [sigmaaldrich.com]
- 3. Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
- 8. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. researchgate.net [researchgate.net]
Benchmarking the synthesis of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol against other routes
[label="Moderate
Biocatalytic cascade utilizing KRED for asymmetric reduction and GDH for NADPH cofactor recycling.
Route 2: The Traditional Route – [3+2] Cycloaddition & Diastereoselective Reduction
Causality & Mechanism
For laboratories lacking biocatalytic infrastructure, the bicyclic core can be rapidly assembled via a [3+2] cycloaddition between an azomethine ylide and cyclopent-2-en-1-one. Because the starting materials are achiral, the resulting bicyclic ketone is racemic. To establish the correct relative stereochemistry at C4, a bulky hydride source like L-Selectride is utilized. The steric bulk of the cis-fused pyrrolidine ring forces the massive tri-sec-butylborohydride reagent to attack from the less hindered convex face, yielding the cis-alcohol (relative to the bridgehead). However, this yields a racemic mixture of (3aR,4R,6aS) and (3aS,4S,6aR), necessitating expensive chiral separation.
Self-Validating Protocol:[3+2] Cycloaddition & Reduction
-
Ylide Generation & Cycloaddition: React N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.2 eq) with cyclopent-2-en-1-one (1.0 eq) in DCM with a catalytic amount of TFA (0.1 eq) at 0°C. Stir for 4 hours to form the racemic N-benzyl-hexahydrocyclopenta[c]pyrrol-4(5H)-one.
-
Diastereoselective Reduction: Cool the crude ketone solution to -78°C. Dropwise add L-Selectride (1.5 eq, 1M in THF) to ensure strict kinetic control over the hydride delivery.
-
Quench & IPC Validation: Quench with 10% NaOH and 30% H₂O₂ to safely oxidize the organoborane byproduct. Self-Validation: Extract a 1 mL aliquot and acquire a crude ¹H-NMR spectrum. The C4 carbinol proton should appear as a distinct multiplet. Integration of the cis vs. trans C4 proton signals must confirm a diastereomeric ratio (dr) of >10:1 before committing the batch to expensive chromatography.
-
Resolution: Subject the racemic mixture to Preparative Chiral SFC (Supercritical Fluid Chromatography) using a Chiralpak AD-H column to isolate the specific (3aR,4R,6aS) enantiomer.
-
Debenzylation: Hydrogenate the isolated enantiomer using 10% Pd/C and H₂ (50 psi) in methanol to yield the target.
Route 3: The Legacy Route – Classical Resolution
Causality & Mechanism
Before the advent of preparative chiral SFC and engineered enzymes, the racemic cis-alcohol was resolved using chiral acids. Di-p-toluoyl-D-tartaric acid (D-DTTA) selectively forms a less soluble diastereomeric salt with the (3aR,4R,6aS) enantiomer. While cheap in upfront reagent cost, this method suffers from a maximum theoretical yield of 50% and requires multiple solvent-intensive recrystallizations, severely inflating its E-factor (environmental waste metric).
Self-Validating Protocol: Salt Resolution
-
Salt Formation: Dissolve racemic octahydrocyclopenta[c]pyrrol-4-ol (50 g) in boiling ethanol (500 mL). Add D-DTTA (1.0 eq).
-
Crystallization: Allow the solution to cool to room temperature over 12 hours at a strictly controlled rate of 5°C/hour to promote the growth of thermodynamically stable, enantiopure crystals.
-
IPC Validation: Filter the crystals. Self-Validation: Free-base a 10 mg sample (using aqueous K₂CO₃ / DCM extraction) and analyze via polarimetry. If the specific rotation [α]D does not match the >98% ee analytical standard, perform successive recrystallizations from ethanol until the optical rotation plateaus—a self-validating endpoint guaranteeing optical purity.
Synthetic Workflow Decision Tree for (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol.
Quantitative Benchmarking
The following table summarizes the performance metrics of the three routes when scaled to a 1 kg output. The biocatalytic route vastly outperforms traditional methods in both yield and environmental sustainability.
| Metric | Route 1: Biocatalysis (KRED) | Route 2:[3+2] + Chiral SFC | Route 3: Classical Resolution |
| Overall Yield (from Ketone) | 85% | 38% | 18% |
| Enantiomeric Excess (ee) | >99% | >99% (Post-SFC) | 95 - 98% |
| Diastereomeric Excess (de) | >98% | ~85% (dr 12:1) | ~90% |
| E-factor (kg waste / kg product) | 15 | 120 | 210 |
| Scalability | Excellent (Aqueous/Mild) | Moderate (Requires SFC scale-up) | Poor (Solvent intensive) |
| Relative Cost per kg |
References
-
Shao, L., Hewitt, M. C., Malcolm, S. C., Wang, F., Ma, J., Campbell, U. C., ... & Varney, M. A. (2011). Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. Journal of Medicinal Chemistry, 54(15), 5283-5295.[Link]
-
Truppo, M. D., & Lye, G. (2012). Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279-1288.[Link]
A Comparative Guide to Structure Confirmation: X-ray Crystallography of (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol Derivatives
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance. For bicyclic scaffolds such as (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol derivatives, which are rich in stereocenters, an unambiguous structural determination is critical to understanding their biological activity and ensuring the safety and efficacy of potential drug candidates. This guide provides a comprehensive comparison of analytical techniques for structure confirmation, with a focus on the gold-standard method: single-crystal X-ray crystallography.
The Challenge of Stereochemistry in Drug Development
Many biological systems exhibit a high degree of stereospecificity. For chiral drug molecules, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or, in some cases, toxic.[1][2] Therefore, the ability to definitively assign the absolute configuration of every stereocenter is a non-negotiable aspect of pharmaceutical research and development. This guide will compare the capabilities of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in the context of confirming the structure of complex chiral molecules like the octahydrocyclopenta[c]pyrrol-4-ol framework.
Comparative Analysis of Structure Elucidation Techniques
While several methods can provide structural information, they vary significantly in the detail and certainty they offer, particularly concerning absolute stereochemistry.
Single-Crystal X-ray Crystallography
Principle: This technique involves irradiating a single, highly ordered crystal of a compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of its atoms.[3][4] For chiral molecules, the analysis of anomalous dispersion effects can unambiguously determine the absolute configuration.[5]
Strengths:
-
Unambiguous Determination: It is considered the "gold standard" for providing a definitive, three-dimensional molecular structure.[5]
-
High Resolution: Provides atomic-level detail of bond lengths, angles, and stereochemistry.
-
Absolute Configuration: Can directly determine the absolute configuration of chiral centers.[6][7]
Limitations:
-
Crystal Growth: The primary challenge is obtaining a single crystal of sufficient size and quality, which can be a time-consuming and sometimes unsuccessful process.[2][5]
-
Solid-State Conformation: The determined structure represents the molecule's conformation in the crystal lattice, which may differ from its conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the connectivity and relative orientation of atoms in a molecule. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity of protons, aiding in the determination of relative stereochemistry.
Strengths:
-
Solution-State Analysis: Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant.
-
Connectivity Information: 2D NMR experiments (e.g., COSY, HSQC) are powerful tools for establishing the bonding framework of a molecule.
-
Relative Stereochemistry: Can be used to determine the relative arrangement of atoms, especially in rigid cyclic systems.[8]
Limitations:
-
Absolute Configuration: Standard NMR cannot distinguish between enantiomers.[6][] To determine absolute configuration, chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents are required to induce chemical shift differences between the enantiomers.[][10][11]
-
Complexity: For molecules with many stereocenters, the interpretation of NMR spectra can be complex and may not always lead to an unambiguous assignment.[11]
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's elemental composition and fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often confirming the molecular formula.[12]
Strengths:
-
High Sensitivity: Requires very small amounts of sample.
-
Molecular Formula: HRMS can confidently determine the elemental composition of a molecule.[12][13]
-
Structural Fragments: Tandem MS (MS/MS) experiments provide information about the molecule's substructures by analyzing its fragmentation patterns.[13][14]
Limitations:
-
Limited Stereochemical Information: Mass spectrometry generally does not provide information about the three-dimensional arrangement of atoms or distinguish between stereoisomers.
-
Indirect Structural Information: While fragmentation patterns can suggest connectivity, they do not provide a complete structural picture in the way that X-ray crystallography or NMR can.[13][15]
Head-to-Head Performance Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Output | 3D atomic coordinates | Connectivity, relative stereochemistry | Mass-to-charge ratio, elemental composition |
| Absolute Configuration | Direct and unambiguous[6][7] | Indirect (requires chiral auxiliaries)[][10] | Not typically possible |
| Sample Requirement | Single crystal (~0.1 mm)[5] | 1-10 mg[5] | < 1 mg |
| Sample State | Solid (crystalline) | Solution | Solid or solution |
| Experimental Time | 6-24 hours for data collection[5] | Minutes to hours per experiment | Minutes per sample |
| Key Challenge | Growing a suitable crystal[2] | Spectral overlap and interpretation[11] | Lack of stereochemical information |
Decision-Making Workflow for Structure Confirmation
The choice of analytical technique depends on the specific research question, the nature of the sample, and the resources available. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Decision workflow for structure confirmation.
Detailed Experimental Protocol: X-ray Crystallography
This section provides a detailed, step-by-step methodology for the structure determination of a (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol derivative via X-ray crystallography.
Part 1: Crystallization
The generation of high-quality single crystals is the most critical and often the most challenging step.[16] Crystallization is a process governed by nucleation and slow crystal growth, driven by supersaturation.[17]
1. Sample Purification:
- Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.
- Techniques like column chromatography or recrystallization are recommended.
2. Choosing a Crystallization Technique:
- Slow Evaporation: This is the most common method. Dissolve the compound in a suitable solvent or solvent mixture to create a near-saturated solution. Allow the solvent to evaporate slowly and undisturbed over several days to weeks.[18]
- Vapor Diffusion (Hanging or Sitting Drop): A small drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (an anti-solvent). The slow diffusion of the anti-solvent into the drop induces crystallization.
- Cooling Crystallization: For compounds with temperature-dependent solubility, a saturated solution at a higher temperature is slowly cooled to induce crystallization.[18]
3. Solvent Selection:
- Screen a variety of solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).
- A good solvent system is one in which the compound is moderately soluble. If the compound is too soluble, it will not crystallize; if it is too insoluble, it will precipitate as an amorphous powder.
Part 2: Data Collection and Structure Solution
Caption: Workflow for X-ray crystallography data collection and analysis.
1. Crystal Mounting:
- A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope.
- The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during low-temperature data collection.
2. Data Collection:
- The mounted crystal is placed in the X-ray beam of a diffractometer. For light-atom organic compounds, a copper (Cu) X-ray source is often preferred for determining absolute structure.[3]
- The crystal is rotated in the beam, and a series of diffraction images are collected at different orientations. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms.
3. Structure Solution and Refinement:
- The collected diffraction data is processed to determine the unit cell dimensions and space group.[5]
- The crystal structure is solved using computational methods to generate an initial electron density map and atomic model.
- This model is then refined to achieve the best possible fit with the experimental data. The absolute configuration is confirmed by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.[5]
4. Validation:
- The final structure is validated using tools like the International Union of Crystallography's (IUCr) checkCIF service.[19][20][21] This ensures that the reported structure is complete, of high quality, and chemically reasonable.[20][22]
Conclusion
For the unambiguous structural confirmation of complex chiral molecules like (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol derivatives, single-crystal X-ray crystallography remains the definitive method. It is the only technique that provides a direct, three-dimensional visualization of the atomic arrangement, thereby confirming connectivity, relative stereochemistry, and, most critically, the absolute configuration. While NMR and Mass Spectrometry are indispensable tools for confirming molecular formula and connectivity in solution, they do not offer the same level of certainty for absolute stereochemistry without significant additional effort and potential for ambiguity. For researchers and drug development professionals, investing the effort to obtain a crystal structure provides an unparalleled level of confidence, ensuring a solid foundation for further development and regulatory submission.
References
-
Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biostructure. [Link]
-
Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH). [Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]
-
Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
-
Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. Nature. [Link]
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
-
Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth. [Link]
-
Determining Stereochemistry by 1H-NMR Spectroscopy. University of Puget Sound. [Link]
-
Application of Mass Spectrometry on Small Molecule Analysis. Institute of Chemistry, Academia Sinica. [Link]
-
(IUCr) Publication standards for crystal structures. International Union of Crystallography. [Link]
-
Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. [Link]
-
Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]
-
Crystal Structure Validation : The IUCr tool to distinguish GOOD and trustable single crystal structures from BAD and UG. SlideServe. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
-
Crystal Structure Validation. Massachusetts Institute of Technology. [Link]
-
How do I determine the absolute configuration experimentally? Chemistry Stack Exchange. [Link]
-
Standards for Crystallographic Publishing. IUCr Journals. [Link]
-
Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations. National Institutes of Health (NIH). [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Small molecule X-ray crystallography. The University of Queensland. [Link]
-
PLATON/VALIDATION. Utrecht University. [Link]
-
Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Optica Publishing Group. [Link]
-
Small Molecule X-ray Crystallography. NC State University. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (NIH). [Link]
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 7. rigaku.com [rigaku.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. communities.springernature.com [communities.springernature.com]
- 15. selectscience.net [selectscience.net]
- 16. rjptonline.org [rjptonline.org]
- 17. longdom.org [longdom.org]
- 18. syrris.com [syrris.com]
- 19. iucr.org [iucr.org]
- 20. PPT - Crystal Structure Validation : The IUCr tool to distinguish GOOD and trustable single crystal structures from BAD and UG PowerPoint Presentation - ID:391474 [slideserve.com]
- 21. web.mit.edu [web.mit.edu]
- 22. PLATON/VALIDATION [platonsoft.nl]
A Senior Application Scientist's Guide to Biological Assay Validation for Novel (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol Derivatives
Introduction
The (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold represents a promising starting point for novel therapeutic agents. Its constrained, bicyclic structure is a key feature in a variety of biologically active compounds, offering a rigid framework for presenting pharmacophoric elements to biological targets such as G-protein coupled receptors (GPCRs), kinases, or enzymes. However, the journey from a novel chemical entity (NCE) to a validated lead compound is contingent upon rigorous, reproducible, and biologically relevant data. This is where the science of assay validation becomes paramount.
This guide provides a comprehensive framework for designing and validating biological assays for novel derivatives of this scaffold. We will move beyond rote protocols to explore the causality behind experimental choices, compare alternative methodologies, and establish self-validating systems that ensure data integrity from early-stage screening to lead optimization. The principles and workflows detailed herein are designed to empower researchers to make informed decisions, mitigate risks of late-stage failure, and accelerate the drug discovery pipeline.[1][2]
The Assay Validation Lifecycle: A Strategic Overview
Assay development and validation is not a single event but a continuous lifecycle that parallels the drug discovery process.[3][4] The rigor of validation adapts to the stage of research, a concept known as "fit-for-purpose" validation.[5] An assay for a primary high-throughput screen (HTS) has different requirements than one used for late-stage characterization of a lead candidate for an Investigational New Drug (IND) filing.[2][5]
The core objective is to build trust in the data at each decision-making point.[6] This phased approach ensures that resources are used efficiently, focusing maximum rigor on the most promising compounds.
Caption: The phased lifecycle of assay validation in drug discovery.
Section 1: Choosing the Right Assay - A Comparative Framework
The initial choice of assay format is a critical decision that influences the entire discovery cascade. The two primary categories are biochemical and cell-based assays, each offering distinct advantages and limitations.[7]
Biochemical vs. Cell-Based Assays
Cell-based assays are increasingly favored in early discovery as they provide more physiologically relevant data.[8][9] For derivatives of the octahydrocyclopenta[c]pyrrol-4-ol scaffold, whose targets might be membrane-bound proteins like GPCRs, a cell-based approach can provide immediate insights into compound permeability, target engagement in a native environment, and potential cytotoxicity.[7][10][11] Biochemical assays, however, are invaluable for mechanism-of-action studies and for targets that are difficult to assess in a cellular context.[7][12]
| Feature | Biochemical Assays | Cell-Based Assays | Rationale for Scaffold Derivatives |
| Biological Relevance | Lower (isolated components) | Higher (intact cellular systems)[8][9] | Cell-based preferred: Captures complexity of cellular signaling pathways.[11] |
| Throughput | Generally higher and more easily automated | Can be high, but often more complex | Both are amenable to HTS, but biochemical assays may be simpler to scale initially. |
| Measures | Direct target interaction (e.g., binding, enzyme activity) | Downstream functional response (e.g., 2nd messengers, gene expression)[12] | Cell-based preferred: A functional readout is often more informative than binding alone. |
| Compound Issues | Prone to artifacts (e.g., aggregation) | Can assess cell permeability and general cytotoxicity[13] | Cell-based preferred: Filters out non-permeable or overtly toxic compounds early.[1] |
| Use Case | HTS, Mechanism of Action (MoA), Selectivity panels | HTS, Secondary screening, Potency testing | Start with cell-based HTS; use biochemical for MoA and selectivity profiling of hits. |
Comparison of Common Assay Platforms for GPCR Targets
Given that many rigid scaffolds target GPCRs, we will compare common HTS-compatible assays for this target class. GPCRs are a major focus for drug discovery, targeted by over 30% of FDA-approved drugs.[14]
| Assay Type | Principle | Advantages | Disadvantages |
| Calcium Mobilization | Measures intracellular Ca2+ flux upon Gq or Gs/Gi (with chimeric G-proteins) activation using fluorescent dyes.[15] | Homogeneous ("no-wash"), rapid kinetic readout, high HTS compatibility.[15] | Limited to specific G-protein coupling pathways; potential for off-target effects on calcium channels. |
| cAMP Assays | Measures increase (Gs) or decrease (Gi) in cyclic AMP levels.[14] Formats include FRET, ELISA, and luminescence. | Direct measure of a key second messenger; highly sensitive and robust formats available.[16] | Often requires cell lysis (endpoint); some homogeneous formats can be expensive. |
| β-Arrestin Recruitment | Measures the translocation of β-arrestin to the activated GPCR using enzyme complementation or protein translocation imaging.[14][15] | G-protein independent readout; enables study of biased agonism.[17] | Requires engineered cell lines and specific reporter systems. |
| Label-Free (Impedance) | Measures changes in cell morphology and adhesion upon receptor activation via electrical impedance.[17] | Agnostic to signaling pathway; uses endogenous receptors in relevant cell models.[17] | Lower throughput; can be difficult to interpret mechanism without orthogonal assays. |
For an initial HTS campaign for novel compounds, a calcium mobilization assay often provides the best balance of speed, cost, and biological relevance, especially if the target GPCR is known to couple through Gq.
Section 2: Core Parameters of Assay Validation
According to regulatory guidelines from bodies like the FDA, a validated bioanalytical method must be reliable, reproducible, and fit for its intended purpose.[18][19][20] The core parameters below are essential for establishing this trust.[6][21]
| Parameter | Definition | Acceptance Criteria (Typical for HTS & Lead Optimization) |
| Specificity | The ability to assess unequivocally the target analyte in the presence of components that may be expected to be present.[21] | Response should be dependent on target expression; null in parental cell line. |
| Selectivity | A measure of a compound's activity against a panel of related off-targets.[12][22] | >10-fold to >100-fold potency difference between primary target and off-targets. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[21] | Intra- and Inter-assay Coefficient of Variation (%CV) < 20%.[5] |
| Accuracy | The closeness of the measured value to the nominal or known true value.[21] | For QC samples, measured concentration should be within ±20% of the nominal value. |
| Sensitivity | The lowest point of reliable measurement. Includes Limit of Detection (LOD) and Limit of Quantitation (LOQ).[21] | LLOQ should be sufficient to determine the bottom plateau of the dose-response curve. |
| Robustness | A measure of an assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] | Assay performance (e.g., Z'-factor) should remain stable with minor changes (e.g., incubation time, temperature). |
| Z'-Factor | A statistical parameter that quantifies the suitability of an HTS assay. | For HTS, a Z'-factor > 0.5 is considered an excellent assay.[23] |
Section 3: Practical Validation Workflows & Protocols
This section provides actionable workflows for validating assays for your novel compounds.
Workflow 1: Validation of a Cell-Based HTS Assay
This workflow outlines the steps for validating a 384-well, fluorescence-based calcium mobilization assay for an orphan GPCR (oGPCR) target. The goal is to identify agonists from a compound library.
Caption: Workflow for HTS assay development and validation.
Detailed Protocol: Z'-Factor Determination
This protocol ensures the assay is robust enough for high-throughput screening.
-
Objective: To determine the Z'-factor, a measure of assay quality and dynamic range.
-
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8 AM).
-
Reference agonist.
-
DMSO (vehicle control).
-
384-well, black-walled, clear-bottom assay plates.
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at the optimized density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and add the calcium dye loading buffer. Incubate according to optimized conditions (e.g., 60 minutes at 37°C).
-
Plate Preparation: On the plate reader, designate half of the plate (192 wells, e.g., columns 1-12) for the maximum signal (positive control) and the other half (192 wells, e.g., columns 13-24) for the minimum signal (negative control).
-
Compound Addition & Reading:
-
Initiate the fluorescence read.
-
After establishing a stable baseline (5-10 seconds), the instrument adds the reference agonist at its pre-determined EC80 concentration to the positive control wells.
-
Simultaneously, the instrument adds an equivalent volume of vehicle (assay buffer with 0.5% DMSO) to the negative control wells.
-
Continue reading the fluorescence for 90-120 seconds to capture the peak response.
-
-
Data Analysis:
-
For each well, calculate the maximum fluorescence response.
-
Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.
-
Calculate the Z'-factor using the formula:
-
Z' = 1 - (3σp + 3σn) / |μp - μn|
-
-
-
-
Acceptance Criteria: A Z'-factor greater than 0.5 indicates an excellent assay suitable for HTS.[23]
Workflow 2: Assessing Compound Selectivity
Once active "hits" are identified and confirmed, assessing their selectivity is a critical next step to weed out promiscuous compounds and prioritize those with a specific mechanism of action.[12]
Protocol: Counter-Screening Against a Related Receptor
-
Objective: To determine if a confirmed hit compound also activates a closely related or known off-target receptor.
-
Procedure:
-
Establish a validated assay for the off-target receptor (e.g., a different GPCR subtype) using the same principles as the primary assay.
-
Perform a full dose-response analysis of the hit compound in both the primary target assay and the off-target assay in parallel.
-
Determine the EC50 values for the compound against both targets.
-
-
Data Analysis:
-
Calculate the Selectivity Ratio: Selectivity = EC50 (Off-Target) / EC50 (Primary Target)
-
-
Interpretation: A selectivity ratio >10 is generally considered a minimum threshold for a selective compound in early discovery, with >100 being highly desirable. This helps prioritize compounds for further development and reduces the risk of off-target side effects.[24]
Workflow 3: Early ADME-Tox & Cytotoxicity Profiling
Integrating toxicology and ADME (Absorption, Distribution, Metabolism, and Excretion) assays early in the discovery process is essential to eliminate compounds with unfavorable properties, a strategy known as "fail early, fail cheap".[1][25][26] A simple cytotoxicity assay is a fundamental first step.[27][28]
Protocol: LDH Release Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of necrotic cell death.[13][29]
-
Objective: To determine the concentration at which a compound causes significant cell membrane damage.
-
Procedure:
-
Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of the test compound for a relevant time period (e.g., 24 hours).
-
Include a negative control (vehicle only) and a positive control (lysis buffer to cause 100% cell death).
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Correct for background absorbance.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Determine the CC50 (the concentration that causes 50% cytotoxicity).
-
-
Interpretation: The CC50 value can be used to calculate a Therapeutic Index (TI = CC50 / EC50) . A higher TI indicates a wider margin of safety for the compound.
Conclusion
The validation of biological assays is a cornerstone of successful drug discovery. For novel compounds derived from the (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol scaffold, a strategic, phase-appropriate approach to validation is critical. By starting with biologically relevant cell-based assays, rigorously qualifying them for high-throughput screening using metrics like the Z'-factor, and then progressively layering in secondary assays for selectivity and cytotoxicity, researchers can build a robust data package. This self-validating system not only ensures the integrity and reproducibility of the data but also provides the confidence needed to make critical go/no-go decisions, ultimately guiding the most promising molecules from the bench to potential clinical applications.
References
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved from [Link]
-
baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. Retrieved from [Link]
-
Wang, Q. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. Retrieved from [Link]
-
Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. Retrieved from [Link]
-
Inagaki, S., et al. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Retrieved from [Link]
-
PubChem. (n.d.). ADME optimization and toxicity assessment in early- and late-phase drug discovery. PubMed. Retrieved from [Link]
-
Scott, C. W. (n.d.). An Overview of High Throughput Screening at G Protein Coupled Receptors. Taylor & Francis Online. Retrieved from [Link]
-
MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Retrieved from [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. Retrieved from [Link]
-
PubMed. (2015, April 27). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. PubMed. Retrieved from [Link]
-
Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Agilent. Retrieved from [Link]
-
Drug Target Review. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. Retrieved from [Link]
-
Vivotec. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Vivotec. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Retrieved from [Link]
-
InfinixBio. (2024, April 3). Defining the Process of Assay Development and Validation. InfinixBio. Retrieved from [Link]
-
Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. Retrieved from [Link]
-
BMG LABTECH. (2022, May 2). Cell-based assays on the rise. BMG LABTECH. Retrieved from [Link]
-
BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. Retrieved from [Link]
-
PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. PeploBio. Retrieved from [Link]
-
Promega Connections. (2025, September 11). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Retrieved from [Link]
-
ResearchGate. (n.d.). Four ways to measure selectivity. ResearchGate. Retrieved from [Link]
-
Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. Neuland Labs. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services For 20+ years!. NorthEast BioLab. Retrieved from [Link]
-
Marin Biologic Laboratories. (2025, June 12). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Marin Biologic Laboratories. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. Retrieved from [Link]
-
PMC. (2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. Retrieved from [Link]
-
Premier Consulting. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Premier Consulting. Retrieved from [Link]
-
FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. revvity.com [revvity.com]
- 3. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. marinbio.com [marinbio.com]
- 6. infinixbio.com [infinixbio.com]
- 7. lifescienceglobal.com [lifescienceglobal.com]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. agilent.com [agilent.com]
- 18. nebiolab.com [nebiolab.com]
- 19. researchgate.net [researchgate.net]
- 20. fda.gov [fda.gov]
- 21. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 22. researchgate.net [researchgate.net]
- 23. lifesciences.danaher.com [lifesciences.danaher.com]
- 24. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ADME optimization and toxicity assessment in early- and late-phase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 27. kosheeka.com [kosheeka.com]
- 28. omicsonline.org [omicsonline.org]
- 29. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Studies of Octahydrocyclopenta[c]pyrrol-4-ol-Based Compounds
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically successful drug is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of a novel class of therapeutic agents: octahydrocyclopenta[c]pyrrol-4-ol-based compounds. These compounds have shown potential as both triple reuptake inhibitors (TRIs) for neurological disorders and as antagonists of Retinol Binding Protein 4 (RBP4) for treating conditions like atrophic age-related macular degeneration.[1]
Ensuring the specificity of these compounds is paramount to their safety and efficacy. This guide will delve into the experimental strategies for profiling their cross-reactivity, compare their potential off-target liabilities with those of alternative therapies, and provide detailed protocols for key assays. Our approach is grounded in the principles of scientific integrity, providing you with the rationale behind experimental choices to empower your drug discovery programs.
The Imperative of Early-Stage Cross-Reactivity Profiling
Off-target interactions, where a drug binds to unintended proteins, are a primary cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[2] A comprehensive understanding of a compound's selectivity profile early in the development process is not just a regulatory expectation but a strategic necessity. It allows for the early identification and mitigation of potential safety liabilities, saving considerable time and resources.[3] For octahydrocyclopenta[c]pyrrol-4-ol-based compounds, which are designed to interact with targets within the central nervous system and other sensitive physiological systems, a thorough assessment of off-target binding is non-negotiable.
Methodologies for Comprehensive Cross-Reactivity Profiling
A multi-pronged approach is essential for a robust assessment of off-target effects. Combining in vitro binding and functional assays provides a comprehensive picture of a compound's selectivity.
Radioligand Binding Assays: The Gold Standard for Initial Screening
Radioligand binding assays are a cornerstone of off-target screening, offering high sensitivity and throughput for evaluating a compound's affinity for a wide range of receptors, ion channels, and transporters.[3] These assays are typically conducted in a competitive format, where the test compound's ability to displace a radiolabeled ligand from its target is measured.
Principle: The core principle of a competitive radioligand binding assay is the law of mass action. A radiolabeled ligand with known affinity for a target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined, providing a quantitative measure of its binding affinity.[4]
Experimental Protocol: Radioligand Binding Assay for Off-Target Profiling
-
Target Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and the test compound at varying concentrations.
-
Incubation: The plates are incubated at a controlled temperature to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Kinase Profiling: Assessing a Critical Off-Target Family
Protein kinases are a large family of enzymes that play crucial roles in cell signaling. Due to the conserved nature of the ATP-binding site, many small molecule drugs can exhibit off-target inhibition of kinases, leading to a range of toxicities.[5] Kinase profiling assays are therefore an essential component of any comprehensive cross-reactivity study.
Methodology: A variety of platforms are available for kinase profiling, with the most common being biochemical assays that measure the inhibition of kinase activity. These assays typically use a purified kinase, a substrate (peptide or protein), and ATP. The amount of phosphorylated substrate is then quantified, often using methods like radiometric detection, fluorescence, or luminescence.[5]
Cellular Thermal Shift Assay (CETSA®): Confirming Intracellular Target Engagement
While binding assays are excellent for identifying potential off-target interactions, they do not confirm that a compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[6][7]
Principle: The binding of a ligand to a protein typically increases the protein's thermal stability. In a CETSA experiment, cells are treated with the test compound and then heated to a range of temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6][7]
Experimental Protocol: CETSA for Target Engagement
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.
-
Heat Challenge: The cell suspensions are heated to a range of temperatures in a thermal cycler.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: Melting curves are generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting temperature (Tm) indicates target engagement.
Diagram of CETSA Workflow
Caption: Generalized workflow for a Cellular Thermal Shift Assay (CETSA).
Comparative Analysis: Octahydrocyclopenta[c]pyrrol-4-ol Derivatives vs. Alternatives
While comprehensive head-to-head cross-reactivity data for a single octahydrocyclopenta[c]pyrrol-4-ol-based compound against a broad panel of targets is not publicly available, we can draw valuable insights from existing literature on compounds with this core structure and compare them to alternative therapies.
Octahydrocyclopenta[c]pyrrol-4-ol-Based Compounds
A notable example of a compound with an octahydrocyclopenta[c]pyrrolo core is BPN-14136 , an RBP4 antagonist.[1] Studies on this compound have revealed a generally favorable off-target profile, with the exception of inhibitory activity at cytochrome P450 2C9 (CYP2C9) .[8] This finding is critical, as CYP2C9 is a major enzyme involved in the metabolism of numerous drugs, and its inhibition can lead to drug-drug interactions.
Alternative Triple Reuptake Inhibitors (TRIs)
| Compound | Primary Targets | Known Off-Target Effects/Side Effects |
| Tesofensine | SERT, NET, DAT | Increased heart rate and blood pressure, dry mouth, insomnia.[9][10] |
| Amitifadine (EB-1010) | SERT, NET, DAT | Generally well-tolerated in clinical trials, but development was discontinued for major depressive disorder.[11][12] |
Alternative RBP4 Antagonists
| Compound | Primary Target | Known Off-Target Effects/Side Effects |
| A1120 | RBP4 | Does not act as a retinoic acid receptor (RAR) α agonist, suggesting a more favorable safety profile compared to fenretinide.[4][13] |
| Fenretinide | RBP4 | Binds to retinoic acid receptors (RARs), leading to potential side effects such as skin dryness and night blindness.[14][15] |
Key Insights from the Comparison:
-
The octahydrocyclopenta[c]pyrrol-4-ol scaffold, as exemplified by BPN-14136, appears to have a relatively clean off-target profile, with the notable exception of CYP450 interactions which require careful consideration during lead optimization.
-
Alternative TRIs like tesofensine exhibit off-target effects consistent with their mechanism of action (stimulation of the sympathetic nervous system).
-
Alternative RBP4 antagonists demonstrate the importance of assessing cross-reactivity within related target families, as seen with fenretinide's activity at RARs. The non-retinoid nature of A1120 and BPN-14136 appears to confer greater selectivity.
Conclusion and Future Directions
The development of novel therapeutics based on the octahydrocyclopenta[c]pyrrol-4-ol scaffold holds significant promise. However, a rigorous and early assessment of their cross-reactivity is essential for their successful translation to the clinic. This guide has outlined a robust strategy for such an assessment, combining broad-panel radioligand binding assays, kinase profiling, and cellular target engagement studies like CETSA.
The comparative analysis, while based on currently available data, underscores the importance of a deep understanding of a compound's off-target interactions. For the octahydrocyclopenta[c]pyrrol-4-ol class, further investigation into their interactions with CYP450 enzymes and a broader panel of kinases and GPCRs is warranted.
By integrating these principles and methodologies into your drug discovery workflow, you can de-risk your development programs, make more informed decisions, and ultimately increase the likelihood of bringing safer and more effective medicines to patients.
References
-
A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis. Investigative Ophthalmology & Visual Science. [Link]
-
Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis. Journal of Medicinal Chemistry. [Link]
-
A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis. PubMed. [Link]
-
Tesofensine: The Game-Changer Peptide for Weight Loss? Invigor Medical. [Link]
-
Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. ACS Publications. [Link]
-
Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? PMC. [Link]
-
Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. Journal of Medicinal Chemistry. [Link]
-
Tesofensine vs. GLP-1 Agonists: Comparing Weight Loss Efficacy. Healthon. [Link]
-
Effects of the Triple Monoamine Uptake Inhibitor Amitifadine On Pain-Related Depression of Behavior and Mesolimbic Dopamine Release in Rats. PMC. [Link]
-
Fenretinide (4-HPR): Its History, Properties & Uses. SciTech Development. [Link]
-
Triple Reuptake Inhibitors: The Next Generation of Antidepressants. PMC. [Link]
-
BindingDB Database. [Link]
-
Current Advances in CETSA. Frontiers. [Link]
-
Evaluation of different classes of RBP4 antagonists as potential treatments for AMD. IOVS. [Link]
-
Efficacy and tolerability of the novel triple reuptake inhibitor amitifadine in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial. PubMed. [Link]
-
Tesofensine for Weight Loss & Metabolic Health: What You Need to Know. 4Ever Young Anti Aging Solutions. [Link]
-
Fenretinide. Massive Bio. [Link]
-
Tesofensine Explained: A New Approach to Weight Loss and Metabolism. 4Ever Young Anti Aging Solutions. [Link]
-
Understanding the implications of off-target binding for drug safety and development. Drug Target Review. [Link]
-
PubChem. [Link]
-
Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? SciSpace. [Link]
-
Triple Reuptake Inhibitors as Potential Therapeutics for Depression and Other Disorders: Design Paradigm and Developmental Challenges. PubMed. [Link]
-
Amitifadine. Wikipedia. [Link]
-
Current Clinical Trials of Fenretinide. CancerNetwork. [Link]
-
Disposition of patients. ResearchGate. [Link]
-
Cerlapirdine. Wikipedia. [Link]
-
PubChem Bioassay Data. UCI Machine Learning Repository. [Link]
-
Triple uptake inhibitors: therapeutic potential in depression and beyond. Clinical Pharmacogenetics and Pharmacogenomics. [Link]
-
Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule. PMC. [Link]
-
PubChem. Re3data.org. [Link]
-
Disposition and Metabolic Profiling of [(14)C]cerlapirdine Using Accelerator Mass Spectrometry. PubMed. [Link]
-
Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1. PLOS One. [Link]
-
Data mining of PubChem bioassay records reveals diverse OXPHOS inhibitory chemotypes as potential therapeutic agents against ovarian cancer. PMC. [Link]
-
PDSP Database. University of North Carolina. [Link]
-
Octahydrocyclopenta[c]pyrrole derivatives. ResearchGate. [Link]
-
A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle. PMC. [Link]
-
Benchmarking Data Sets from PubChem BioAssay Data: Current Scenario and Room for Improvement. MDPI. [Link]
-
RBP4 antagonist ACPHS-52 shows promise for eye disorders. BioWorld. [Link]
-
Retinoid Homeostasis and Beyond: How Retinol Binding Protein 4 Contributes to Health and Disease. MDPI. [Link]
-
GPCRdb. [Link]
-
Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]
- Preparation method of octahydrocyclopentane[C]pyrrole.
-
Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based. Intellia Therapeutics. [Link]
Sources
- 1. A non-retinoid antagonist of retinol-binding protein 4 rescues phenotype in a model of Stargardt disease without inhibiting the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. Scholars@Duke publication: Amitifadine hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]
- 4. A1120, a Nonretinoid RBP4 Antagonist, Inhibits Formation of Cytotoxic Bisretinoids in the Animal Model of Enhanced Retinal Lipofuscinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Triple Monoamine Uptake Inhibitor Amitifadine On Pain-Related Depression of Behavior and Mesolimbic Dopamine Release in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BindingDB [bindingdb.org]
- 7. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. optimaltclinic.com [optimaltclinic.com]
- 10. revolutionhealth.org [revolutionhealth.org]
- 11. Efficacy and tolerability of the novel triple reuptake inhibitor amitifadine in the treatment of patients with major depressive disorder: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amitifadine - Wikipedia [en.wikipedia.org]
- 13. A1120, a nonretinoid RBP4 antagonist, inhibits formation of cytotoxic bisretinoids in the animal model of enhanced retinal lipofuscinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scitechdevelopment.com [scitechdevelopment.com]
- 15. massivebio.com [massivebio.com]
Safety Operating Guide
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol proper disposal procedures
Comprehensive Safety and Disposal Protocol for (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a structurally rigid, bicyclic secondary amine widely utilized as a critical P2 core scaffold in the synthesis of advanced therapeutics, including viral protease inhibitors and SHP2 allosteric modulators[1][2]. While highly valuable in drug development, its physicochemical properties present distinct operational hazards. This guide provides comprehensive, causality-driven protocols for the safe handling, spill response, and final disposal of this compound and its hydrochloride salt.
Physicochemical Profile and Mechanistic Causality of Hazards
Understanding the molecular behavior of (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is critical for designing effective safety protocols. As a secondary amine, the free base is highly nucleophilic and acts as a strong organic base. Upon contact with biological tissues, this basicity induces the saponification of lipid bilayers and rapid protein denaturation, leading to severe chemical burns and serious eye damage[3].
When utilized as a hydrochloride salt (CAS 130657-47-5), the compound's basicity is neutralized, reducing its immediate corrosivity to an irritant level. However, this salt formation drastically increases its aqueous solubility. Consequently, improper disposal into standard laboratory drains can lead to rapid environmental dissemination, bypassing standard municipal filtration systems. Furthermore, the thermal decomposition of amine hydrochlorides generates highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas, necessitating specialized high-temperature destruction[4].
Table 1: Quantitative Physicochemical and Hazard Summary
| Property | Free Base | Hydrochloride Salt (CAS 130657-47-5) | Operational Implication |
| Molecular Weight | 111.18 g/mol [3] | 147.64 g/mol | Determines stoichiometric neutralization requirements. |
| Physical Form | Solid[3] | Solid | Prone to aerosolization; requires handling in a fume hood. |
| GHS Classification | H302, H314, H318[3] | H302, H315, H319 | Dictates PPE: Corrosive vs. Irritant handling protocols. |
| Aqueous Solubility | Moderate | High | Prohibits drain disposal; dictates liquid waste segregation. |
| Decomposition | NOx, CO, CO2[4] | NOx, CO, CO2, HCl gas[4] | Requires incineration with alkaline flue-gas scrubbers. |
Operational Handling and Spill Response Protocol
The following step-by-step methodology ensures immediate containment and self-validating decontamination in the event of a laboratory spill.
Step 1: Immediate Isolation and PPE Donning
-
Causality: The solid form is prone to dust formation, presenting an inhalation hazard that can cause severe mucosal irritation[3][4].
-
Action: Evacuate the immediate 2-meter radius around the spill.
-
Action: Don appropriate PPE: NIOSH-approved N95 or P100 particulate respirator, chemical-resistant splash goggles, and double-layered nitrile gloves.
Step 2: Containment and Collection
-
Causality: Sweeping dry powders generates airborne particulates. Wetting the powder prevents aerosolization and limits exposure.
-
Action: Gently cover the spill with absorbent laboratory wipes.
-
Action: Dampen the wipes with a 1% citric acid solution (if free base) or water (if HCl salt) to suppress dust and begin solubilization.
-
Action: Carefully transfer the dampened wipes and absorbed material into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container using non-sparking plastic scoops.
Step 3: Self-Validating Decontamination
-
Causality: Residual amine free base will continue to pose a contact hazard. Neutralization must be chemically verified to ensure a safe workspace.
-
Action: Wash the spill surface with a mild acidic detergent solution to neutralize residual basic amines, followed by a distilled water rinse.
-
Validation Step: Swab the cleaned surface with a moistened pH indicator strip. A reading of pH 6.5–7.5 confirms the complete removal of the basic amine residue. If the pH remains >8, repeat the acidic washing step until neutrality is achieved.
Proper Disposal Procedures (Standard Operating Procedure)
To prevent environmental contamination and comply with regulatory standards, all waste containing (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol must be segregated and destroyed via licensed incineration[4].
Step 1: Waste Segregation
-
Causality: Mixing amine hydrochlorides with non-halogenated waste streams can damage standard incinerators not equipped to handle corrosive HCl gas[4].
-
Solid Waste: Place all contaminated PPE, empty reagent bottles, and cleanup wipes into a dedicated, double-lined solid hazardous waste drum.
-
Liquid Waste (Free Base): If dissolved in non-halogenated solvents (e.g., methanol, ethyl acetate), collect in a designated "Non-Halogenated Organic Waste" container.
-
Liquid Waste (HCl Salt or Halogenated Solvents): If the hydrochloride salt is used, or if the compound is dissolved in solvents like dichloromethane, it must be routed to the "Halogenated Organic Waste" stream.
Step 2: Packaging and Labeling
-
Action: Seal all HDPE waste containers tightly. Do not use metal containers, as residual chloride ions can induce pitting corrosion over time.
-
Validation Step: Before sealing the liquid waste container, verify chemical compatibility by observing the container for 5 minutes to ensure no exothermic reactions or gas evolution (bubbling) occur.
-
Action: Label clearly with: "Hazardous Waste - Toxic/Irritant Organic Amine (Contains[Halogenated/Non-Halogenated] Solvents)".
Step 3: Final Destruction via Incineration
-
Causality: High-temperature thermal oxidation is the only method that completely breaks down the robust bicyclic pyrrole ring without leaving toxic environmental artifacts.
-
Action: Transfer the manifested waste to a licensed hazardous waste disposal facility.
-
Action: Ensure the facility utilizes high-temperature incineration (>1000°C) equipped with alkaline flue-gas scrubbers. This is a strict requirement to capture and neutralize the NOx and HCl gases generated during the thermal destruction of the amine hydrochloride[4].
Mandatory Visualization: Waste Segregation Workflow
Figure 1: Segregation and disposal workflow for octahydrocyclopenta[c]pyrrol-4-ol waste streams.
References
-
Fisher Scientific. "SAFETY DATA SHEET: amine hydrochloride." 4
-
National Institutes of Health. "PubChem: Octahydrocyclopenta(c)pyrrole | C7H13N | CID 110688." 3
-
Sigma-Aldrich. "(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride." Link
-
ACS Publications. "Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development."1
-
Google Patents. "WO2019051469A1 - Octahydrocyclopenta[c]pyrrole allosteric inhibitors of shp2." 2
Sources
Personal protective equipment for handling (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
As a Senior Application Scientist, I frequently guide research teams through the scale-up and handling of complex bicyclic building blocks. (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol (frequently handled as its hydrochloride salt, CAS 130657-47-5) is a highly valuable intermediate in modern drug discovery, particularly for synthesizing conformationally restricted therapeutics[1]. However, its structural features impart specific handling risks that require a rigorous, scientifically grounded safety protocol.
This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) and operational logistics. We do not just mandate safety gear; we engineer a safety ecosystem based on the chemical's intrinsic properties.
Hazard Assessment & Mechanistic Causality
Before selecting PPE, we must understand why this molecule is hazardous. According to standard safety data, this compound is classified under GHS as harmful if swallowed (H302), and it causes skin (H315), eye (H319), and respiratory irritation (H335)[2].
-
The Causality of Irritation: The secondary amine in the pyrrolidine ring is intrinsically basic. Upon contact with the moisture in human mucous membranes, eyes, or sweat, the amine deprotonates water, leading to localized alkaline irritation.
-
Physical State Risks: When handled as a free base, it may present as a viscous oil with skin-penetrating properties. When handled as the HCl salt, it is a fine, hygroscopic powder. Here, the primary risk shifts from dermal absorption to the inhalation of aerosolized dust.
The National Research Council's Prudent Practices in the Laboratory dictates that PPE must serve as the final barrier in the hierarchy of controls, supplementing primary engineering controls like chemical fume hoods[3].
Tiered PPE Strategy & Quantitative Specifications
To mitigate the risks of alkaline irritation and particulate inhalation, the following PPE matrix must be strictly adhered to. Every choice is validated by a specific mechanistic hazard.
| Parameter | Specification | Mechanistic Justification |
| Glove Material | Nitrile, >4 mil thickness | Prevents dermal penetration by polar organic amines; provides a physical barrier against H312 (dermal) hazards[4]. |
| Eye Protection | ANSI Z87.1 Splash Goggles | Protects against H319 (serious eye irritation) from alkaline dust or liquid splashes[5]. |
| Ventilation | Fume Hood (80–120 fpm face velocity) | Captures aerosolized dust (H332, H335) before it reaches the operator's breathing zone[3]. |
| Respirator (Out of Hood) | N95 or P100 Particulate Filter | Filters airborne particulate matter if primary engineering controls are temporarily compromised[6]. |
| Decon Buffer pH | Mildly acidic (pH 4–6) | Protonates the basic pyrrolidine nitrogen, increasing water solubility for easy wipe-down. |
Operational Workflow: Step-by-Step Methodology
To ensure a self-validating safety protocol, every handling step incorporates verification checks to confirm the integrity of your safety systems.
Step 1: Pre-Operation Verification
-
Verify the chemical fume hood is operational with a continuous face velocity of 80–120 feet per minute (fpm).
-
Don all required PPE: double nitrile gloves, a flame-retardant lab coat, and chemical splash goggles. Self-Validation: Check gloves for micro-tears by inflating them slightly before donning.
Step 2: Dispensing and Weighing
-
Mechanistic Insight: The HCl salt of this compound is prone to static cling, which can cause the powder to aerosolize unexpectedly when transferred.
-
Use an anti-static zero-stat gun on the weighing spatula and the receiving vessel prior to opening the chemical bottle.
-
Weigh the material inside the fume hood using a draft shield to prevent analytical balance fluctuations while maintaining safe ventilation.
Step 3: Reaction Setup & Transfer
-
Transfer the pre-weighed solid into the reaction vessel using a closed-system powder funnel to minimize airborne particulates.
-
If dissolving the compound, add the solvent slowly. The dissolution of amine salts can sometimes be slightly exothermic.
Step 4: Post-Handling Decontamination
-
Wipe down the balance and surrounding fume hood deck with a damp cloth moistened with a mildly acidic buffer (e.g., 1% citric acid). Causality: The acid protonates any residual free-base amine, converting it into a highly water-soluble salt that is easily wiped away.
-
Follow with a secondary wipe using deionized water to remove residual salts.
Step 5: Waste Disposal
-
Collect all contaminated consumables (weighing boats, wipes, outer gloves) in a designated solid hazardous waste bin.
-
Liquid waste containing the compound must be segregated into "Halogenated" or "Non-Halogenated" amine waste streams, strictly depending on the reaction solvent used.
Figure 1: Step-by-step operational workflow for safely handling (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol.
Spill Response Plan
In the event of a localized spill outside the fume hood, execute the following containment protocol:
-
Evacuate & Assess: Step back and assess the volume. If the spill is >50 grams and highly aerosolized, evacuate the lab immediately and contact Environmental Health and Safety (EHS).
-
Containment: For minor spills, don a P100 respirator[6]. Cover the powder with a damp, absorbent pad to suppress dust generation.
-
Neutralization: Spray the area with a mild acidic neutralizing agent to mitigate the alkaline hazard of the amine.
-
Collection: Sweep the neutralized material using non-sparking, anti-static tools and place it in a sealed, labeled hazardous waste container[7]. Do not use a standard vacuum cleaner, as this will aerosolize the fine powder.
References
-
National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI), 2011.[Link]
-
North Carolina State University. "Personal Protective Equipment Requirements for Laboratories." NCSU Environmental Health and Safety. [Link]
-
University of Georgia. "Personal Protective Equipment (PPE) Hazard Assessment." UGA Research, 15 Sep. 2021. [Link]
-
Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." Lab Manager, 30 Jul. 2009.[Link]
Sources
- 1. 6aS | Sigma-Aldrich [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. research.uga.edu [research.uga.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
